molecular formula C28H23NO4 B557939 Fmoc-D-2-Nal-OH CAS No. 138774-94-4

Fmoc-D-2-Nal-OH

Cat. No.: B557939
CAS No.: 138774-94-4
M. Wt: 437.5 g/mol
InChI Key: JYUTZJVERLGMQZ-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-2-Nal-OH, also known as this compound, is a useful research compound. Its molecular formula is C28H23NO4 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUTZJVERLGMQZ-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138774-94-4
Record name Fmoc-D-2-Naphthylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP6G2WBA2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fmoc-D-2-Nal-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-2-Nal-OH , also known as N-α-Fmoc-D-3-(2-naphthyl)alanine, is a non-natural amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique structural features, conferred by the bulky naphthyl group, impart valuable properties to peptides, influencing their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in peptide synthesis, and insights into the functional implications of its incorporation into peptide-based therapeutics.

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 138774-94-4[1][2]
Molecular Formula C₂₈H₂₃NO₄[1][2]
Molecular Weight 437.49 g/mol [1][2]
Melting Point 191 °C[1]
Appearance Off-white crystalline powder[1]
Solubility Slightly soluble in water. Soluble in DMSO (100 mg/mL with sonication).[1][3]
Storage Conditions 2-8°C for short-term storage; -20°C for long-term storage (up to 3 years as a powder).[1][2][3]

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound lies in its use as a building block for the synthesis of peptides with modified properties.[2][4] The incorporation of the D-2-naphthylalanine residue can:

  • Enhance Metabolic Stability: The non-natural D-configuration and the bulky naphthyl side chain can increase resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.

  • Modulate Receptor Binding: The aromatic and hydrophobic nature of the naphthyl group can influence the peptide's interaction with biological targets, potentially leading to increased affinity and selectivity.

  • Promote Specific Secondary Structures: The steric bulk of the side chain can induce specific turns or helical conformations within the peptide backbone.

  • Impart Antimicrobial and Anticancer Properties: Peptides containing D-2-naphthylalanine have demonstrated significant antimicrobial and anticancer activities.[5][6] The proposed mechanism involves the disruption of the cell membrane of pathogens and cancer cells.[5][7]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a growing peptide chain on a solid support resin using a series of repeated cycles. The following protocols outline the key steps in this process.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality of the final peptide (e.g., amide or carboxylic acid).[8][9]

  • Procedure:

    • Place the desired amount of resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel.

    • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to swell the resin.[8][9]

    • Allow the resin to swell for at least 30-60 minutes at room temperature.[8]

    • Drain the solvent.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.

  • Reagents:

  • Procedure:

    • Add the 20% piperidine/DMF solution to the swollen resin.

    • Agitate the mixture for 3-5 minutes at room temperature.

    • Drain the solution.

    • Repeat the addition of 20% piperidine/DMF and agitate for an additional 10-15 minutes.[4]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[4][8]

Fmoc_Deprotection Resin_Fmoc_AA Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotected_Resin Resin-Bound Peptide (Free N-terminus) Resin_Fmoc_AA->Deprotected_Resin Fmoc Removal Piperidine 20% Piperidine in DMF Piperidine->Resin_Fmoc_AA DBF_Adduct Dibenzofulvene-Piperidine Adduct (Washed Away) Deprotected_Resin->DBF_Adduct Byproduct Formation

Figure 1: Fmoc deprotection workflow.

Amino Acid Coupling

In this step, this compound (or another Fmoc-protected amino acid) is activated and coupled to the free N-terminus of the peptide chain on the resin.

  • Reagents:

    • This compound

    • Coupling agent (e.g., HATU, HBTU)[3][10]

    • Base (e.g., N,N-diisopropylethylamine - DIPEA)

    • Solvent (e.g., DMF)

  • Procedure:

    • In a separate vial, dissolve this compound (e.g., 3-5 equivalents relative to resin loading) and a coupling agent like HATU (e.g., 2.9 equivalents) in DMF.

    • Add a base such as DIPEA (e.g., 6 equivalents) to the activation mixture.

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.[9]

    • Drain the coupling solution and wash the resin with DMF.

Amino_Acid_Coupling cluster_activation Activation Deprotected_Resin Resin-Bound Peptide (Free N-terminus) Coupled_Resin Resin-Bound Peptide (Elongated by one residue, Fmoc-protected) Deprotected_Resin->Coupled_Resin Peptide Bond Formation Activated_AA Activated this compound Activated_AA->Deprotected_Resin Fmoc_AA This compound Fmoc_AA->Activated_AA Coupling_Agent HATU/DIPEA Coupling_Agent->Activated_AA

Figure 2: Amino acid coupling workflow.

The deprotection and coupling steps are repeated for each amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

  • Reagents (Cleavage Cocktail):

    • Trifluoroacetic acid (TFA) is the primary cleavage agent.

    • Scavengers are added to prevent side reactions with sensitive amino acid residues. Common scavengers include:

      • Triisopropylsilane (TIS): Protects against re-attachment of cationic species to tryptophan and cysteine.[11]

      • Water: Suppresses t-butylation.[11]

      • 1,2-Ethanedithiol (EDT): Prevents oxidation of cysteine and methionine.[11]

    • A common cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[2]

  • Procedure:

    • Wash the peptide-resin with DCM and dry it thoroughly.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Incubate the mixture at room temperature for 2-4 hours with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

Functional Implications of D-2-Naphthylalanine Incorporation

While this compound itself does not have a direct signaling pathway, its incorporation into peptides can lead to significant biological activities, particularly antimicrobial and anticancer effects. The proposed mechanism of action for these peptides is the disruption of cellular membranes.

Membrane_Disruption Peptide Peptide containing D-2-Naphthylalanine Cell_Membrane Bacterial or Cancer Cell Membrane (Negatively Charged) Peptide->Cell_Membrane Initial Binding Membrane_Interaction Electrostatic and Hydrophobic Interaction Cell_Membrane->Membrane_Interaction Membrane_Disruption Membrane Permeabilization and Disruption Membrane_Interaction->Membrane_Disruption Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis

Figure 3: Proposed mechanism of membrane disruption.

Studies have shown that the bulky and hydrophobic β-naphthylalanine residues can enhance the peptide's ability to penetrate and disrupt the lipid bilayer of microbial and cancer cell membranes, which are often enriched in negatively charged phospholipids.[5][6] This leads to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[7] This mechanism of action is attractive for drug development as it is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.

References

An In-depth Technical Guide to Fmoc-D-2-Nal-OH: Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-2-Nal-OH, chemically known as (R)-N-(9-Fluorenylmethoxycarbonyl)-2-naphthylalanine, is a pivotal synthetic amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the bulky naphthyl group, confer specific conformational properties to peptides, making it a valuable tool in drug discovery and the development of bioactive peptides. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in synthesizing peptides with therapeutic potential.

Chemical Structure and Properties

This compound is a derivative of the D-isomer of the non-proteinogenic amino acid 2-naphthylalanine. The α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is labile to basic conditions, a cornerstone of modern SPPS.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 138774-94-4[Source 21]
Molecular Formula C₂₈H₂₃NO₄[Source 21]
Molecular Weight 437.49 g/mol [Source 21]
Appearance White to off-white powder
Melting Point 155-158 °C
Solubility Soluble in DMF, DMSO
Storage 2-8°C[Source 21]

Applications in Peptide Synthesis

The incorporation of this compound into peptide sequences is a strategic approach to modulate their structure and biological activity. The naphthyl side chain introduces significant hydrophobicity and steric bulk, which can influence peptide folding, stability, and receptor-binding affinity.

Antimicrobial and Antifungal Peptides

Peptides containing D-2-naphthylalanine have demonstrated potent antimicrobial and antifungal activities. The D-amino acid configuration enhances proteolytic stability, a desirable trait for therapeutic peptides. The bulky side chain is thought to contribute to the disruption of microbial cell membranes, a common mechanism of action for many antimicrobial peptides.

Melanocortin Receptor Ligands

This compound is a key building block in the synthesis of potent and selective ligands for melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs). These receptors are involved in various physiological processes, including appetite regulation, energy homeostasis, and pigmentation. The aromatic nature of the naphthyl group can facilitate π-π stacking interactions within the receptor's binding pocket, enhancing affinity and selectivity.

Fluorescent Probes

The naphthyl group of D-2-Nal is inherently fluorescent, allowing its use as an intrinsic fluorescent probe. This property is valuable for studying peptide-receptor interactions, peptide conformation, and localization within biological systems without the need for external fluorescent labels that might perturb the peptide's function.

Experimental Protocols

The following sections detail the general procedures for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis.

Materials
  • This compound

  • Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • HPLC grade acetonitrile (B52724) and water

  • Mass spectrometer

Resin Swelling and Fmoc Deprotection
  • Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Coupling of this compound
  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

  • Pre-activate the mixture for 15-20 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Wash the resin with DMF (3 times) and DCM (3 times).

Peptide Chain Elongation

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Visualizations

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection1 Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Characterization Purification->Characterization FinalPeptide Purified Peptide Characterization->FinalPeptide

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Signaling Pathway for Melanocortin Receptors (GPCR)

GPCR_Signaling cluster_membrane Cell Membrane MC4R MC4R (GPCR) G_protein Gαsβγ MC4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Ligand Peptide Ligand (containing D-2-Nal) Ligand->MC4R Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Regulation

Caption: Gs-coupled GPCR signaling pathway for the MC4 receptor.

General Mechanism of Antimicrobial Peptides

AMP_Mechanism AMP Antimicrobial Peptide (containing D-2-Nal) Membrane Bacterial Cell Membrane (Negatively Charged) AMP->Membrane Attraction Binding Electrostatic Binding Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Disruption Membrane Disruption (Pore Formation / Micellization) Insertion->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: General mechanism of membrane disruption by antimicrobial peptides.

Conclusion

This compound is a versatile and valuable building block for the synthesis of peptides with tailored properties. Its incorporation can enhance biological activity, improve metabolic stability, and provide intrinsic fluorescent properties. The protocols and pathways described in this guide offer a foundational understanding for researchers and drug development professionals aiming to leverage the unique characteristics of this compound in their peptide-based research and therapeutic development programs.

A Technical Guide to Fmoc-D-2-Nal-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-2-Nal-OH, also known as N-α-Fmoc-3-(2-naphthyl)-D-alanine, is a pivotal building block in the field of peptide chemistry, particularly in the synthesis of peptides and peptidomimetics for therapeutic applications. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a naphthyl side chain, offers distinct advantages in the design and synthesis of novel peptide-based drugs. This guide provides an in-depth overview of its chemical properties, its primary application in solid-phase peptide synthesis (SPPS), and a general experimental protocol.

Core Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below. These data are essential for stoichiometric calculations in peptide synthesis and for the characterization of the final peptide product.

PropertyValue
Molecular Formula C₂₈H₂₃NO₄[1][2]
Molecular Weight 437.49 g/mol [2][3]
CAS Number 138774-94-4[3]
Appearance White to off-white solid[3]
Purity ≥95%

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptide-based drug candidates. The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acid, which can be removed under mild basic conditions. This allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support.

The incorporation of the D-2-naphthylalanine residue can enhance the stability and biological activity of the resulting peptide. This makes this compound a valuable component in the design of peptides with improved pharmacological properties, particularly for targeting specific receptors or enzymes.

Experimental Workflow for Fmoc Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain during SPPS.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Peptide Elongation Cycle Resin Resin with Linker and Growing Peptide Chain Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Start of Cycle Washing1 Washing (e.g., DMF, DCM) Deprotection->Washing1 Removal of Fmoc group Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing (e.g., DMF, DCM) Coupling->Washing2 Formation of Peptide Bond Washing2->Resin Elongated Peptide Chain

Caption: General workflow for one cycle of solid-phase peptide synthesis (SPPS) using an Fmoc-protected amino acid.

General Experimental Protocol for SPPS using this compound

This protocol outlines the key steps for the incorporation of this compound into a peptide sequence using manual or automated SPPS.

1. Resin Preparation:

  • Start with a suitable solid support (e.g., Rink Amide resin) to which the first amino acid is attached.

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

2. Fmoc Deprotection:

  • Treat the resin-bound peptide with a 20% solution of piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • The completion of the deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.

3. Washing:

  • Thoroughly wash the resin with DMF and DCM to remove excess piperidine and the cleaved Fmoc group.

4. Amino Acid Coupling:

  • Prepare a solution of this compound and a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Add the activated this compound solution to the resin and allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours) to ensure the formation of the peptide bond.

  • The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test.

5. Washing:

  • Wash the resin with DMF and DCM to remove any unreacted reagents.

6. Repetition of the Cycle:

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

7. Final Cleavage and Deprotection:

  • Once the desired peptide sequence is assembled, wash the resin with a solvent like DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

8. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to collect the crude peptide pellet.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

9. Characterization:

  • Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry and analytical HPLC.

References

In-Depth Technical Guide: CAS Number 138774-94-4 (Fmoc-3-(2-Naphthyl)-D-alanine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 138774-94-4 identifies the chemical compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid , commonly known as Fmoc-3-(2-Naphthyl)-D-alanine or Fmoc-D-2-Nal-OH . This molecule is a protected derivative of the unnatural amino acid 3-(2-Naphthyl)-D-alanine.[1][2][3][4] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a crucial building block in solid-phase peptide synthesis (SPPS).[4][5][6] The D-configuration of the chiral center and the bulky, hydrophobic naphthyl side chain impart unique properties to peptides, influencing their conformation, stability, and biological activity.[3][5][7][8] This guide provides a comprehensive overview of its chemical properties, applications in peptide synthesis with a focus on experimental protocols, and its role in modulating biological pathways, particularly in the context of drug development.

Chemical and Physical Properties

Fmoc-3-(2-Naphthyl)-D-alanine is a white to off-white crystalline powder.[9] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 138774-94-4[1][4][9][10]
Molecular Formula C₂₈H₂₃NO₄[1][4][9][10]
Molecular Weight 437.49 g/mol [1][4][9][10]
Melting Point 191 °C[9][11]
Appearance Off-white to light beige crystalline powder[9]
Solubility Slightly soluble in chloroform, DMSO, and DMF. Slightly soluble in water.[9]
Storage Temperature 2-8°C[4][9][12]
Purity Typically ≥95% or ≥98.0% (HPLC)[1][3][4][12]

Applications in Peptide Synthesis

The primary application of Fmoc-3-(2-Naphthyl)-D-alanine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5][6][12] The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[5]

The incorporation of a 2-naphthylalanine residue can significantly influence the properties of a peptide:

  • Increased Hydrophobicity and Stability: The bulky and hydrophobic naphthyl side chain can enhance the peptide's resistance to enzymatic degradation and improve its pharmacokinetic profile.[5][6]

  • Conformational Rigidity: The rigid aromatic structure of the naphthyl group can induce specific secondary structures, such as β-turns, in the peptide backbone, which can be crucial for receptor binding and biological activity.[3][7][8]

  • Enhanced Biological Activity: The unique steric and electronic properties of the naphthyl group can lead to improved binding affinity and potency of peptides targeting specific receptors or enzymes.[6]

  • Fluorescent Probe: The naphthyl moiety possesses intrinsic fluorescence, allowing peptides containing this residue to be used as fluorescent probes in binding assays and conformational studies.[13]

General Experimental Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual synthesis of a peptide incorporating Fmoc-3-(2-Naphthyl)-D-alanine. The specific details may vary depending on the peptide sequence and the scale of the synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-3-(2-Naphthyl)-D-alanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution in DMF (20% v/v)

  • Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • Reaction vessel for manual synthesis

  • Shaker or vortexer

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: The Fmoc group is removed from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-3-(2-Naphthyl)-D-alanine) is pre-activated by dissolving it in DMF with the coupling reagent (e.g., HBTU) and DIPEA. This activated mixture is then added to the resin, and the reaction is allowed to proceed for 1-2 hours with agitation.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Monitoring Coupling Efficiency: The completeness of the coupling reaction is monitored using a qualitative test such as the Kaiser (ninhydrin) test.[6][14] A negative test (no color change) indicates a complete reaction. If the test is positive, the coupling step is repeated.

  • Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Washing and Drying: The peptide-resin is washed with DMF, followed by DCM, and then dried under vacuum.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed by treating the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.

  • Purification and Analysis: The crude peptide is collected by centrifugation, washed with cold ether, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Experimental Workflow for Peptide Synthesis and Purification

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification Resin_Swelling 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing_1->Coupling Washing_2 5. Washing (DMF) Coupling->Washing_2 Kaiser_Test 6. Kaiser Test Washing_2->Kaiser_Test Kaiser_Test->Coupling If positive, recouple Repeat_Cycle Repeat for each AA Kaiser_Test->Repeat_Cycle If negative Repeat_Cycle->Fmoc_Deprotection Cleavage 7. Cleavage from Resin (TFA Cocktail) Repeat_Cycle->Cleavage After final AA Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Analysis 10. Analysis (MS, HPLC) Purification->Analysis

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis and purification.

Biological Activity and Mechanism of Action

The incorporation of 3-(2-Naphthyl)-D-alanine into peptides has been shown to modulate their biological activity in various contexts. One notable application is in the development of inhibitors for the BRCA1 protein.[9]

Inhibition of BRCA1

Fmoc-3-(2-Naphthyl)-D-alanine serves as an intermediate in the preparation of phosphoserine-containing tetrapeptides with hydrophobic N-terminal acyl groups that act as inhibitors of the BRCA1 protein.[9] BRCA1 is a key tumor suppressor protein involved in DNA repair, cell cycle checkpoint control, and maintaining genomic stability.[1][2][15] Mutations in the BRCA1 gene are associated with an increased risk of breast and ovarian cancers.

The precise mechanism of action of these peptide inhibitors is not fully elucidated in the provided search results. However, it is plausible that the hydrophobic naphthyl group of the 3-(2-Naphthyl)-D-alanine residue plays a crucial role in the binding of the peptide to a hydrophobic pocket on the BRCA1 protein or one of its interacting partners. This binding could disrupt the protein-protein interactions necessary for BRCA1's function in DNA repair pathways.

BRCA1-Mediated DNA Damage Repair Signaling Pathway

BRCA1 functions as a scaffold protein that interacts with numerous other proteins to form complexes that are critical for the DNA damage response.[1][2][16] A simplified representation of the BRCA1-mediated DNA double-strand break (DSB) repair pathway is illustrated below.

BRCA1_Pathway cluster_damage DNA Damage Response Initiation cluster_brca1_recruitment BRCA1 Recruitment and Complex Formation cluster_repair Homologous Recombination Repair DSB DNA Double-Strand Break MRN MRN Complex (Mre11-Rad50-Nbs1) DSB->MRN recruits ATM ATM Kinase MRN->ATM activates ATM_p Activated ATM (phosphorylates targets) ATM->ATM_p CtIP CtIP ATM_p->CtIP phosphorylates BRCA1 BRCA1 ATM_p->BRCA1 phosphorylates BRCA1_BARD1 BRCA1-BARD1 Heterodimer CtIP->BRCA1_BARD1 interacts with BRCA1->BRCA1_BARD1 BARD1 BARD1 BARD1->BRCA1_BARD1 BRCA1_Complex BRCA1-A Complex BRCA1_BARD1->BRCA1_Complex forms Abraxas Abraxas Abraxas->BRCA1_Complex PALB2 PALB2 BRCA1_Complex->PALB2 recruits BRCA2 BRCA2 RAD51 RAD51 BRCA2->RAD51 loads onto ssDNA PALB2->BRCA2 recruits HR Homologous Recombination (Error-free DNA Repair) RAD51->HR

Caption: A simplified signaling pathway of BRCA1 in DNA double-strand break repair.

In this pathway, upon DNA damage, the MRN complex recognizes the break and recruits and activates the ATM kinase.[1] ATM then phosphorylates several downstream targets, including BRCA1 and CtIP.[1] Phosphorylated BRCA1, typically in a heterodimer with BARD1, is recruited to the site of damage and forms larger complexes, such as the BRCA1-A complex involving proteins like Abraxas.[1] This complex then facilitates the recruitment of other DNA repair proteins, including PALB2, BRCA2, and RAD51, which are essential for initiating homologous recombination, an error-free DNA repair mechanism.[17] Peptide inhibitors containing 3-(2-Naphthyl)-D-alanine could potentially disrupt these crucial protein-protein interactions at various points in this pathway.

Quantitative Data

While the search results highlight the potential of peptides containing 3-(2-Naphthyl)-D-alanine, specific quantitative data such as IC50 values for BRCA1 inhibition or binding affinities for specific protein targets were not explicitly found in the provided search results. Such data would typically be presented in peer-reviewed research articles detailing the synthesis and biological evaluation of these specific peptides. For drug development professionals, obtaining this quantitative data through experimental studies or more targeted literature searches on specific peptide sequences would be a critical next step.

Conclusion

Fmoc-3-(2-Naphthyl)-D-alanine (CAS 138774-94-4) is a valuable and versatile building block for peptide synthesis. Its unique structural features, particularly the bulky and hydrophobic naphthyl side chain, allow for the creation of peptides with enhanced stability, specific conformations, and potent biological activities. Its application in the development of BRCA1 inhibitors underscores its potential in the design of novel therapeutics targeting key cellular pathways involved in cancer. The detailed experimental protocols and understanding of the underlying biological mechanisms provided in this guide are intended to support researchers, scientists, and drug development professionals in leveraging the unique properties of this compound in their work. Further research into the specific molecular interactions and quantitative biological effects of peptides containing 3-(2-Naphthyl)-D-alanine will be crucial for the continued development of novel peptide-based drugs.

References

The Role of D-2-Naphthylalanine in Peptide Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery and biomaterial engineering, the incorporation of non-canonical amino acids is a powerful strategy to enhance therapeutic efficacy and overcome inherent limitations of natural peptides. Among these, D-2-naphthylalanine (D-2-Nal), a synthetic amino acid, has emerged as a critical building block. Its bulky, hydrophobic naphthyl side chain offers unique steric and physicochemical properties that profoundly influence peptide structure, stability, and biological activity. This technical guide provides a comprehensive overview of the role of D-2-Nal in peptide science, with a focus on its impact on structure, detailed experimental protocols for its incorporation and analysis, and quantitative data to inform rational peptide design.

The Structural and Functional Impact of D-2-Naphthylalanine

The introduction of D-2-Nal into a peptide sequence imparts several key characteristics that are advantageous for the development of robust and potent therapeutic agents.

Enhanced Hydrophobicity and Stability: The naphthalene (B1677914) moiety of D-2-Nal significantly increases the local hydrophobicity of a peptide. This can lead to enhanced binding to hydrophobic pockets in target receptors and can also promote deeper penetration into lipid bilayers, a crucial feature for antimicrobial and cell-penetrating peptides. Furthermore, the unnatural D-configuration of the amino acid provides steric hindrance that protects the peptide backbone from enzymatic degradation, thereby increasing its serum half-life and bioavailability.

Influence on Secondary Structure: The bulky nature of the naphthyl group can act as a conformational constraint, influencing the adoption of specific secondary structures. In some cases, D-2-Nal can stabilize β-hairpin turns, while in others, it can promote or disrupt α-helical conformations depending on its position within the peptide sequence. These structural modulations are critical for optimizing the presentation of key binding residues and overall peptide architecture.

Structure-Activity Relationship (SAR) Studies: D-2-Nal is extensively used in SAR studies to probe the steric and hydrophobic requirements of peptide-receptor interactions. By systematically replacing natural aromatic amino acids like phenylalanine, tyrosine, or tryptophan with D-2-Nal, researchers can elucidate the role of side-chain size and hydrophobicity in receptor binding and signal transduction. This information is invaluable for the rational design of peptide agonists and antagonists with improved potency and selectivity.

Fluorescent Probe: The naphthalene ring system of D-2-Nal possesses intrinsic fluorescent properties. This allows it to be used as a spectroscopic probe to study peptide-membrane interactions, conformational changes, and binding events without the need for external fluorescent labels that might perturb the peptide's biological activity.[1]

Quantitative Data on D-2-Naphthylalanine-Containing Peptides

The following tables summarize quantitative data from various studies, highlighting the impact of D-2-Nal incorporation on the biological activity of different classes of peptides.

Table 1: In Vitro Antagonist Potency of Gonadotropin-Releasing Hormone (GnRH) Analogs

Compound/AnalogSequenceHuman GnRH Receptor IC50 (nM)Rat GnRH Receptor IC50 (nM)
AcylineAc-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Ac)-D-4Aph(Ac)-Leu-ILys-Pro-D-Ala-NH20.520.45
Analog 9Ac-D-Ncy(2-naphthyl) -D-4Cpa-D-3Pal-Ser-4Aph(Ac)-D-4Aph(Ac)-Leu-ILys-Pro-D-Ala-NH20.730.65
Analog 15Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Ac)-D-4Aph(Ac)-Leu-D-Ncy(2-naphthyl) -Pro-D-Ala-NH21.10.98
GanirelixAc-D-Nal(2)-D-pCl-Phe-D-Pal(3)-Ser-Tyr-D-hArg(Et2)-Leu-hArg(Et2)-Pro-D-Ala-NH2-ED50 = 0.29 µ g/rat (ovulation suppression)
Azaline BAc-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Atz)-D-4Aph(Atz)-Leu-ILys-Pro-D-Ala-NH21.361.40

Data sourced from multiple studies.[2][3] IC50 values represent the concentration of the antagonist required to inhibit 50% of the GnRH-induced response.

Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides

PeptideSequenceMIC (µg/mL) vs. C. albicans (Low Salt Medium)MIC (µg/mL) vs. C. albicans (High Salt Medium)
Pac-525Ac-KWRRWVRWI-NH26.25 - 12.5> 50
d-Nal-Pac-525Ac-K(d-Nal)RR(d-Nal)VR(d-Nal)I-NH26.25 - 12.56.25 - 12.5
AnoplinGLLKRIKTLL-NH2--
d-2Nal6-AnoplinGLLKR(d-2Nal)KTLL-NH229.6 (vs. E. coli)-

Data sourced from multiple studies.[4][5] MIC is the lowest concentration of the peptide that inhibits visible growth of the microorganism.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of peptides containing D-2-naphthylalanine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-2-Nal-Containing Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide incorporating D-2-Nal.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water

  • Diethyl ether

  • Acetonitrile (B52724)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of Oxyma in a minimal amount of DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid. Due to the bulky nature of the naphthyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/DDT/Water (e.g., 94:1:2.5:2.5 v/v/w/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

    • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to assess the secondary structure of a D-2-Nal-containing peptide.

Materials:

  • Purified D-2-Nal-containing peptide

  • Appropriate buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4), ensuring low absorbance in the far-UV region.

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the chosen buffer to a final concentration of approximately 0.1-0.2 mg/mL. The exact concentration should be determined accurately by UV absorbance or amino acid analysis.

    • Filter the peptide solution through a 0.22 µm filter to remove any aggregates.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Accumulations: 3-5 scans

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the same cuvette.

    • Record the CD spectrum of the peptide solution.

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in centimeters.

    • Analyze the resulting spectrum for characteristic secondary structure features:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band below 200 nm.

    • Deconvolute the CD spectrum using software such as DichroWeb to estimate the percentage of each secondary structure element.

Protocol 3: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for determining the three-dimensional structure of a D-2-Nal-containing peptide in solution using 2D NMR.

Materials:

  • Purified D-2-Nal-containing peptide (isotopically labeled with ¹⁵N and ¹³C if necessary for larger peptides)

  • NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH adjusted)

  • NMR spectrometer (600 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-1.0 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides with ¹⁵N labeling, to resolve amide proton and nitrogen signals.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the spin systems of each amino acid residue based on their characteristic chemical shifts and coupling patterns.

    • Use the NOESY spectrum to sequentially connect the assigned spin systems by identifying NOEs between adjacent residues (e.g., between the α-proton of residue i and the amide proton of residue i+1). The aromatic protons of the D-2-Nal residue will have distinct chemical shifts and can be used as key landmarks in the assignment process.

  • Structural Restraint Generation:

    • From the NOESY spectrum, classify the NOE cross-peaks as strong, medium, or weak, and convert these into upper distance bounds (e.g., < 2.8 Å, < 3.5 Å, and < 5.0 Å, respectively).

    • Measure scalar coupling constants (³J(HNα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints using the Karplus equation.

  • Structure Calculation and Refinement:

    • Use the distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

    • Generate an ensemble of low-energy structures that satisfy the experimental restraints.

    • Refine the structures using molecular dynamics simulations in a water box to obtain a final, representative structure or ensemble of structures.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters and the agreement with the experimental data.

Protocol 4: Proteolytic Stability Assay

This protocol describes a method to assess the stability of a D-2-Nal-containing peptide in the presence of serum.

Materials:

  • Purified D-2-Nal-containing peptide and a control peptide (without D-2-Nal)

  • Human or rat serum

  • Incubator or water bath at 37°C

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Incubation:

    • Prepare a stock solution of the peptide in a suitable buffer.

    • Add the peptide stock solution to serum to a final peptide concentration of 10-100 µM.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation and Peptide Extraction:

    • To each aliquot, add an equal volume of acetonitrile containing 1% TFA to precipitate the serum proteins.

    • Vortex the samples and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.

    • Identify any degradation products by analyzing the collected fractions or by LC-MS.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t₁/₂) of the peptide in serum by fitting the data to a first-order decay curve.

    • Compare the stability of the D-2-Nal-containing peptide to the control peptide.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application and analysis of D-2-Naphthylalanine-containing peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis spps Solid-Phase Peptide Synthesis (Incorporating D-2-Nal) purification RP-HPLC Purification spps->purification ms Mass Spectrometry (Identity & Purity Check) purification->ms cd Circular Dichroism (Secondary Structure) ms->cd Purified Peptide nmr NMR Spectroscopy (3D Structure) ms->nmr Purified Peptide stability Proteolytic Stability Assay (Serum Half-life) ms->stability Purified Peptide activity Biological Activity Assay (e.g., Receptor Binding, MIC) ms->activity Purified Peptide

Fig. 1: Experimental workflow for the synthesis and analysis of D-2-Nal peptides.

gnrh_signaling GnRH_analog GnRH Analog (with D-2-Nal) GnRHR GnRH Receptor (GnRHR) GnRH_analog->GnRHR Gq_11 Gq/11 GnRHR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC MAPK_cascade MAPK Cascade PKC->MAPK_cascade Gene_transcription Gene Transcription (LH & FSH synthesis) MAPK_cascade->Gene_transcription Gonadotropin_release Gonadotropin Release Gene_transcription->Gonadotropin_release

Fig. 2: GnRH receptor signaling pathway, a target for D-2-Nal-containing analogs.

amp_mechanism cluster_membrane Bacterial Membrane membrane Phospholipid Bilayer AMP Antimicrobial Peptide (with D-2-Nal) Electrostatic_attraction Electrostatic Attraction AMP->Electrostatic_attraction Hydrophobic_interaction Hydrophobic Interaction (Enhanced by D-2-Nal) Electrostatic_attraction->Hydrophobic_interaction Pore_formation Pore Formation / Membrane Disruption Hydrophobic_interaction->Pore_formation Cell_lysis Cell Lysis & Death Pore_formation->Cell_lysis

Fig. 3: Mechanism of action for antimicrobial peptides incorporating D-2-Nal.

Conclusion

D-2-naphthylalanine is a versatile and powerful tool in the arsenal (B13267) of peptide chemists and drug developers. Its unique structural and physicochemical properties allow for the rational design of peptides with enhanced stability, tailored conformations, and improved biological activity. The ability to fine-tune hydrophobicity, constrain peptide backbones, and probe receptor interactions makes D-2-Nal an indispensable component in the development of next-generation peptide therapeutics. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to effectively utilize D-2-naphthylalanine in their own research and development endeavors, ultimately contributing to the advancement of peptide-based medicine.

References

Fmoc-D-2-Nal-OH: A Technical Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-3-(2-naphthyl)-D-alanine (Fmoc-D-2-Nal-OH) is a pivotal building block in solid-phase peptide synthesis, frequently utilized in the development of peptide-based therapeutics.[1][2] Its non-natural aromatic side chain can impart unique conformational properties and enhanced biological activity to synthetic peptides. This guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. All presented data is collated from publicly available Safety Data Sheets (SDS) and product information from various suppliers.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. The compound is a white to off-white powder.[2]

PropertyValueSource
CAS Number 138774-94-4[3][4][5]
Molecular Formula C₂₈H₂₃NO₄[3][6]
Molecular Weight 437.49 g/mol [3]
Appearance White to light yellow powder/crystal[2][7]
Melting Point 160 - 170 °C[2]
Solubility Sparingly soluble in DMF, slightly soluble in DMSO and Methanol.[1]
Storage Temperature 2-8°C

Hazard Identification and GHS Classification

The hazard classification for this compound can vary between suppliers. Some sources indicate that the chemical does not meet the criteria for GHS hazard classification.[8][9] However, other suppliers provide the following GHS warnings:

Hazard StatementCodeClassSource
Causes skin irritationH315Skin Irritation, Category 2[8]
Causes serious eye irritationH319Eye Irritation, Category 2[8]
May cause respiratory irritationH335Specific target organ toxicity — single exposure, Category 3[8]

Given the potential for irritation, it is prudent to handle this compound with appropriate personal protective equipment and engineering controls, regardless of the hazard classification provided by a specific vendor.

Experimental Protocols: Safety and Handling

While specific experimental safety studies are not detailed in the provided SDS, the collective data allows for the formulation of a standardized handling protocol.

Engineering Controls

When handling this compound, especially in its powdered form, engineering controls should be the primary method of exposure reduction.

  • Ventilation: Use in a well-ventilated area. To minimize dust inhalation, it is highly recommended to handle the solid material within a chemical fume hood or a powder containment hood.[6]

  • Process Enclosures: For larger quantities or repetitive tasks, consider using process enclosures or glove boxes to minimize airborne exposure.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory contact.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times.[4][6] Inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[6] A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[6]

  • Skin and Body Protection: A lab coat or a full protective suit should be worn to prevent skin contact.[6]

Hygiene Measures

Good laboratory hygiene practices are critical to prevent accidental ingestion or cross-contamination.

  • Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[6]

  • Remove contaminated clothing promptly and wash it before reuse.[4]

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for safe storage and handling.

ParameterDescription
Chemical Stability Stable under recommended storage conditions (2-8°C, tightly sealed container).[6]
Conditions to Avoid Keep away from heat and sources of ignition.[6] Avoid dust formation.[4]
Incompatible Materials Strong oxidizing agents.[6]
Hazardous Decomposition Products Under fire conditions, may produce oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[6]

Accidental Release and Disposal

Proper procedures for spill cleanup and waste disposal are essential to mitigate environmental contamination and ensure personnel safety.

Accidental Release Measures
  • Small Spills: Carefully sweep or scoop up the spilled solid material, avoiding dust generation. Place the material into a designated, labeled container for chemical waste.[6]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Use a shovel or other suitable tools to place the material into a convenient waste disposal container.[6] Prevent the material from entering drains or waterways.[4]

Disposal

Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6]

  • Solid Waste: Unused or contaminated this compound should be placed in a clearly labeled, sealed container for solid chemical waste.[10]

  • Contaminated Labware: Gloves, weigh paper, pipette tips, etc., that have come into contact with the compound should be disposed of as solid chemical waste.[10]

  • Solutions: The disposal of solutions containing this compound will be dictated by the solvent used. Hazardous solvents will require disposal as hazardous liquid waste.[10]

Visualized Workflow: Safe Handling Protocol

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow prep Review SDS & Establish Protocol ppe_check Verify Engineering Controls & Don PPE receive Receive & Inspect Container store Store at 2-8°C in Tightly Sealed Container receive->store weigh Weighing (in Fume Hood) store->weigh Retrieve for Use dissolve Dissolution (in Fume Hood) weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Post-Experiment dispose_solid Dispose of Solid Waste (incl. contaminated PPE) decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste (as per solvent hazard) decontaminate->dispose_liquid

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety protocols.

References

The Chiral Twist: A Technical Guide to the Biological Significance and Therapeutic Potential of D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long considered biological anomalies, D-amino acids are emerging from the shadow of their proteinogenic L-enantiomers to reveal a world of profound biological significance and therapeutic promise. From their fundamental role in the structural integrity of bacterial cell walls to their subtle modulation of neuronal communication in the mammalian brain, the incorporation of these "unnatural" amino acids into peptides and proteins offers a powerful tool to enhance stability, prolong activity, and unlock novel therapeutic modalities. This in-depth technical guide explores the core biological functions of D-amino acids, provides a practical overview of their application in drug development, and furnishes detailed experimental protocols for their synthesis and analysis.

The Biological Roles of D-Amino Acids: Beyond the L-World

While L-amino acids form the primary building blocks of proteins in all known life, D-amino acids play diverse and critical roles across various biological systems.

Bacterial Physiology and Biofilm Regulation

In the bacterial kingdom, D-amino acids are key constituents of the peptidoglycan (PG) layer of the cell wall, with D-alanine and D-glutamic acid being particularly abundant.[1] The presence of these D-amino acids provides crucial resistance to degradation by most proteases, which are stereospecific for L-amino acids.[1] Beyond this structural role, bacteria also release a variety of D-amino acids into their environment to regulate cell wall synthesis, biofilm formation, and spore germination.[1][2] For instance, Vibrio cholerae produces D-methionine and D-leucine, while Bacillus subtilis generates D-tyrosine and D-phenylalanine, all of which can modulate PG composition and strength.[3][4] This intercellular signaling mechanism allows bacterial communities to adapt to changing environmental conditions and control population density.[5]

Neurotransmission and Neuromodulation in Mammals

In the mammalian central nervous system (CNS), D-serine and D-aspartate are present in significant concentrations and function as important signaling molecules.[6][7][8] D-serine, synthesized from L-serine by the enzyme serine racemase, acts as a potent co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[7][8] This receptor is crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory.[9] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[7][8] D-aspartate is also involved in the development of the nervous and endocrine systems.[6]

Venom Peptides and Natural Toxins

D-amino acids are found in the venom of various animals, including cone snails, spiders, and the male platypus.[6][10] Their incorporation into venom peptides is a post-translational modification catalyzed by specific isomerases.[10] This chiral substitution can significantly alter the peptide's structure and function, often enhancing its potency and stability. For example, some conotoxins, which are peptide neurotoxins from cone snails, contain D-amino acids that are critical for their interaction with specific ion channels.[10]

Therapeutic Applications of D-Amino Acid Incorporation

The unique properties of D-amino acids make them highly attractive for the development of novel therapeutics, particularly peptide-based drugs.

Enhanced Proteolytic Stability

One of the major hurdles in the development of peptide drugs is their rapid degradation by proteases in the body.[11][12] Since proteases are stereospecific for L-amino acids, substituting one or more L-amino acids with their D-enantiomers can dramatically increase a peptide's resistance to enzymatic cleavage.[11][12][13][14][15][16] This leads to a longer circulating half-life and improved bioavailability.[11]

Altered Receptor Binding and Biological Activity

The incorporation of a D-amino acid can alter the three-dimensional structure of a peptide, which in turn can modify its binding affinity and specificity for its target receptor.[11] In some cases, this can lead to increased potency. However, it is important to note that not all substitutions are beneficial, and some can lead to a loss of activity.

Reduced Immunogenicity

Peptides composed entirely of D-amino acids are less likely to be recognized by the host's immune system, potentially reducing the risk of an immunogenic response.[11]

Quantitative Data on the Impact of D-Amino Acid Incorporation

The following tables summarize quantitative data from various studies, illustrating the significant impact of D-amino acid substitution on peptide stability and activity.

Peptide/AnalogModificationStability AssayRemaining Peptide (%)Time (h)Reference
L-peptideNoneIncubation with Proteinase K~04[9]
D-amino acid modified peptideC-terminal D-amino acidIncubation with Proteinase K1524[9]
Glycoside modified peptideC-terminal glycosideIncubation with Proteinase K4524[9]
RDP215 (L-peptide)NoneIncubation with human serumReduced activity-[17]
9D-RDP215 (D-peptide)D-amino acid variantIncubation with human serumMaintained activity-[17]
Polybia-CP (L-peptide)NoneIncubation with trypsinDegraded-[18]
D-CP (all D-amino acid)All L- to D-amino acidIncubation with trypsinStable-[18]
D-lys-CP (partial D-amino acid)L-lysine to D-lysineIncubation with trypsinStable-[18]

Table 1: Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides. This table provides examples of the increased stability of peptides when L-amino acids are replaced with D-amino acids or other modifications.

Peptide/AnalogTargetIC50 (nM)Reference
RgIA (L-conotoxin)rat α9α10 nAChR-[6]
RgIA analog 1 (D-amino acid sub)rat α9α10 nAChR41.07[6]
RgIA analog 3 (D-amino acid sub)rat α9α10 nAChR31.77[6]
RgIA analog 14 (D-Arg sub)rat α9α10 nAChR215.7[6]
RgIA analog 15 (D-Arg sub)rat α9α10 nAChR288.5[6]
V13K (L-peptide)Anticancer activity-[3]
V13K analogs (D-amino acid subs)Anticancer activityIncreased IC50 (reduced activity)[3]
L-melittinRAW 264.7 cellsSimilar to D-melittin
D-melittinRAW 264.7 cellsSimilar to L-melittin

Table 2: Impact of D-Amino Acid Substitution on Biological Activity (IC50 Values). This table shows how D-amino acid substitution can either increase, decrease, or have a minimal effect on the inhibitory concentration of a peptide, depending on the specific peptide and substitution.

Peptide/AnalogHC50 (µM)Hemolytic ActivityReference
L-melittin--
D-melittin--
Anoplin-Low[19]

Table 3: Hemolytic Activity of Peptides. This table provides examples of the hemolytic activity of peptides, an important measure of cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Principle: SPPS is the standard method for chemically synthesizing peptides. The peptide is assembled in a stepwise manner on a solid resin support. The use of protecting groups on the amino acid side chains and the α-amino group prevents unwanted side reactions.

Materials:

  • Fmoc-protected D-amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the desired Fmoc-D-amino acid and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add 3 equivalents of a coupling agent like HBTU and 6 equivalents of DIPEA to the amino acid solution to pre-activate it for a few minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing 95% TFA and 5% scavengers, for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Peptide Stability Assay in Serum/Plasma

Principle: This assay assesses the stability of a peptide in the presence of serum or plasma proteases. The disappearance of the intact peptide over time is monitored by RP-HPLC.

Materials:

  • Peptide stock solution

  • Human serum or plasma

  • Incubator at 37°C

  • Precipitating agent (e.g., acetonitrile, trichloroacetic acid)

  • Centrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Incubation: Dilute the peptide stock solution in human serum or plasma to the desired final concentration. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic reaction by adding a precipitating agent (e.g., 2 volumes of acetonitrile) to the aliquot. Vortex and incubate on ice for at least 10 minutes to precipitate the serum/plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the peak corresponding to the intact peptide.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide can be calculated relative to the 0-hour time point. The half-life (t1/2) of the peptide can be determined by fitting the data to a first-order decay curve.

D-Amino Acid Oxidase (DAAO) Activity Assay (Colorimetric)

Principle: D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H2O2). The H2O2 produced can be measured using a colorimetric probe in the presence of horseradish peroxidase (HRP).

Materials:

  • DAAO enzyme

  • D-amino acid substrate (e.g., D-alanine)

  • Horseradish peroxidase (HRP)

  • Colorimetric probe (e.g., Amplex Red)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the D-amino acid substrate, HRP, and the colorimetric probe in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, D-amino acid substrate, HRP, and the colorimetric probe to each well.

  • Initiate Reaction: Start the reaction by adding the DAAO enzyme to the wells.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at the appropriate wavelength for the chosen colorimetric probe (e.g., 570 nm for Amplex Red).

  • Standard Curve: Prepare a standard curve using known concentrations of H2O2 to quantify the amount of H2O2 produced in the enzymatic reaction.

  • Calculate Activity: Determine the DAAO activity based on the rate of H2O2 production.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows related to D-amino acids.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 D_Serine D-Serine D_Serine->NMDA_R Binds to GluN1 (co-agonist) Ca2_plus Ca²⁺ NMDA_R->Ca2_plus Influx PKA PKA NMDA_R->PKA Activates MAPK MAPK NMDA_R->MAPK Activates Calmodulin Calmodulin Ca2_plus->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates PKA->CREB Phosphorylates MAPK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway.

Peptide_Stability_Workflow start Start incubate Incubate Peptide with Serum/Plasma at 37°C start->incubate sample Withdraw Aliquots at Different Time Points incubate->sample precipitate Precipitate Proteins (e.g., with Acetonitrile) sample->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze quantify Quantify Intact Peptide Peak Area analyze->quantify calculate Calculate % Remaining and Half-Life (t½) quantify->calculate end End calculate->end

Caption: In Vitro Peptide Stability Assay Workflow.

Mirror_Image_Phage_Display cluster_synthesis Synthesis cluster_selection Selection cluster_application Application L_protein Natural L-Protein Target D_protein Synthesize D-Protein Target L_protein->D_protein Mirror Image binding Bind Phage Library to D-Protein Target D_protein->binding phage_library L-Peptide Phage Display Library phage_library->binding washing Wash to Remove Non-binders binding->washing elution Elute Bound Phages washing->elution amplification Amplify Eluted Phages elution->amplification sequencing Sequence L-Peptide from Enriched Phages amplification->sequencing L_peptide_seq Identified L-Peptide Sequence sequencing->L_peptide_seq D_peptide Synthesize D-Peptide (Mirror Image) L_peptide_seq->D_peptide Mirror Image L_protein_binding D-Peptide Binds to Natural L-Protein Target D_peptide->L_protein_binding

Caption: Mirror-Image Phage Display Workflow.

Conclusion and Future Directions

The incorporation of D-amino acids represents a paradigm shift in our understanding of peptide and protein function and offers a versatile platform for the development of next-generation therapeutics. The enhanced stability and potential for modulated biological activity conferred by these chiral building blocks address some of the most significant challenges in peptide drug development. Future research will likely focus on the discovery and characterization of novel D-amino acid-containing peptides from natural sources, the development of more efficient and stereoselective methods for their synthesis, and a deeper exploration of their roles in complex biological processes. As our knowledge of the "D-world" expands, so too will the opportunities to harness its potential for the benefit of human health.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant methodology for chemically synthesizing peptides. We will delve into the core principles, detailed experimental protocols, critical chemical reactions, and quantitative data to equip researchers with the knowledge required for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, or resin.[1] This method is favored for its mild reaction conditions, which are generally compatible with a wide range of amino acid functionalities.[] The entire process can be automated, leading to high product purity and streamlined operations.[3]

The synthesis cycle consists of three main stages:

  • Fmoc Deprotection: The removal of the temporary Nα-Fmoc protecting group from the terminal amino acid of the resin-bound peptide.

  • Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the newly exposed N-terminal amine of the peptide chain to form a peptide bond.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed.

The Chemistry of Fmoc SPPS

The success of Fmoc SPPS hinges on a series of well-defined chemical reactions. A thorough understanding of these mechanisms is crucial for optimizing synthesis and troubleshooting potential issues.

The Fmoc Protecting Group and its Removal

The Fmoc group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids.[4] Its removal is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

The deprotection mechanism is a two-step process involving β-elimination.[6] First, the mild base removes the acidic proton from the 9-position of the fluorenyl ring.[6] The resulting intermediate is unstable and undergoes elimination to yield carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate.[5][6] The secondary amine then acts as a scavenger, trapping the DBF to form a stable adduct that is washed away.[6]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotonation Deprotonation (Piperidine) Fmoc_Peptide->Deprotonation Carbanion Fluorenyl Carbanion Intermediate Deprotonation->Carbanion + Piperidine Elimination β-Elimination Carbanion->Elimination Free_Amine H2N-Peptide-Resin Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF Piperidine_Adduct DBF-Piperidine Adduct DBF->Piperidine_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Peptide Bond Formation: Coupling Reactions

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. This is achieved using coupling reagents that convert the carboxyl group into a more reactive species, facilitating nucleophilic attack by the free amine of the resin-bound peptide.[7]

A variety of coupling reagents are available, broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.[8][9]

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents.[9] They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to suppress racemization and improve coupling efficiency.[8]

  • Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient.[9]

  • Aminium/Uronium Salts: Reagents like HBTU, TBTU, and HATU are among the most popular and effective for rapid and efficient coupling with minimal side reactions.[9][10][11]

Peptide_Coupling Fmoc_AA Fmoc-AA-COOH Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt) Fmoc_AA->Coupling_Reagent Activated_Ester Activated Ester (Fmoc-AA-OBt) Coupling_Reagent->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Peptide H2N-Peptide-Resin Resin_Peptide->Peptide_Bond Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Peptide_Bond->Coupled_Peptide

Caption: General mechanism of peptide bond formation.

The Solid Support: Resins for Fmoc SPPS

The choice of solid support, or resin, is critical for a successful synthesis. The resin must be chemically inert to the reaction conditions, physically stable, and allow for efficient diffusion of reagents.[3] The selection of the resin depends on the desired C-terminal functionality of the peptide.[12]

Resin TypeC-Terminal FunctionalityCommon Examples
Wang ResinCarboxylic AcidPolystyrene-based
2-Chlorotrityl Chloride ResinCarboxylic Acid (Protected)Polystyrene-based
Rink Amide ResinAmidePolystyrene-based
TentaGel ResinVariousPolyethylene glycol-grafted polystyrene

The Cyclical Workflow of Fmoc SPPS

The entire synthesis process follows a well-defined cycle, which is repeated for each amino acid to be added to the peptide chain.

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each AA) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Final Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Start Start: Resin with first Fmoc-AA Start->Deprotection Purification Purification and Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Quantitative Data in Fmoc SPPS

The efficiency of each step in the synthesis cycle directly impacts the overall yield and purity of the final peptide.[13]

ParameterTypical Value/RangeNotes
Resin Loading Capacity0.3 - 1.0 mmol/gLower loading is often used for longer or more difficult sequences.[14]
Fmoc Deprotection Time3 - 20 minutesCan be repeated. Slower for sterically hindered amino acids.[6][15]
Coupling Time20 minutes - 2 hoursDependent on the coupling reagents and the specific amino acids being coupled.[3]
Coupling Efficiency> 99%High efficiency is crucial for the synthesis of long peptides.[]
Overall Yield (Crude Peptide)50% - 90%Highly dependent on peptide length, sequence, and synthesis efficiency.

Experimental Protocols

The following protocols provide a general framework for manual Fmoc SPPS. These can be adapted for automated synthesizers.

Resin Preparation and Swelling
  • Weighing the Resin: Weigh the appropriate amount of resin based on the desired synthesis scale and the resin's loading capacity.

  • Transfer to Reaction Vessel: Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel).

  • Swelling: Add DMF to the resin to completely cover it. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.[1] This step is crucial for ensuring the accessibility of reactive sites.[3]

Fmoc Deprotection
  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[1]

  • Deprotection Reaction: Drain the swelling solvent and add the piperidine solution to the resin. Agitate for the predetermined time (e.g., 2 x 10 minutes).

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene adduct.[1]

Amino Acid Coupling (using HBTU/DIPEA)
  • Activation Mixture: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.[3]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[10]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[10][16] Scavengers like TIS are necessary to trap reactive carbocations generated during cleavage.[10][17]

  • Cleavage Reaction: Wash the resin with dichloromethane (B109758) (DCM) and dry it. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a large volume of cold diethyl ether. The peptide will precipitate as a white solid.[1]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether. Dry the peptide under vacuum.[1]

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc SPPS, potentially reducing the yield and purity of the final product.

Side ReactionDescriptionMitigation Strategies
Aspartimide Formation Intramolecular cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides.[18][19]Add HOBt to the deprotection solution; use protecting groups like O-t-butyl on the Asp side chain.[18]
Diketopiperazine Formation Cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to chain termination. Prevalent with Proline or Glycine in the first two positions.[10][18]Use 2-chlorotrityl chloride resin which provides steric hindrance.[18]
Racemization Loss of stereochemical integrity at the α-carbon, particularly for Cysteine and Histidine.[20]Use coupling additives like HOBt or OxymaPure; avoid excessive use of base.[8]
Incomplete Coupling/Deprotection Can lead to deletion sequences. Often caused by peptide aggregation.[18]Use chaotropic salts, switch to a different solvent like NMP, or couple at a higher temperature.[18]

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become a cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize high-purity peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully controlling synthesis parameters and employing appropriate reagents and strategies, the challenges associated with peptide synthesis can be effectively managed, enabling the advancement of scientific discovery and drug development.[1]

References

Unlocking New Therapeutic Frontiers: A Technical Guide to Non-Proteinogenic Amino Acids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of amino acids that are not encoded by the standard genetic code.[1] While the 22 proteinogenic amino acids form the fundamental building blocks of proteins, nature utilizes hundreds of NPAAs for a wide array of biological functions, including roles as metabolic intermediates, signaling molecules, and defense compounds.[2] In recent years, the strategic incorporation of NPAAs into peptides and other therapeutic modalities has emerged as a powerful tool in drug discovery and development, offering the potential to overcome many of the limitations of traditional peptide-based drugs.[1] This guide provides an in-depth technical overview of NPAAs, focusing on their applications in research, quantitative data on their activity, detailed experimental protocols, and their role in established and emerging therapeutic strategies.

Core Concepts: The Power of Unnatural Scaffolds

The utility of NPAAs in drug design stems from their ability to confer novel physicochemical and biological properties to parent molecules. By introducing side chains and backbone structures not found in proteinogenic amino acids, researchers can fine-tune pharmacokinetic and pharmacodynamic profiles. Key advantages of incorporating NPAAs include:

  • Enhanced Metabolic Stability: Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to short half-lives and limited therapeutic efficacy. The introduction of NPAAs, such as D-amino acids or N-methylated amino acids, can render peptide bonds resistant to enzymatic cleavage, significantly extending their in vivo stability.

  • Improved Potency and Selectivity: The unique side-chain functionalities and conformational constraints imposed by certain NPAAs can lead to enhanced binding affinity and selectivity for their biological targets. This allows for the development of more potent drugs with fewer off-target effects.

  • Increased Bioavailability: NPAAs can be used to modify the lipophilicity and membrane permeability of peptides, improving their absorption and distribution in the body. This is a critical factor in the development of orally bioavailable peptide drugs.

  • Conformational Control: The incorporation of sterically constrained NPAAs, such as α,α-disubstituted amino acids, can induce specific secondary structures (e.g., helices, turns) in peptides. This conformational pre-organization can enhance receptor binding and biological activity.

Quantitative Data on Non-Proteinogenic Amino Acid Activity

The impact of NPAA incorporation on the biological activity and pharmacokinetic properties of peptides and small molecules is quantifiable. The following tables summarize key data from various studies, providing a comparative overview for researchers.

Table 1: Impact of NPAA Substitution on Peptide Pharmacokinetics and Binding Affinity
Parent Peptide/MoleculeNon-Proteinogenic Amino Acid IncorporatedTargetKey Quantitative ChangeReference
GLP-1 (7-36) analogAib (α-aminoisobutyric acid) at position 8GLP-1 ReceptorReduced metabolic clearance in rats (<0.3 mL/min/kg vs. 9.9 mL/min/kg)[1]
Compstatin analog (CP40)D-Tyr and other NPAAs at N-terminusComplement C3Binding Affinity (KD) = 0.5 nM[1]
Somatostatin analogN-terminal modification with D-PheSomatostatin Receptor~10x increase in in-vivo half-life[1]
PR substrate peptideAllophenylnorstatine (Apns) and DmtHTLV-1 ProteaseMaintained 66% of parent peptide's inhibitory activity in a truncated analog[2]
17KKV-Aib (Magainin 2 derivative)4-aminopiperidine-4-carboxylic acid (Api)Bacterial MembranesEnhanced resistance to Proteinase K digestion[3]
Table 2: Inhibitory Activity of Peptides and Small Molecules Containing NPAAs
InhibitorNon-Proteinogenic Amino Acid/CoreTarget Enzyme/ProteinInhibition Constant (Ki) / IC50Reference
Peptide Aldehyde 5 (O2Octa-IPMD-al)N-terminal hydrophilic modification20S Proteasome (β1c subunit)Ki = 83 nM[4]
Peptide Aldehyde 16 (O1Pent-VVMR-al)N-terminal hydrophilic modification20S Proteasome (β2c subunit)IC50 = 19 nM[4]
AvacopanContains fluorine and an amino acid-like moietyC5a Receptor (C5aR1)IC50 < 5 nM[5]
Difelikefalin4-aminopiperidine-4-carboxylic acidKappa Opioid Receptor (KOR)KOR EC50 = 0.048 nM[5]
Table 3: FDA-Approved Drugs Containing Non-Proteinogenic Amino Acids
Drug NameNon-Proteinogenic Amino Acid/DerivativeTherapeutic AreaRole of the NPAAReference
OdevixibatContains 2-aminobutyric acid and 4-hydroxyphenylglycine moietiesKidney DiseasePart of the core pharmacophore contributing to bioactivity.[6]
DesmopressinMpa (mercaptopropanoic acid), D-ArgAntidiuretic HormoneMpa provides cyclization and D-Arg enhances stability and activity.[2]
CaspofunginContains non-proteinogenic amino acids in its cyclic hexapeptide coreAntifungalThe unique cyclic structure with NPAAs is essential for its mechanism of action.[7]
VancomycinContains unusual, cross-linked amino acidsAntibioticThe complex, rigid structure formed by NPAAs is crucial for binding to bacterial cell wall precursors.[2]
CyclosporineContains several N-methylated amino acids and other NPAAsImmunosuppressantN-methylation and other NPAAs contribute to its conformational stability and cell permeability.[2]

Key Signaling Pathways Involving Non-Proteinogenic Amino Acids

NPAAs can play critical roles as signaling molecules themselves or as key intermediates in important metabolic pathways. The following diagrams, generated using the DOT language, illustrate two such pathways.

GABAergic Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its signaling pathway is a major target for a wide range of therapeutics.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release vGAT->Vesicle GABA_A_R GABAA Receptor (Ionotropic) GABA_synapse->GABA_A_R Binds to GABA_B_R GABAB Receptor (Metabotropic) GABA_synapse->GABA_B_R Binds to GAT GAT (Transporter) GABA_synapse->GAT Reuptake Cl_channel Cl- Influx GABA_A_R->Cl_channel Opens G_protein G-protein Signaling GABA_B_R->G_protein Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel K+ Efflux G_protein->K_channel Opens K_channel->Hyperpolarization

GABAergic signaling pathway.
The Urea (B33335) Cycle

The urea cycle is a critical metabolic pathway that detoxifies ammonia (B1221849) in the liver. The non-proteinogenic amino acids ornithine and citrulline are essential intermediates in this cycle.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol NH3 NH3 + HCO3- CPS1 CPS1 NH3->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC OTC Carbamoyl_P->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS ASS Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

The Urea Cycle.

Experimental Protocols and Workflows

The successful application of NPAAs in research and drug development relies on robust and well-defined experimental methodologies. This section provides an overview of key protocols and a logical workflow for the discovery and characterization of bioactive peptides containing NPAAs.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating a Non-Proteinogenic Amino Acid

This protocol outlines the general steps for incorporating an Fmoc-protected NPAA into a peptide sequence using manual or automated solid-phase synthesis.

  • Resin Swelling:

    • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

    • Swell the resin in a suitable solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), for 20-30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic) in DMF.

    • Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) to activate the carboxylic acid group of the amino acid.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test.

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Washing:

    • Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, remove the N-terminal Fmoc group.

    • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Experimental Workflow for Discovery and Characterization of Bioactive Peptides Containing NPAAs

The following diagram illustrates a typical workflow for the rational design, synthesis, and evaluation of bioactive peptides incorporating NPAAs.

Bioactive_Peptide_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & In Vivo Evaluation Lead_ID Lead Peptide Identification (Natural or Synthetic) NPAA_Selection Rational NPAA Selection (Stability, Potency, etc.) Lead_ID->NPAA_Selection Peptide_Synthesis Solid-Phase Peptide Synthesis (with NPAA) NPAA_Selection->Peptide_Synthesis Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry (Identity & Purity) Purification->Characterization Binding_Assay Receptor Binding Assay (e.g., Radioligand, SPR) Characterization->Binding_Assay Functional_Assay Functional/Enzyme Assay (e.g., Inhibition, Activation) Characterization->Functional_Assay Stability_Assay Proteolytic Stability Assay (e.g., Plasma, Protease) Characterization->Stability_Assay In_Vivo_Studies In Vivo Animal Models (Efficacy, PK/PD) Binding_Assay->In_Vivo_Studies Functional_Assay->In_Vivo_Studies Stability_Assay->In_Vivo_Studies

References

Navigating the Procurement of Fmoc-D-2-Nal-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in peptide synthesis and drug development, the procurement of high-quality reagents is a critical determinant of research success. Fmoc-D-2-Nal-OH, a key building block for introducing the unnatural amino acid D-2-naphthylalanine into peptide sequences, is no exception. This in-depth guide provides a comprehensive overview of supplier options, purchasing considerations, and the essential quality control parameters for this crucial compound.

Supplier Landscape and Purchasing Options

A diverse range of chemical suppliers offer this compound, catering to various research and development needs. Key market players include well-established companies such as Bachem , Sigma-Aldrich (Merck) , and MedChemExpress , alongside specialized suppliers like Aapptec , ChemScene , BLD Pharm , and Chem-Impex .

When selecting a supplier, researchers should consider factors beyond mere price, including purity specifications, availability of various quantities, lead times, and the comprehensiveness of accompanying documentation, such as Certificates of Analysis (CofA).

For ease of comparison, the following table summarizes the offerings for this compound from several prominent suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

SupplierPurityAvailable QuantitiesPrice (USD) - RepresentativeLead Time
Bachem ≥98.5% (HPLC)1g, 5g, 25g1g: ~
180,5g:180, 5g: ~180,5g:
540, 25g: ~$1490
Inquire with supplier
Sigma-Aldrich ≥98.0% (HPLC)[1]5g5g: $978.00Typically ships same day if in stock[1]
MedChemExpress 99.89%5g, 10g, 25g, 100g5g: $25, 10g: $45, 25g: $106, 100g: $423Inquire with supplier
Aapptec Inquire5g, 25gInquire with supplierInquire with supplier
ChemScene ≥96%InquireInquire with supplierTypically 1 day[2]
Chem-Impex ≥99.5% (Chiral HPLC)[3]1g, 5g, 25g, 250g1g: $50.00, 5g: $230.00, 25g: $720.00Ships same day if in stock[3]
GenoChem World Inquire25g25g: €505.00Inquire with supplier[4]

Note: Prices are approximate and were converted to USD for comparison where necessary. Shipping costs and potential hazardous material fees are typically not included in the listed price.

Experimental Protocols: A Foundation for Quality Assessment

While detailed proprietary synthesis methods are seldom disclosed by suppliers, the fundamental chemistry for the preparation of Fmoc-protected amino acids is well-established. The process generally involves the reaction of the free amino acid, in this case, D-2-naphthylalanine, with a fluorenylmethyloxycarbonylating agent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, under basic conditions.

For the end-user, the more critical aspect is the verification of the purchased material's quality. Below are representative experimental protocols for the quality control analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the standard method for assessing the purity of Fmoc-amino acids. A typical reversed-phase HPLC protocol would be as follows:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 280 nm.

  • Sample Preparation: A solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).

  • Experiments: ¹H NMR and ¹³C NMR are standard. 2D NMR techniques like COSY and HSQC can provide further structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

The resulting spectra should be consistent with the known chemical structure of this compound, showing the characteristic peaks for the fluorenyl, methoxycarbonyl, and naphthylalanine moieties.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

  • Sample Preparation: A dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water) is infused into the mass spectrometer.

  • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₂₈H₂₃NO₄, Molecular Weight: 437.49 g/mol ).

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using the DOT language, illustrate key processes related to the procurement and quality control of this compound.

purchasing_workflow cluster_procurement Procurement Process Identify Need Identify Need Supplier Research Supplier Research Identify Need->Supplier Research Define requirements Request Quotes Request Quotes Supplier Research->Request Quotes Shortlist vendors Evaluate Options Evaluate Options Request Quotes->Evaluate Options Compare price, purity, lead time Select Supplier Select Supplier Evaluate Options->Select Supplier Decision Place Order Place Order Select Supplier->Place Order Issue PO Receive & Verify Receive & Verify Place Order->Receive & Verify Check against CofA

A typical workflow for the procurement of this compound.

qc_workflow Incoming Material Incoming Material Sample Preparation Sample Preparation Incoming Material->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Purity NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Structure Mass Spec Analysis Mass Spec Analysis Sample Preparation->Mass Spec Analysis MW Data Review Data Review HPLC Analysis->Data Review NMR Analysis->Data Review Mass Spec Analysis->Data Review Material Release Material Release Data Review->Material Release Meets Specs

An experimental workflow for the quality control of this compound.

By carefully considering the supplier landscape, implementing robust quality control procedures, and understanding the underlying chemical principles, researchers can confidently procure high-quality this compound, thereby ensuring the integrity and success of their peptide synthesis and drug discovery endeavors.

References

Safeguarding the Building Blocks of Peptide Synthesis: An In-depth Technical Guide to the Storage of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the optimal storage conditions for Fmoc-protected amino acids, critical reagents in solid-phase peptide synthesis (SPPS) for research, drug development, and therapeutic applications. Ensuring the stability and purity of these building blocks is paramount for the successful synthesis of high-quality peptides. This document outlines best practices for storage, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Principles of Fmoc-Amino Acid Storage

The stability of Fmoc-protected amino acids is primarily influenced by three environmental factors: temperature, moisture, and light. Additionally, the inherent purity of the amino acid derivative plays a crucial role in its long-term stability.

Temperature: Lower temperatures are universally recommended to slow down potential degradation processes. For long-term storage, temperatures of -20°C are advisable.[1] Short-term storage at 2-8°C is also acceptable.[1] While temporary storage at room temperature is generally considered safe, prolonged exposure can lead to a decline in purity.[2]

Moisture: Fmoc-amino acids are susceptible to hydrolysis. It is crucial to store them in tightly sealed containers in a dry environment, such as in a desiccator. Before opening a refrigerated container, it is essential to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the product.

Light: The fluorenylmethoxycarbonyl (Fmoc) protecting group can be sensitive to light, particularly UV radiation. Exposure to light can lead to the cleavage of the Fmoc group, generating impurities. Therefore, it is recommended to store Fmoc-amino acids in amber vials or other light-protecting containers.

Purity: The presence of impurities, such as residual free amino acids or traces of acetic acid from the manufacturing process, can compromise the long-term stability of the Fmoc-amino acid.[3] Free amino acids can promote the autocatalytic cleavage of the Fmoc group, while acetic acid can lead to the formation of acetylated impurities.[3]

Quantitative Data on Storage Conditions

While the principles of cold, dark, and dry storage are well-established, comprehensive public data quantifying the degradation rates of specific Fmoc-amino acids under various conditions are limited. The stability of each derivative can be influenced by its unique side chain. Therefore, it is recommended that researchers establish their own stability data for critical reagents, particularly for long-term storage or when using them in GMP-regulated environments. The experimental protocols provided in this guide can be utilized for this purpose.

Table 1: Recommended Storage Conditions for Fmoc-Protected Amino Acids

ParameterConditionRationale
Temperature
Long-Term Storage (months to years)-20°CMinimizes chemical degradation and preserves purity.[1]
Short-Term Storage (weeks to months)2-8°CSuitable for frequently used reagents.[1]
Temporary Storage (days)Room Temperature (in a desiccator)Acceptable for transient periods, but not recommended for extended durations.[2]
Humidity Low, in a desiccatorPrevents hydrolysis of the Fmoc group and the amino acid itself.
Light In the dark (amber vials or opaque containers)Protects the light-sensitive Fmoc group from degradation.
Atmosphere Inert gas (e.g., Argon or Nitrogen) overlayRecommended for particularly sensitive amino acids to prevent oxidation.

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of Fmoc-amino acids, particularly after prolonged storage, a panel of analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of Fmoc-amino acids and detecting degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is typically employed.

  • Detection: The Fmoc group has a strong UV absorbance, allowing for sensitive detection at wavelengths around 265 nm or 301 nm.

  • Sample Preparation: A dilute solution of the Fmoc-amino acid is prepared in the initial mobile phase.

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak over time is indicative of degradation.

Mass Spectrometry (MS) for Identification of Degradation Products

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for identifying the specific chemical nature of any degradation products.

Methodology:

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source is commonly used.

  • Analysis: By comparing the mass-to-charge ratio (m/z) of the observed peaks with the expected masses of the parent Fmoc-amino acid and potential degradation products (e.g., free amino acid, cleaved Fmoc group derivatives), the identity of impurities can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

¹H NMR spectroscopy can be used to confirm the structural integrity of the Fmoc-amino acid and to quantify certain impurities.

Methodology:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The Fmoc-amino acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: The proton NMR spectrum provides a unique fingerprint of the molecule. The presence of unexpected signals or changes in the integration of characteristic peaks can indicate degradation or the presence of impurities. For instance, the appearance of signals corresponding to the free amino acid or dibenzofulvene (a byproduct of Fmoc cleavage) would signify degradation.

Visualization of Key Concepts

To further elucidate the principles outlined in this guide, the following diagrams illustrate the logical relationships and workflows.

Storage_Factors Low Temperature Low Temperature High Purity & Stability High Purity & Stability Low Temperature->High Purity & Stability Inhibits Low Humidity Low Humidity Low Humidity->High Purity & Stability Prevents Darkness Darkness Darkness->High Purity & Stability Prevents Inert Atmosphere Inert Atmosphere Inert Atmosphere->High Purity & Stability Prevents Fmoc Cleavage Fmoc Cleavage Hydrolysis Hydrolysis Oxidation Oxidation Photodegradation Photodegradation

Caption: Factors influencing the stability of Fmoc-protected amino acids.

Experimental_Workflow Stored Fmoc-Amino Acid Sample Stored Fmoc-Amino Acid Sample Sample Preparation Sample Preparation Stored Fmoc-Amino Acid Sample->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Purity Assessment LC-MS Analysis LC-MS Analysis Sample Preparation->LC-MS Analysis Impurity ID NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Structural Integrity Purity Data Purity Data HPLC Analysis->Purity Data Impurity Structures Impurity Structures LC-MS Analysis->Impurity Structures Structural Confirmation Structural Confirmation NMR Analysis->Structural Confirmation Decision Accept or Reject Batch Purity Data->Decision Impurity Structures->Decision Structural Confirmation->Decision

Caption: Workflow for the analytical assessment of Fmoc-amino acid stability.

Conclusion

The chemical integrity of Fmoc-protected amino acids is a prerequisite for the successful synthesis of high-purity peptides. By adhering to the storage guidelines presented in this technical guide—maintaining low temperatures, dry conditions, and protection from light—researchers and drug development professionals can significantly extend the shelf life and preserve the quality of these vital reagents. Regular analytical assessment using the described protocols is recommended to verify the purity of stored materials, ensuring reproducible and reliable outcomes in peptide synthesis endeavors.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing D-2-Naphthylalanine using Fmoc-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient and high-purity synthesis of peptides.[1][2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted method due to its use of mild, base-labile Fmoc group for Nα-amino protection, which is orthogonal to the acid-labile side-chain protecting groups.[3][4][5] This protocol provides a detailed methodology for the incorporation of the non-proteinogenic amino acid D-2-naphthylalanine (D-2-Nal) using its Fmoc-protected derivative, Fmoc-D-2-Nal-OH, into a peptide sequence via SPPS. The inclusion of D-2-Nal can impart unique structural and pharmacological properties to peptides, making it a valuable building block in drug discovery and development.

This compound is a derivative of the amino acid alanine (B10760859) and is utilized in peptide synthesis.[6][7] Its empirical formula is C₂₈H₂₃NO₄ with a molecular weight of 437.49 g/mol .[8] For optimal stability, it should be stored at 2-8°C.

Experimental Protocols

This section outlines the step-by-step procedure for manual solid-phase peptide synthesis of a peptide containing D-2-naphthylalanine. The following protocols are based on the Fmoc/tBu strategy using Wang resin, which is suitable for the synthesis of peptides with a C-terminal carboxylic acid.[5][9]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Grade/Purity Supplier Purpose
This compound≥98.0% (HPLC)Sigma-Aldrich, etc.Amino acid building block
Pre-loaded Wang Resin (e.g., Fmoc-Ala-Wang)100-200 meshVariousSolid support
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVariousSolvent
Dichloromethane (DCM)ACS gradeVariousSolvent
Piperidine (B6355638)Reagent gradeVariousFmoc deprotection
Diisopropylcarbodiimide (DIC)≥99%VariousCoupling reagent
Hydroxybenzotriazole (HOBt)AnhydrousVariousCoupling additive
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeVariousBase
Trifluoroacetic acid (TFA)Reagent gradeVariousCleavage reagent
Triisopropylsilane (TIS)≥98%VariousScavenger
WaterHPLC gradeVariousScavenger
Diethyl etherAnhydrousVariousPeptide precipitation
Acetonitrile (B52724) (ACN)HPLC gradeVariousHPLC mobile phase
Step 1: Resin Preparation (Swelling)

Proper swelling of the resin is crucial for efficient synthesis as it allows for optimal diffusion of reagents.[5]

  • Weigh the desired amount of pre-loaded Wang resin (e.g., 0.1 mmol scale) and place it into a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.[10]

  • After swelling, drain the DMF from the reaction vessel.

Step 2: Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling cycle.[11]

  • To the swollen resin, add a solution of 20% piperidine in DMF (v/v).[10][12]

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.[2]

Step 3: Coupling of this compound

This step involves the formation of a peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming this compound.

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and an activating agent such as HOBt (3 equivalents) in DMF.

  • Add a coupling reagent like DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[13]

  • Add the activated this compound solution to the deprotected resin.

  • Add DIPEA (6 equivalents) to the reaction vessel to maintain a basic pH.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[14]

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

Step 4: Chain Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid to be added to the peptide sequence until the desired peptide length is achieved.

Step 5: Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes the acid-labile side-chain protecting groups simultaneously.[2]

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water.[15]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[16]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Step 6: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10-fold volume excess).

  • A white precipitate of the peptide should form. Allow the precipitation to complete at -20°C for at least 1 hour.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Step 7: Analysis and Purification

The purity of the crude peptide should be assessed by analytical reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[17][18]

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).

  • Analyze the sample using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[18]

  • Purify the crude peptide using preparative RP-HPLC under similar conditions to achieve the desired purity (typically >95% for most research applications).[19][20]

  • Collect the fractions containing the pure peptide and confirm the identity by MS analysis.

  • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Quantitative Data Summary

The following tables provide a summary of the quantitative parameters for the SPPS protocol.

Table 1: Reagent Quantities per 0.1 mmol Synthesis Scale

Step Reagent Equivalents (relative to resin loading) Volume/Mass
Resin SwellingDMF-~10 mL/g resin
Fmoc Deprotection20% Piperidine in DMF-5-10 mL
CouplingThis compound3~0.131 g
HOBt3~0.041 g
DIC3~50 µL
DIPEA6~105 µL
CleavageCleavage Cocktail (95:2.5:2.5 TFA:TIS:H₂O)-5-10 mL
PrecipitationCold Diethyl Ether-~50-100 mL

Table 2: Reaction Conditions

Step Parameter Value
Resin SwellingTime1-2 hours
TemperatureRoom Temperature
Fmoc DeprotectionTime2 x 15 minutes
TemperatureRoom Temperature
CouplingTime1-2 hours
TemperatureRoom Temperature
CleavageTime2-3 hours
TemperatureRoom Temperature
PrecipitationTime>1 hour
Temperature-20°C

Visualizations

Fmoc-SPPS Workflow for Incorporation of this compound

SPPS_Workflow Start Start: Pre-loaded Wang Resin Swell Resin Swelling (DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling: This compound + DIC/HOBt/DIPEA Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave Cleavage & Deprotection (TFA/TIS/H2O) FinalDeprotect->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Analyze Analysis (LC-MS) Purify->Analyze End Final Peptide Analyze->End

Caption: Workflow for Fmoc solid-phase peptide synthesis of a peptide containing D-2-Naphthylalanine.

References

Application Notes and Protocols for the Use of Fmoc-D-2-Nal-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-2-naphthylalanine (Fmoc-D-2-Nal-OH) is a non-proteinogenic amino acid characterized by its bulky and hydrophobic naphthyl side chain. Its incorporation into peptide sequences can significantly enhance proteolytic stability, increase hydrophobicity, and provide unique conformational constraints. These properties make it a valuable building block in the design of peptide-based therapeutics, including enzyme inhibitors and receptor antagonists. For instance, D-2-Nal is a key component in several gonadotropin-releasing hormone (GnRH) antagonists like Degarelix and Cetrorelix, which are used in the treatment of prostate cancer and in assisted reproduction.[1][2] This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using automated solid-phase peptide synthesis (SPPS).

Challenges in Automated Synthesis

The primary challenges associated with the automated incorporation of this compound stem from its steric bulk and hydrophobicity:

  • Steric Hindrance: The large naphthyl group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling reactions.

  • Peptide Aggregation: The hydrophobic nature of the D-2-Nal side chain can promote inter-chain aggregation of the peptide on the solid support, further hindering both coupling and deprotection steps.

To overcome these challenges, optimization of coupling and deprotection protocols is crucial.

Data Presentation: Coupling Efficiency

The choice of coupling reagent and strategy significantly impacts the efficiency of incorporating the sterically hindered this compound. The following table summarizes the expected coupling efficiencies for different methods based on studies of hindered amino acids. While direct quantitative data for this compound is not extensively published, this table provides a representative comparison to guide protocol selection.[3][4]

Coupling MethodCoupling ReagentActivation Time (min)Coupling Time (min)Expected Purity (%)Notes
Standard Single Coupling HBTU/DIPEA230-6085-90May result in significant deletion sequences.
Standard Single Coupling HATU/DIPEA230-6090-95HATU is generally more efficient for hindered couplings than HBTU.[3]
Double Coupling HBTU/DIPEA22 x 45>95A second coupling cycle significantly improves yield.
Double Coupling HATU/DIPEA22 x 30>98The recommended method for ensuring complete incorporation.
Acyl Fluoride TFFH/DIPEA1560>98For extremely difficult couplings where other methods fail.

Experimental Protocols

The following are detailed protocols for the key steps in the automated synthesis of peptides containing D-2-Nal. These protocols are designed for standard automated peptide synthesizers.

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Initial Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

  • Second Deprotection: Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Optimized Coupling of this compound (Double Coupling with HATU)

This protocol is recommended for achieving high coupling efficiency.

  • Reagent Preparation:

    • Prepare a 0.5 M solution of this compound in DMF.

    • Prepare a 0.5 M solution of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in DMF.

    • Prepare a 2 M solution of N,N-Diisopropylethylamine (DIPEA) in NMP or DMF.

  • First Coupling:

    • To the deprotected peptide-resin, add 4 equivalents of the this compound solution, 3.9 equivalents of the HATU solution, and 8 equivalents of the DIPEA solution.

    • Allow the coupling reaction to proceed for 30-45 minutes with agitation.

    • Drain the reaction vessel and wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat the addition of fresh this compound, HATU, and DIPEA solutions in the same equivalencies.

    • Allow the second coupling reaction to proceed for 30-45 minutes with agitation.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

  • Monitoring (Optional): Perform a Kaiser test on a small sample of the resin to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol 3: Final Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Treat the dried peptidyl resin with the cleavage cocktail for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying and Purification: Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway: GnRH Antagonism

Peptides containing D-2-Nal, such as Degarelix, act as antagonists at the Gonadotropin-Releasing Hormone (GnRH) receptor in the pituitary gland. This competitive binding blocks the natural GnRH from stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn suppresses testosterone (B1683101) production.[5][6][7]

GnRH_Antagonist_Pathway cluster_Hypothalamus Hypothalamus cluster_Pituitary Anterior Pituitary cluster_Gonads Gonads (Testes) GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds to LH_FSH LH & FSH Release GnRHR->LH_FSH Stimulates Testosterone Testosterone Production LH_FSH->Testosterone Stimulates D2Nal_Antagonist D-2-Nal Containing Antagonist (e.g., Degarelix) D2Nal_Antagonist->GnRHR Blocks

Mechanism of GnRH antagonism by D-2-Nal containing peptides.
Experimental Workflow: Automated Incorporation of this compound

The following diagram outlines the key steps for incorporating this compound into a peptide sequence using an automated synthesizer.

SPPS_Workflow Start Start: Deprotected Peptide-Resin Wash1 DMF Wash (3x) Start->Wash1 Coupling1 1st Coupling: This compound HATU, DIPEA Wash1->Coupling1 Wash2 DMF Wash (3x) Coupling1->Wash2 Coupling2 2nd Coupling: This compound HATU, DIPEA Wash2->Coupling2 Wash3 DMF & DCM Wash Coupling2->Wash3 KaiserTest Kaiser Test (Optional) Wash3->KaiserTest Deprotection Fmoc Deprotection (20% Piperidine/DMF) KaiserTest->Deprotection Negative Incomplete Repeat Coupling KaiserTest->Incomplete Positive NextCycle Continue to Next Amino Acid Deprotection->NextCycle Incomplete->Coupling2

Automated double-coupling workflow for this compound.

References

Application Note: Optimizing the Coupling of Fmoc-D-2-Nal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-D-2-(2-naphthyl)-alanine (Fmoc-D-2-Nal-OH) is an unnatural amino acid derivative frequently incorporated into synthetic peptides to enhance their biological activity, stability, and pharmacological properties.[1] Its bulky naphthyl side chain provides a hydrophobic and aromatic character, which can be crucial for modulating protein-protein interactions or improving receptor binding affinity.[2] However, this steric hindrance poses a significant challenge during Solid-Phase Peptide Synthesis (SPPS), often leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences.[3]

The selection of an appropriate coupling reagent is therefore critical to overcome the steric hindrance of this compound and ensure efficient amide bond formation. This application note provides a comparative overview of common coupling reagents, detailed experimental protocols, and a guide for selecting the optimal reagent for incorporating this and other sterically demanding amino acids.

Comparative Analysis of Coupling Reagents

The efficiency of a coupling reaction in SPPS is largely determined by the coupling reagent, which activates the carboxylic acid of the incoming Fmoc-amino acid to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide. Reagents are broadly classified into carbodiimides and onium salts (aminium/uronium and phosphonium).

1. Carbodiimides:

  • DIC (Diisopropylcarbodiimide): A liquid reagent that is easy to handle in automated synthesizers. The resulting diisopropylurea byproduct is soluble in common washing solvents like isopropanol, simplifying purification.[4][5] For sterically hindered amino acids, DIC is almost always used with an additive to form a more reactive intermediate and suppress racemization.[4]

    • DIC/HOBt (Hydroxybenzotriazole): The traditional combination, which increases coupling rates and reduces side reactions.[5]

    • DIC/Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): A modern, non-explosive, and highly efficient alternative to HOBt.[6][7] The DIC/Oxyma combination often shows superior performance in coupling efficiency and racemization suppression, making it an excellent choice for difficult sequences.[7][8]

2. Onium Salts (Aminium/Uronium): These reagents are highly efficient and have become the standard for many SPPS applications. They react with the Fmoc-amino acid to form highly reactive active esters.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent for routine synthesis.[9][10] It forms a reactive OBt-ester, but may be less efficient than HATU for particularly difficult couplings.[9] A key drawback is that excess HBTU can react with the N-terminal amine, causing chain termination.[10]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The 6-chloro substitution makes the active ester more reactive than that formed by HBTU. HCTU is often considered a more cost-effective alternative to HATU with comparable or, in some cases, superior performance, especially with longer coupling times.[11]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered one of the most powerful coupling reagents, especially for sterically hindered amino acids like this compound.[3] The nitrogen at the 7-position of the azabenzotriazole moiety (HOAt) creates a more reactive OAt-ester, resulting in faster reaction times, higher coupling efficiency, and a lower risk of racemization compared to HBTU.[9][10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on Oxyma Pure. It offers coupling efficiencies comparable to HATU but with improved safety, as it avoids the potentially explosive benzotriazole (B28993) derivatives.[4][10]

Data Presentation: Comparison of Coupling Reagent Performance
Reagent/System Class Key Features & Performance Characteristics Recommended Use Case for D-2-Nal
DIC / Oxyma Pure Carbodiimide + AdditiveExcellent racemization suppression; byproduct is soluble; safer than HOBt-based additives.[4][6][7] High efficiency, especially under microwave conditions.[8][12]Recommended, particularly when low racemization is critical.
HBTU Aminium/Uronium Salt"Workhorse" reagent; good balance of cost and performance.[11] Less reactive than HATU/HCTU, which can lead to lower purity with difficult sequences.[9]Suitable for initial trials, but may require double coupling or extended reaction times.
HCTU Aminium/Uronium SaltMore reactive than HBTU; a strong, cost-effective alternative to HATU.[11]Recommended as a high-performance, economical option.
HATU Aminium/Uronium SaltConsidered the gold standard for difficult couplings.[3][9] Forms a highly reactive OAt-ester, leading to faster kinetics and higher purity.[9][10] Lowers risk of epimerization.[9]Highly recommended for ensuring maximum coupling efficiency and purity.
COMU Aminium/Uronium SaltHigh efficiency comparable to HATU.[4] Incorporates Oxyma Pure, offering enhanced safety and solubility.[4][10]Highly recommended as a modern, safe, and efficient alternative to HATU.

Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. For automated synthesizers, these steps are programmed into the synthesis method. The protocols assume a synthesis scale of 0.1 mmol.

Workflow for a Single Coupling Cycle in SPPS

SPPS_Workflow General SPPS Coupling Cycle Workflow start Peptide-Resin (N-term Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) start->deprotection wash1 2. DMF Wash (3-5x) deprotection->wash1 coupling 3. Amino Acid Coupling (Activation + Reaction) wash1->coupling wash2 4. DMF Wash (3-5x) coupling->wash2 kaiser 5. Monitoring (Kaiser Test) wash2->kaiser end_cycle Next Cycle or Final Cleavage kaiser->end_cycle Negative (Complete) double_couple Repeat Coupling kaiser->double_couple Positive (Incomplete) double_couple->wash1 Wash & Recouple

Caption: General workflow for a single amino acid addition cycle in Fmoc-SPPS.

Protocol 1: General SPPS Cycle
  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in dichloromethane (B109758) (DCM), followed by dimethylformamide (DMF) for 30-60 minutes.[13][14]

  • Fmoc-Deprotection:

    • Drain the solvent from the resin.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.[15]

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[14][15]

  • Washing: Wash the resin thoroughly to remove all residual piperidine. Perform 5-7 washes with DMF.

Protocol 2: Coupling this compound

Method A: Using HATU (or HCTU/COMU)

  • Activation Solution: In a separate vessel, dissolve this compound (3–5 eq. relative to resin loading), HATU (or HCTU/COMU) (3–5 eq.), in DMF.[11][15]

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6–10 eq.) to the activation solution.[11][15]

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the deprotected and washed resin.

  • Reaction: Agitate the mixture at room temperature. For a bulky residue like D-2-Nal, a minimum coupling time of 1-2 hours is recommended.[11][13]

  • Monitoring: After the initial coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[13][16]

    • Negative Test (Yellow/Colorless Beads): Coupling is complete. Proceed to the post-coupling wash.

    • Positive Test (Blue/Purple Beads): Coupling is incomplete. Either extend the coupling time for another 1-2 hours or perform a "double couple" by draining the solution, washing with DMF, and repeating the coupling step with a fresh solution of activated this compound.[13]

  • Post-Coupling Wash: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Method B: Using DIC/Oxyma Pure

  • Activation Solution: In a separate vessel, dissolve this compound (5 eq.) and Oxyma Pure (5 eq.) in DMF.[5]

  • Coupling: Add DIC (5 eq.) to the amino acid/Oxyma solution and immediately add the mixture to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.[13]

  • Monitoring & Washing: Follow steps 6 and 7 from Method A.

Logical Framework for Reagent Selection

The choice of reagent depends on the specific requirements of the synthesis, including the peptide sequence, desired purity, and budget.

Reagent_Selection Decision Framework for Coupling Reagent Selection start Start: Incorporating This compound is_difficult Is the coupling known to be difficult (e.g., bulky residue, aggregation prone)? start->is_difficult high_perf High-Performance Strategy (Recommended for D-2-Nal) is_difficult->high_perf Yes standard_perf Standard Strategy is_difficult->standard_perf No / Budget Constrained hatu_node Use HATU (Highest Reactivity) high_perf->hatu_node comu_node Use COMU (High Reactivity + Safety) high_perf->comu_node hctu_node Use HCTU (Cost-Effective High Performance) high_perf->hctu_node dicoxyma_node Use DIC/Oxyma (Low Racemization + Safety) high_perf->dicoxyma_node hbtu_node Use HBTU standard_perf->hbtu_node monitor Monitor closely; be prepared for double coupling hbtu_node->monitor

Caption: A logical decision tree for selecting a coupling reagent for this compound.

Conclusion

The successful incorporation of sterically hindered amino acids such as this compound is a critical factor in the synthesis of complex peptides. While standard reagents like HBTU may suffice in some contexts, high-performance coupling reagents are strongly recommended to achieve high purity and yield. HATU remains a top choice for its superior reactivity and low racemization risk.[9] Modern alternatives such as HCTU, COMU, and the DIC/Oxyma system offer comparable or superior performance with added benefits of cost-effectiveness or enhanced safety.[4][7][11] For any chosen method, careful monitoring of the reaction completion, for instance with the Kaiser test, is essential to avoid the formation of deletion peptides and ensure the integrity of the final product.[13]

References

Application Notes and Protocols for Synthesizing Antimicrobial Peptides using Fmoc-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action, which often involve membrane disruption.[1] The incorporation of non-natural amino acids into AMP sequences is a powerful strategy to enhance their therapeutic properties. One such amino acid, D-2-naphthylalanine (D-2-Nal), is a bulky, hydrophobic residue that can significantly improve the potency, salt resistance, and serum stability of AMPs.[1]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of antimicrobial peptides containing Fmoc-D-2-Nal-OH. The use of the D-enantiomer of 2-naphthylalanine confers resistance to proteolytic degradation, a critical attribute for in vivo applications. These guidelines are intended for researchers in academia and industry engaged in the discovery and development of novel peptide-based therapeutics.

Advantages of Incorporating D-2-Naphthylalanine (D-2-Nal)

The bulky and hydrophobic nature of the naphthyl side chain of D-2-Nal offers several advantages when incorporated into antimicrobial peptides:

  • Enhanced Antimicrobial Potency: The increased hydrophobicity can lead to stronger interactions with microbial membranes, resulting in enhanced lytic activity.

  • Improved Salt Resistance: Many AMPs lose efficacy in high-salt environments. The incorporation of D-2-Nal has been shown to mitigate this salt sensitivity, making the peptides more effective in physiological conditions.

  • Increased Serum Stability: The D-amino acid configuration provides resistance to degradation by proteases present in serum, thereby increasing the peptide's in vivo half-life.

  • Modulation of Amphipathicity: Strategic placement of D-2-Nal can optimize the amphipathic structure of the peptide, which is crucial for its interaction with and disruption of microbial membranes.

Data Presentation

The following tables summarize quantitative data for representative antimicrobial peptides synthesized with and without D-2-naphthylalanine, highlighting the impact of this modification on their biological activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of D-2-Nal-Containing Peptides

PeptideSequenceTarget OrganismMIC (µg/mL)Reference
S1Ac-KKWRKWLAKK-NH₂E. coli>64
S1-NalAc-KKWRKWLAKK-(D-2-Nal)-NH₂E. coli32
S1-Nal-NalAc-KKWRKWLAKK-(D-2-Nal)-(D-2-Nal)-NH₂E. coli16
S1Ac-KKWRKWLAKK-NH₂A. baumannii>64
S1-NalAc-KKWRKWLAKK-(D-2-Nal)-NH₂A. baumannii8
S1-Nal-NalAc-KKWRKWLAKK-(D-2-Nal)-(D-2-Nal)-NH₂A. baumannii2
Pac-525Ac-KWRRWVRWI-NH₂Candida albicans>100[2]
D-Nal-Pac-525Ac-K(D-Nal)RR(D-Nal)VR(D-Nal)I-NH₂Candida albicans4-8[2][3]

Table 2: Synthesis Yield and Purity of a Representative D-2-Nal-Containing Peptide

PeptideSequenceCrude Purity (HPLC)Purified YieldFinal Purity (HPLC)
Example PeptideAc-G(D-2-Nal)GKKG(D-2-Nal)G-NH₂~75%15-25%>95%

(Note: Yield and purity can vary significantly based on the peptide sequence, synthesis scale, and purification protocol.)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-2-Nal-Containing Peptides

This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic antimicrobial peptide containing this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Acetonitrile (B52724) (ACN)

  • Diethylether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid (or this compound) and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-terminal Acetylation (Optional):

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of 10% acetic anhydride (B1165640) and 5% diisopropylethylamine (DIPEA) in DMF to the resin and shake for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (5 times).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains cysteine, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Lyophilize the crude peptide overnight.

Protocol 2: Peptide Purification and Characterization

Materials:

  • Crude lyophilized peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

    • Inject the dissolved peptide onto a semi-preparative C18 HPLC column.

    • Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 5% to 65% ACN over 30 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the fractions corresponding to the major peak.

  • Characterization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient. Purity should typically be >95%.

    • Confirm the molecular weight of the purified peptide using mass spectrometry. The observed mass should match the theoretical mass of the peptide.

    • Lyophilize the pure peptide fractions.

Protocol 3: Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.

Materials:

  • Purified lyophilized peptide

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (corresponding to approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilution:

    • Prepare a stock solution of the peptide in sterile water or 0.01% acetic acid.

    • Perform two-fold serial dilutions of the peptide in MHB in the 96-well plate.

  • Assay:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted peptide.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

    • Growth can be assessed visually or by measuring the OD₆₀₀ with a microplate reader.

Protocol 4: Hemolysis Assay

This assay assesses the cytotoxicity of the peptide against mammalian red blood cells.

Materials:

  • Purified lyophilized peptide

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS)

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • RBC Preparation:

    • Wash the RBCs three times with PBS by centrifugation (1000 x g for 5 minutes).

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Assay:

    • Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the serially diluted peptide.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Protocol 5: Serum Stability Assay

This protocol evaluates the stability of the peptide in the presence of serum proteases.

Materials:

  • Purified lyophilized peptide

  • Human or mouse serum

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

Procedure:

  • Incubation:

    • Dissolve the peptide in serum (e.g., 25% human serum in PBS) to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Stop the enzymatic degradation by adding an equal volume of 1% TFA in ACN to precipitate the serum proteins.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by RP-HPLC.

    • Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.

  • Half-Life Determination: Plot the percentage of intact peptide remaining versus time and determine the half-life (t₁/₂) of the peptide in serum.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_activity Biological Evaluation Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (incl. This compound) Deprotection->Coupling Cycle Repeat Cycle Coupling->Cycle n-1 times Cycle->Deprotection Cleavage Cleavage & Deprotection Cycle->Cleavage Precipitation Precipitation Cleavage->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC Purity Purity Check (HPLC) HPLC->Purity MassSpec Mass Confirmation (MS) HPLC->MassSpec MIC Antimicrobial Assay (MIC) Purity->MIC MassSpec->MIC Hemolysis Hemolysis Assay MIC->Hemolysis Serum Serum Stability Assay Hemolysis->Serum

Caption: Experimental workflow for the synthesis and evaluation of D-2-Nal-containing antimicrobial peptides.

Mechanism_of_Action AMP Cationic AMP with D-2-Nal Interaction Electrostatic & Hydrophobic Interaction AMP->Interaction Membrane Negatively Charged Bacterial Membrane Membrane->Interaction Insertion Membrane Insertion Interaction->Insertion Disruption Membrane Disruption (Pore Formation/Detergent-like) Insertion->Disruption Lysis Cell Lysis & Death Disruption->Lysis

Caption: Proposed mechanism of action for D-2-Nal-containing antimicrobial peptides.

Conclusion

The incorporation of this compound into antimicrobial peptides is a valuable strategy for enhancing their therapeutic potential. The protocols and data presented in this document provide a comprehensive guide for researchers to synthesize, purify, and characterize these modified peptides. The improved potency, salt resistance, and serum stability conferred by D-2-Nal make it an attractive building block for the development of next-generation antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols: Incorporating Fmoc-D-2-Nal-OH into Receptor-Binding Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-2-Nal-OH, a derivative of the unnatural amino acid D-2-naphthylalanine, is a critical building block in the solid-phase peptide synthesis (SPPS) of receptor-binding peptides. Its bulky aromatic side chain offers unique steric and hydrophobic properties that can significantly influence peptide conformation, receptor affinity, and functional activity. The incorporation of D-2-Nal has been instrumental in the development of potent and selective agonists and antagonists for various G-protein coupled receptors (GPCRs), most notably the melanocortin and gonadotropin-releasing hormone (GnRH) receptors.

These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides and subsequent characterization of their receptor-binding and functional properties.

Chemical and Physical Properties of this compound

Proper handling and storage of this compound are crucial for successful peptide synthesis.

PropertyValue
Molecular Formula C₂₈H₂₃NO₄
Molecular Weight 437.49 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). Limited solubility in water.
Storage Store at 2-8°C for long-term stability.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-2-Nal-Containing Peptides

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • This compound

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Methanol

  • Washing Solvents: DMF, DCM

  • Fritted reaction vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 20 minutes at room temperature.[1]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. Due to the bulky nature of D-2-Nal, a longer coupling time or a double coupling may be necessary.

    • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Application 1: D-2-Nal in Melanocortin Receptor Ligands

The incorporation of D-2-Nal, particularly at position 7 of the α-melanocyte-stimulating hormone (α-MSH) pharmacophore (His-Phe-Arg-Trp), has been a key strategy in developing potent antagonists for the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors.[1] These antagonists are valuable tools for studying the physiological roles of these receptors in energy homeostasis and other functions.

Quantitative Data: Binding Affinity and Functional Activity of D-2-Nal Containing Melanocortin Peptides
Peptide SequenceReceptorAssay TypeValueUnitsReference
Ac-His-D-Phe-Arg-D-Nal(2')-NH₂mMC3RAntagonist Activity (pA₂)7.5-[2]
Ac-His-D-Phe-Arg-D-Nal(2')-NH₂mMC4RAntagonist Activity (pA₂)8.9-[2]
H-Phe-c[Asp-Pro-D-Nal(2')-Arg-Trp-Gly-Lys]-NH₂hMC4RAntagonist Activity (pA₂)8.7-[3]
Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ (SHU9119)hMC3RAntagonist Affinity (IC₅₀)2.5nM[4]
Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ (SHU9119)hMC4RAntagonist Affinity (IC₅₀)0.48nM[4]
Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂mMC3RAntagonist Activity (pA₂)7.8-[2]
Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂mMC4RAntagonist Activity (pA₂)9.0-[2]
Experimental Protocol: Melanocortin Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a D-2-Nal-containing peptide for a specific melanocortin receptor subtype.

Materials:

  • Cell membranes expressing the human melanocortin receptor of interest (e.g., hMC3R, hMC4R)

  • Radioligand: [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH

  • Unlabeled D-2-Nal-containing peptide (competitor)

  • Assay Buffer: 25 mM HEPES, pH 7.0, containing 1 mM CaCl₂, 1 mM MgCl₂, 5 mM KCl, and 0.2% BSA

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Assay Buffer

    • A fixed concentration of [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH (e.g., 50,000 dpm)

    • Increasing concentrations of the unlabeled D-2-Nal-containing peptide.

    • Cell membranes expressing the target melanocortin receptor.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Melanocortin Receptor Functional cAMP Assay

This protocol measures the ability of a D-2-Nal-containing peptide to act as an agonist or antagonist by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the human melanocortin receptor of interest and a cAMP biosensor (e.g., GloSensor™).

  • D-2-Nal-containing peptide.

  • Reference agonist (e.g., α-MSH).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection reagent (e.g., GloSensor™ cAMP Reagent).

  • Luminometer.

  • 384-well white, clear-bottom plates.

Protocol:

  • Cell Seeding: Seed the cells into 384-well plates at an appropriate density and incubate overnight.

  • Agonist Mode:

    • Replace the culture medium with assay buffer containing the cAMP detection reagent and incubate for 2 hours at room temperature.

    • Add increasing concentrations of the D-2-Nal-containing peptide to the wells.

    • Measure luminescence at various time points to determine the kinetic response, or at a fixed time point (e.g., 15-30 minutes) for an endpoint reading.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the D-2-Nal-containing peptide for 15-30 minutes.

    • Add a fixed concentration of the reference agonist (e.g., EC₈₀ of α-MSH).

    • Measure luminescence as described for the agonist mode.

  • Data Analysis:

    • For agonists, plot the luminescence signal against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

    • For antagonists, plot the inhibition of the agonist response against the peptide concentration and fit the data to determine the IC₅₀ value. Calculate the antagonist constant (Kb) using the Cheng-Prusoff or Gaddum equation.

Melanocortin Receptor Signaling Pathway

Melanocortin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Melanocortin_Peptide Melanocortin Peptide (e.g., α-MSH, D-2-Nal antagonist) MC_Receptor Melanocortin Receptor (MC3R/MC4R) Melanocortin_Peptide->MC_Receptor Binds G_Protein Gαs MC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., related to energy homeostasis) CREB->Gene_Expression Regulates GnRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH_Analog GnRH Analog (e.g., D-2-Nal antagonist) GnRH_Receptor GnRH Receptor GnRH_Analog->GnRH_Receptor Binds Gq_Protein Gαq/11 GnRH_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C DAG->PKC Activates Gonadotropin_Synthesis Gonadotropin Synthesis (LH, FSH) Ca_Release->Gonadotropin_Synthesis Stimulates MAPK_Cascade MAPK Cascade (ERK, JNK) PKC->MAPK_Cascade Activates MAPK_Cascade->Gonadotropin_Synthesis Regulates

References

Application Notes and Protocols: Enhancing Peptide Stability with D-2-Naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-amino acids, into the peptide sequence. The substitution of a naturally occurring L-amino acid with its D-enantiomer can significantly increase resistance to enzymatic hydrolysis, thereby enhancing the peptide's stability and bioavailability.

This document provides detailed application notes and protocols for the synthesis of peptides containing D-2-Naphthylalanine (D-2-Nal), a bulky aromatic D-amino acid, to improve their stability. D-2-Nal's unique structure not only sterically hinders protease access to the peptide backbone but also offers opportunities for modulating receptor binding and other pharmacological properties.[1][2]

Rationale for Using D-2-Nal for Enhanced Stability

The fundamental principle behind the enhanced stability of peptides containing D-amino acids lies in the stereospecificity of proteases. Most endogenous proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts the natural L-configuration of the peptide backbone, making it a poor substrate for these enzymes. This increased resistance to proteolysis leads to a longer circulating half-life and improved therapeutic efficacy.[3][4][5]

The bulky naphthyl group of D-2-Nal further contributes to this steric hindrance, providing an additional layer of protection against enzymatic degradation. This makes D-2-Nal an excellent choice for designing more robust peptide-based therapeutics.

Data Presentation: Enhanced Stability of D-Amino Acid Containing Peptides

Peptide/AnalogD-Amino Acid SubstitutionHalf-Life (in vivo)Fold Increase in Half-Life
Native GnRHNone (All L-amino acids)~5-10 minutes-
GnRH Agonist (Leuprolide)D-Leucine at position 6~3-4 hours~20-40 fold
GnRH Antagonist (Ganirelix)Multiple D-amino acids including D-2-Nal~13 hours>150 fold

Note: The data presented is a compilation from multiple sources on GnRH analogs and serves to illustrate the general principle of stability enhancement by D-amino acid incorporation. The exact fold increase can vary depending on the specific peptide sequence, the position of the D-amino acid substitution, and the biological system used for evaluation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-2-Nal Containing Peptide

This protocol outlines the manual synthesis of a peptide containing Fmoc-D-2-Nal-OH using a standard Fmoc/tBu strategy on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected L-amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for all amino acids including D-2-Nal):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in a minimal amount of DMF.

    • Add the amino acid/OxymaPure® solution to the deprotected resin in the synthesis vessel.

    • Add 3 equivalents of DIC to the vessel.

    • Shake the reaction mixture at room temperature for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a D-2-Nal containing peptide in the presence of a protease, such as trypsin, or in human serum.

Materials:

  • Purified D-2-Nal containing peptide

  • Control peptide (all L-amino acid version)

  • Trypsin solution (e.g., 1 mg/mL in a suitable buffer) or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trifluoroacetic acid in water)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the D-2-Nal peptide and the L-amino acid control peptide in PBS at a concentration of 1 mg/mL.

  • Incubation with Protease/Serum:

    • In separate microcentrifuge tubes, mix the peptide solution with either the trypsin solution (e.g., at a 1:100 enzyme-to-substrate ratio) or an equal volume of human serum.

    • Incubate the tubes at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • Sample Analysis:

    • Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • The identity of the peaks can be confirmed by mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time.

    • Determine the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_stability Stability Assay Resin Swell Resin Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including D-2-Nal) Deprotection->Coupling Wash1 Wash Coupling->Wash1 Wash1->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Wash1->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification Incubation Incubate Peptide with Protease/Serum Purification->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis RP-HPLC & MS Analysis Quenching->Analysis Data Data Analysis (Calculate Half-Life) Analysis->Data

Caption: Experimental workflow for synthesis and stability testing.

logical_relationship cluster_0 Strategy cluster_1 Mechanism cluster_2 Outcome D2Nal Incorporate D-2-Nal Disruption Disrupt L-Configuration D2Nal->Disruption Steric Steric Hindrance D2Nal->Steric Resistance Increased Proteolytic Resistance Disruption->Resistance Steric->Resistance Stability Enhanced Peptide Stability Resistance->Stability HalfLife Prolonged Half-Life Stability->HalfLife

Caption: Rationale for enhanced stability with D-2-Nal.

References

Application Notes and Protocols for the Deprotection of Fmoc-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods and reagents for the deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) group from Fmoc-D-2-Nal-OH (N-α-Fmoc-3-(2-naphthyl)-D-alanine), a critical step in solid-phase peptide synthesis (SPPS). This document includes detailed experimental protocols, a comparative analysis of common deprotection reagents, and troubleshooting guidelines for side reactions.

Introduction

This compound is an Fmoc-protected form of a D-alanine derivative that incorporates a bulky naphthyl group.[1] This amino acid analog is a valuable building block in the synthesis of peptides for various research and therapeutic applications, including the development of antimicrobial agents.[2] The Fmoc protecting group is favored in modern peptide synthesis due to its stability under acidic conditions and its facile removal with mild bases, allowing for an orthogonal protection strategy.[3]

The deprotection of the Fmoc group is a crucial step in the iterative cycle of SPPS. Incomplete removal of the Fmoc group can lead to the formation of deletion sequences, which are challenging to separate from the target peptide. Conversely, harsh deprotection conditions can lead to undesirable side reactions. Therefore, optimizing the deprotection step is paramount for the successful synthesis of high-purity peptides containing D-2-Nal.

Deprotection Methods and Reagents

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A variety of amine bases are utilized for this purpose, with piperidine (B6355638) being the most common. However, concerns over its toxicity and potential to cause side reactions have led to the investigation of alternative reagents.

Common Deprotection Reagents:
  • Piperidine: The gold standard for Fmoc deprotection, typically used in a 20% (v/v) solution in N,N-dimethylformamide (DMF).[4] It is highly effective and provides rapid deprotection.

  • Piperazine (B1678402): A less toxic alternative to piperidine.[5] It is a weaker base and may require longer reaction times or the addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base that can significantly accelerate the rate of Fmoc deprotection.[6] It is often used in combination with a nucleophilic scavenger like piperazine to trap the dibenzofulvene (DBF) byproduct of the deprotection reaction.[5]

  • 4-Methylpiperidine (4-MePip): An alternative to piperidine that has been shown to be equally effective in Fmoc removal while potentially offering advantages in terms of reduced side reactions and easier handling.[7]

Quantitative Comparison of Deprotection Reagents

The choice of deprotection reagent can impact the overall yield and purity of the synthesized peptide. The following tables summarize the kinetic data and performance of various deprotection reagents.

Table 1: Kinetics of Fmoc Deprotection with Various Reagents

Deprotection Reagent/CocktailSolventHalf-life (t₁/₂) of Fmoc RemovalReference
20% PiperidineDMF~7 seconds[8]
5% PiperazineDMF~50 seconds[8]
2% DBUDMFNot recommended alone (no scavenger)[6]
5% Piperazine + 0.5% DBUDMF~12 seconds[8]
5% Piperazine + 1% DBUDMF~7 seconds[8]
5% Piperazine + 2% DBUDMF~4 seconds[8]

Note: Kinetic data is for Fmoc-amino acids in general and provides a relative comparison.

Table 2: Performance Comparison of Deprotection Reagents in Peptide Synthesis

Deprotection ReagentCrude Yield (%)Purity (%)Reference
20% Piperidine in DMFVaries with peptide sequenceGenerally high[1][9]
20% 4-Methylpiperidine in DMFVaries with peptide sequenceComparable to piperidine[9]
10% Piperazine in DMF/EtOHVaries with peptide sequenceComparable to piperidine[1]

Note: Yield and purity are highly dependent on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, this step can be repeated.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates complete deprotection.

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Rapid Fmoc Deprotection using Piperazine/DBU
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Prepare a deprotection solution of 5% (v/v) piperazine and 2% (v/v) DBU in DMF. Add this solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-3 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

  • Proceed to Coupling: The resin is now ready for the next coupling step.

Visualization of Workflows and Mechanisms

Fmoc-SPPS Cycle Workflow

Fmoc_SPPS_Cycle start Start with Resin-Bound Amino Acid (Fmoc Protected) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Next Fmoc-Amino Acid (e.g., with HCTU/DIPEA) wash1->coupling wash2 Wash with DMF coupling->wash2 end Repeat Cycle or Proceed to Final Cleavage wash2->end end->deprotection Continue Elongation

Caption: General workflow for the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Fmoc Deprotection Mechanism

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Troubleshooting Side Reactions

The bulky naphthyl side chain of D-2-Nal can present steric hindrance, and the conditions for Fmoc deprotection should be carefully chosen to avoid common side reactions.

Aspartimide Formation

If the peptide sequence contains an aspartic acid residue, piperidine-mediated deprotection can lead to the formation of a cyclic aspartimide intermediate. This can result in the formation of β-aspartyl peptides and racemization.

Prevention Strategies:

  • Use of DBU/Piperazine: A combination of DBU and piperazine for deprotection has been shown to reduce aspartimide formation.[5]

  • Addition of Formic Acid: Adding a small amount of an acid scavenger like 1% formic acid to the deprotection cocktail can suppress this side reaction.[5]

Racemization

The α-carbon of amino acids is susceptible to racemization under basic conditions, although this is less common with standard Fmoc deprotection protocols.

Prevention Strategies:

  • Optimized Deprotection Times: Avoid unnecessarily long exposure to the basic deprotection solution.

  • Choice of Coupling Reagents: Use coupling reagents known to minimize racemization, such as those based on HOBt or OxymaPure.

Incomplete Deprotection

The steric bulk of the D-2-naphthylalanine side chain may hinder the access of the deprotection reagent to the Fmoc group, especially in aggregated peptide sequences.

Troubleshooting:

  • Double Deprotection: Repeat the deprotection step to ensure complete removal of the Fmoc group.

  • Increased Reaction Time: Extend the deprotection time, monitoring for potential side reactions.

  • Use of Stronger Reagents: Employ a more potent deprotection cocktail, such as the piperazine/DBU mixture.[8]

  • Microwave-Assisted Synthesis: The use of microwave energy can help to disrupt peptide aggregation and accelerate the deprotection reaction.[1][9]

Conclusion

The successful deprotection of this compound is a critical determinant of the overall success of the peptide synthesis. While 20% piperidine in DMF remains a robust and widely used method, researchers should be aware of its potential drawbacks and consider alternative reagents like piperazine/DBU, especially for sensitive or complex peptide sequences. Careful optimization of the deprotection conditions, including the choice of reagent, reaction time, and temperature, will lead to higher yields and purities of the final peptide product. The protocols and data presented in these application notes provide a solid foundation for developing efficient and reliable deprotection strategies for peptides containing this compound.

References

Application Notes and Protocols: D-2-Naphthylalanine as a Fluorescent Probe in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the intrinsic fluorescence of D-2-naphthylalanine (D-2-Nal) in peptide-based research. D-2-Nal, a synthetic amino acid with a bulky naphthyl side chain, serves as a powerful tool for investigating peptide structure, dynamics, and interactions with biological targets. Its fluorescence properties are highly sensitive to the local microenvironment, making it an ideal probe for studying peptide-membrane interactions, receptor binding, and conformational changes.

Introduction to D-2-Naphthylalanine as a Fluorescent Probe

D-2-Naphthylalanine is a non-canonical amino acid that can be readily incorporated into peptides during solid-phase peptide synthesis (SPPS).[1] Its naphthalene (B1677914) moiety possesses intrinsic fluorescence, obviating the need for external fluorescent labels that can sometimes perturb peptide structure and function. The fluorescence emission of D-2-Nal is particularly sensitive to solvent polarity and the surrounding environment. This solvatochromism allows researchers to monitor changes in the peptide's local environment, such as the transition from an aqueous solution to a hydrophobic lipid bilayer or a protein binding pocket.[2]

Key advantages of using D-2-Nal as a fluorescent probe include:

  • Intrinsic Fluorescence: Eliminates the need for bulky, potentially disruptive external fluorophores.

  • Environmental Sensitivity: Provides insights into the peptide's local microenvironment.

  • Distinct Spectral Properties: Possesses a longer excited-state lifetime compared to tryptophan, allowing for clear differentiation when both are present in a peptide.[2]

  • Versatility: Can be used in a variety of fluorescence-based assays, including fluorescence quenching, fluorescence anisotropy, and Förster Resonance Energy Transfer (FRET).

Photophysical Properties of D-2-Naphthylalanine

The fluorescence characteristics of D-2-Nal are highly dependent on the polarity and viscosity of its environment. Generally, in non-polar or viscous environments, a blue shift in the emission maximum and an increase in fluorescence quantum yield and lifetime are observed. This is attributed to the reduced interaction of the excited state with polar solvent molecules.

Table 1: Photophysical Properties of D-2-Naphthylalanine in Different Environments

EnvironmentExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
Aqueous Buffer~280~350Low~2.5 - 4.0
Methanol~280~345Moderate~18
Dioxane~280~330HighNot Reported
Lipid Vesicles (DMPG)~280~340IncreasedDrastically Increased

Note: The exact values can vary depending on the specific peptide sequence, temperature, and buffer composition. The data presented is a compilation from various sources to illustrate general trends.

Key Applications and Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-2-Nal Containing Peptides

The incorporation of D-2-Nal into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol:

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for 30 minutes.[3]

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-2-Nal-OH and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activation base (e.g., DIPEA) to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Diagram: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis of D-2-Nal peptides.

Studying Peptide-Membrane Interactions using Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorophore. When a D-2-Nal-labeled peptide binds to a large structure like a lipid vesicle, its rotational motion is restricted, leading to an increase in fluorescence anisotropy.

Protocol:

  • Prepare Lipid Vesicles: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC, POPG) by extrusion.

  • Sample Preparation:

    • Prepare a stock solution of the D-2-Nal-labeled peptide in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • In a cuvette, add the peptide solution to a final concentration of 1-5 µM.

  • Anisotropy Measurement:

    • Set the excitation wavelength of the fluorometer to 280 nm and the emission wavelength to 350 nm.

    • Measure the initial fluorescence anisotropy (r₀) of the peptide in buffer.

  • Titration:

    • Add increasing concentrations of the lipid vesicle suspension to the cuvette.

    • After each addition, allow the sample to equilibrate for 5-10 minutes and measure the fluorescence anisotropy.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy (Δr) against the lipid concentration.

    • Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd), which reflects the affinity of the peptide for the membrane.

Diagram: Fluorescence Anisotropy Assay Workflow

Anisotropy_Workflow PreparePeptide Prepare D-2-Nal Peptide (1-5 µM in Buffer) MeasureInitial Measure Initial Anisotropy (r₀) PreparePeptide->MeasureInitial PrepareVesicles Prepare Lipid Vesicles Titrate Titrate with Lipid Vesicles PrepareVesicles->Titrate MeasureInitial->Titrate MeasureAnisotropy Measure Anisotropy (r) Titrate->MeasureAnisotropy Plot Plot Δr vs. [Lipid] MeasureAnisotropy->Plot Analyze Fit to Binding Isotherm (Determine Kd) Plot->Analyze

Caption: Workflow for determining peptide-membrane binding affinity.

Determining Peptide-Receptor Binding Affinity using Fluorescence Quenching

Fluorescence quenching can be used in a competitive binding assay to determine the affinity of an unlabeled peptide for a receptor. A known concentration of a D-2-Nal labeled peptide is displaced by increasing concentrations of an unlabeled competitor, leading to a decrease in a fluorescence signal (e.g., FRET or anisotropy).

Protocol:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest (e.g., a G-protein coupled receptor like the Melanocortin-4 Receptor).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the D-2-Nal-labeled peptide (the "tracer") and the receptor preparation to each well. The tracer concentration should be at or below its Kd for the receptor.

    • Add increasing concentrations of the unlabeled competitor peptide to the wells.

    • Include control wells with only the tracer and receptor (for maximum signal) and wells with only buffer (for background).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity or anisotropy of each well using a plate reader with appropriate excitation and emission wavelengths for D-2-Nal.

  • Data Analysis:

    • Plot the fluorescence signal against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the tracer).

    • Calculate the inhibition constant (Ki) for the unlabeled peptide using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer]/Kd_tracer).

Diagram: Competitive Binding Assay Workflow

Competitive_Binding_Workflow PrepareComponents Prepare Receptor, D-2-Nal Peptide (Tracer), & Unlabeled Competitor AssayPlate Plate Tracer & Receptor (Fixed Concentrations) PrepareComponents->AssayPlate AddCompetitor Add Increasing Concentrations of Unlabeled Competitor AssayPlate->AddCompetitor Incubate Incubate to Equilibrium AddCompetitor->Incubate MeasureFluorescence Measure Fluorescence Signal Incubate->MeasureFluorescence PlotData Plot Signal vs. log[Competitor] MeasureFluorescence->PlotData AnalyzeData Determine IC₅₀ and Calculate Ki PlotData->AnalyzeData

Caption: Workflow for a competitive fluorescence binding assay.

Application Example: Probing the Melanocortin-4 Receptor (MC4R) Signaling Pathway

D-2-Nal labeled analogs of melanocortin peptides have been instrumental in studying the MC4R, a GPCR involved in energy homeostasis. Binding of an agonist to the MC4R initiates a signaling cascade that leads to a physiological response.

Signaling Pathway Overview:

  • Ligand Binding: A D-2-Nal labeled melanocortin agonist binds to the MC4R.

  • G-Protein Activation: The agonist-bound receptor activates the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

  • PKA Activation: cAMP activates Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).[4]

  • Gene Transcription: Phosphorylated CREB moves to the nucleus and activates the transcription of target genes involved in regulating energy balance.

Diagram: MC4R Signaling Pathway

MC4R_Signaling cluster_membrane Cell Membrane cluster_nucleus MC4R MC4R Gs Gs Protein MC4R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces Ligand D-2-Nal Peptide Agonist Ligand->MC4R PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Gene Gene Transcription pCREB->Gene

Caption: Agonist-induced MC4R signaling cascade.

Conclusion

D-2-Naphthylalanine is a versatile and powerful fluorescent probe for a wide range of applications in peptide research. Its environmental sensitivity provides valuable insights into peptide interactions and conformational changes. The protocols outlined in these application notes provide a starting point for researchers to design and execute experiments to investigate their peptide systems of interest. By leveraging the unique properties of D-2-Nal, scientists can advance their understanding of complex biological processes and accelerate the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for Manual Coupling of Fmoc-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) coupling of the sterically hindered amino acid, Fmoc-D-2-naphthylalanine (Fmoc-D-2-Nal-OH). The bulky nature of the naphthyl group presents a challenge in achieving high coupling efficiency. This protocol outlines the recommended reagents, conditions, and monitoring methods to ensure successful incorporation of this non-canonical amino acid into a peptide sequence.

Introduction

This compound is a crucial building block in the synthesis of peptidomimetics and peptide-based therapeutics due to its ability to introduce conformational constraints and enhance binding affinity. However, its significant steric bulk can impede the coupling reaction, leading to incomplete reactions and the formation of deletion sequences. The following protocol is designed to mitigate these challenges through the use of potent activating agents and rigorous monitoring.

Experimental Protocol

This protocol details the manual coupling of this compound onto a solid support-bound peptide chain with a free N-terminal amine.

Materials and Reagents
  • This compound

  • Resin-bound peptide with a free amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • 1-Hydroxybenzotriazole (HOBt) (optional, for use with carbodiimides)

  • N,N'-Diisopropylcarbodiimide (DIC) (alternative activator)

  • Piperidine (B6355638), 20% (v/v) in DMF for Fmoc deprotection

  • Kaiser test kit (Ninhydrin, Pyridine (B92270), Phenol)

  • Acetic anhydride (B1165640)/Pyridine/DCM (for capping)

Pre-Coupling: Fmoc Deprotection
  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene (B1219640) adduct.

  • Confirmation of Deprotection: Perform a Kaiser test on a small sample of resin beads. A positive result (dark blue beads) indicates the presence of free primary amines.[1][2]

Activation and Coupling of this compound

Method A: Using HATU (Recommended for Difficult Couplings)

  • Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes. The solution will typically change color.

  • Coupling: Add the activated this compound solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Longer coupling times are often necessary for sterically hindered amino acids.[3][4]

Method B: Using DIC/HOBt

  • Solution Preparation: Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Activation: Add DIC (3 equivalents) to the solution and allow it to activate for 10-20 minutes.

  • Coupling: Add the activated solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

Monitoring the Coupling Reaction
  • Mid-reaction Check: After the initial coupling time, take a small sample of the resin, wash it thoroughly with DMF, and perform a Kaiser test.

  • Interpretation:

    • Negative Kaiser Test (colorless or yellowish beads): The coupling reaction is likely complete. Proceed to the washing step.

    • Positive Kaiser Test (blue beads): The coupling is incomplete.[1]

Post-Coupling and Capping (If Necessary)
  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove excess reagents and by-products.

  • Double Coupling (if initial coupling is incomplete): If the Kaiser test remains positive, a second coupling is recommended.[3][5] Drain the reaction vessel and repeat the activation and coupling steps with a fresh solution of activated this compound.

  • Capping (Optional but Recommended for Difficult Couplings): If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

Data Presentation

The following table summarizes the quantitative data for the recommended coupling protocol using HATU.

ParameterRecommended ValueNotes
This compound 3 - 5 equivalentsHigher excess is recommended for this bulky amino acid.
HATU 2.9 - 4.9 equivalentsUse slightly less than the amino acid to avoid side reactions.
DIPEA 6 - 10 equivalentsA higher excess of base is often beneficial for difficult couplings.
Solvent DMFEnsure it is peptide synthesis grade (low water content).
Pre-activation Time 1 - 5 minutes
Coupling Time 1 - 4 hoursMonitor reaction progress with the Kaiser test.
Monitoring Kaiser TestA qualitative test for the presence of free primary amines.
Double Coupling Recommended if Kaiser test is positive after initial coupling.Use fresh reagents for the second coupling.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the manual coupling protocol for this compound.

Manual_Coupling_Workflow Workflow for Manual Coupling of this compound start Start: Resin with Free Amine pre_activation Pre-activate this compound with HATU and DIPEA in DMF start->pre_activation coupling Add Activated Amino Acid to Resin (Couple for 1-4 hours) pre_activation->coupling wash_and_test Wash Resin & Perform Kaiser Test coupling->wash_and_test wash_final Wash Resin with DMF and DCM wash_and_test->wash_final Negative double_coupling Perform Double Coupling wash_and_test->double_coupling Positive capping Cap Unreacted Amines wash_and_test->capping Positive after Double Coupling end End: Coupled Resin wash_final->end double_coupling->wash_and_test capping->wash_final

Caption: Workflow for the manual coupling of this compound.

References

Application Notes and Protocols: Fmoc-D-2-Nal-OH in the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-D-2-Nal-OH, the N-α-Fmoc-protected form of D-2-naphthylalanine, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the development of cyclic peptides with therapeutic potential. The incorporation of the bulky, aromatic naphthyl group can significantly influence the conformation, receptor affinity, and metabolic stability of the resulting peptide. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a model cyclic peptide, SHU-9119, a well-characterized antagonist of melanocortin receptors 3 and 4 (MC3R and MC4R).

The D-configuration of the amino acid and the aromatic nature of the naphthylalanine side chain are key to the biological activity of many peptides, contributing to enhanced enzymatic stability and specific hydrophobic interactions with target receptors.[1] SHU-9119, with the sequence Ac-Nle-c[Asp-His-D-Nal-Arg-Trp-Lys]-NH₂, serves as an excellent case study for the application of this compound in drug discovery.[2][3]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 138774-94-4[4][5]
Molecular Formula C₂₈H₂₃NO₄[4]
Molecular Weight 437.49 g/mol [4]
Appearance White to off-white powder-
Purity (HPLC) ≥96%[4]
Storage 4°C[4]
Table 2: Biological Activity of SHU-9119
Receptor TargetActivityIC₅₀ (nM)Reference
Human MC3R Antagonist0.23[6][7]
Human MC4R Antagonist0.06[6][7]
Human MC5R Partial Agonist0.09 (EC₅₀)[6]
Table 3: Representative Yields for Cyclic Peptide Synthesis
StepDescriptionTypical Yield (%)
1Solid-Phase Peptide Synthesis (Linear Peptide)85-95 (crude)
2On-Resin Cyclization60-80
3Cleavage and Deprotection70-90
4Purification (RP-HPLC)20-40 (overall)

Note: Yields are representative and can vary based on sequence, scale, and specific conditions.

Experimental Protocols

This section details the synthesis of the cyclic peptide SHU-9119 (Ac-Nle-c[Asp-His-D-Nal-Arg-Trp-Lys]-NH₂) using this compound. The protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection agent: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Diethyl ether (cold)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Acetic anhydride (B1165640)

  • Purification: Reverse-phase HPLC system

  • Characterization: Mass spectrometer (e.g., ESI-MS)

Protocol 1: Solid-Phase Synthesis of the Linear Peptide
  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Couple the C-terminal amino acid (Fmoc-Lys(Mtt)-OH) to the deprotected resin. Use a 3-5 fold molar excess of the amino acid, coupling reagent (e.g., HBTU), and base (e.g., DIPEA) in DMF.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction completion using a ninhydrin (B49086) (Kaiser) test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Trp(Boc), Arg(Pbf), D-2-Nal , His(Trt), Asp(OAll), and Nle. For the coupling of this compound, the standard procedure is followed.

  • N-terminal Acetylation: After the final amino acid (Nle) is coupled and deprotected, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: On-Resin Cyclization
  • Side-Chain Deprotection: Selectively deprotect the side chains of Asp(OAll) and Lys(Mtt).

    • For Asp(OAll), use a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane (B129415) in DCM.

    • For Lys(Mtt), use a dilute solution of TFA in DCM (e.g., 1-2% TFA).

  • Lactam Bridge Formation:

    • Wash the resin thoroughly to remove deprotection reagents.

    • Perform the on-resin cyclization by adding a coupling reagent (e.g., PyBOP or HATU) and a base (e.g., DIPEA) in DMF.

    • Allow the reaction to proceed for 4-24 hours.

    • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.

Protocol 3: Cleavage, Deprotection, and Purification
  • Cleavage from Resin: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Visualizations

Experimental Workflow

experimental_workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 coupling 3. Sequential Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Including this compound deprotect1->coupling Repeat for each AA coupling->deprotect1 acetylate 4. N-terminal Acetylation (Acetic Anhydride, DIPEA) coupling->acetylate deprotect_side 5. Selective Side-Chain Deprotection (Asp & Lys) acetylate->deprotect_side cyclize 6. On-Resin Cyclization (PyBOP, DIPEA) deprotect_side->cyclize cleave 7. Cleavage & Deprotection (TFA Cocktail) cyclize->cleave purify 8. RP-HPLC Purification cleave->purify characterize 9. Characterization (MS, HPLC) purify->characterize end End: Purified Cyclic Peptide (SHU-9119) characterize->end

Caption: Workflow for the solid-phase synthesis of a cyclic peptide using this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MC4R MC4 Receptor (GPCR) G_protein Gαs Protein MC4R->G_protein Activates SHU9119 SHU-9119 (Antagonist) SHU9119->MC4R Blocks aMSH α-MSH (Agonist) aMSH->MC4R Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Response Decreased Food Intake Increased Energy Expenditure CREB->Response

Caption: Antagonistic action of SHU-9119 on the Melanocortin 4 Receptor (MC4R) signaling pathway.

Conclusion

This compound is an invaluable reagent for the synthesis of complex cyclic peptides with significant therapeutic potential. The protocols and data presented herein for the synthesis of SHU-9119 demonstrate a robust methodology for incorporating this non-canonical amino acid to generate potent and selective receptor modulators. The unique properties conferred by the D-2-naphthylalanine residue underscore its importance in modern peptide-based drug discovery and development.

References

Applications of D-2-Naphthylalanine Containing Peptidomimetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-2-naphthylalanine (D-2-Nal) is a synthetic, non-proteinogenic amino acid characterized by its bulky and hydrophobic naphthalene (B1677914) side chain.[1][2] Its incorporation into peptides to create peptidomimetics has become a cornerstone strategy in modern drug discovery. The unique structural properties of D-2-Nal impart several advantageous characteristics to the parent peptide, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles.[3][4] The D-configuration, in particular, offers resistance to enzymatic degradation by endogenous proteases, which typically recognize L-amino acids.[3] This application note provides a detailed overview of the key therapeutic areas where D-2-Nal-containing peptidomimetics have made a significant impact, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in the field.

Key Application Areas

The versatility of D-2-Nal has led to its successful integration into a wide range of therapeutic agents targeting various disease states. The primary applications are centered around the modulation of G-Protein Coupled Receptors (GPCRs), which are integral to numerous physiological processes and are therefore prime targets for therapeutic intervention.[5][6]

Gonadotropin-Releasing Hormone (GnRH) Antagonists

D-2-Nal is a critical component in several potent GnRH receptor antagonists. These peptidomimetics competitively block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][7] This mechanism avoids the initial hormonal flare-up seen with GnRH agonists.[2] Clinically, these antagonists are used in assisted reproductive technologies to prevent premature ovulation and in the management of hormone-dependent diseases such as prostate cancer and endometriosis.[7][8]

Prominent examples include Ganirelix (B53836) and Acyline, where D-2-Nal at position 1 is crucial for high binding affinity and antagonistic activity.[9][10]

Quantitative Data: GnRH Antagonists

CompoundSequence/StructureApplicationPotency MetricValueReference(s)
Ganirelix Ac-D-2-Nal¹,D-4-Cl-Phe²,D-3-Pal³,Ser⁴,Tyr⁵,D-hArg(Et2)⁶,Leu⁷,hArg(Et2)⁸,Pro⁹,D-Ala¹⁰-NH₂Assisted ReproductionOvulation Suppression (rat)ED₅₀ = 0.29 µ g/rat [9]
Acyline Ac-D-2-Nal¹,D-4-Cl-Phe²,D-3-Pal³,Ser⁴,Aph(Ac)⁵,D-Aph(Ac)⁶,Leu⁷,Lys(Ipr)⁸,Pro⁹,D-Ala¹⁰-NH₂Male Contraception, CancerTestosterone Suppression (human)75 µg/kg dose suppresses T for >48h[11]
Azaline B Ac-D-2-Nal¹,D-4-Cpa²,D-3-Pal³,Lys(atz)⁵,D-Lys(atz)⁶,Ilys⁸,D-Ala¹⁰-NH₂GnRH AntagonismAntiovulatory Assay (rat)90% inhibition at 2 µ g/rat [12]

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. Data is compiled from various preclinical and clinical studies.

Anticancer Peptides

The incorporation of D-2-Nal into cationic antimicrobial peptides has been shown to significantly boost their anticancer activity and selectivity.[13] The bulky, hydrophobic naphthyl group is hypothesized to facilitate deeper penetration into the negatively charged membranes of cancer cells, leading to enhanced membrane disruption and induction of apoptosis.[13] This strategy aims to develop novel cancer therapeutics with reduced toxicity to normal cells.[13]

An example is the peptide K4R2-Nal2-S1, which has demonstrated preferential binding to cancer cells and significant inhibition of tumor growth in xenograft models.[13]

Quantitative Data: Anticancer Peptides

PeptideTarget Cell LineCytotoxicity MetricValue (µM)Reference(s)
Nal-P-113 PC 9 (Lung Cancer)IC₅₀< 25[14]
Bip-P-113 PC 9 (Lung Cancer)IC₅₀< 25[14]
K4R2-Nal2-S1 Various Human Cancer LinesEffective Activity-[13]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Specific values can vary based on the cell line and assay conditions.

CXCR4 Antagonists

The CXC chemokine receptor type 4 (CXCR4) is implicated in HIV viral entry and cancer metastasis.[12] D-2-Nal is a key residue in the potent and selective cyclic pentapeptide CXCR4 antagonist, FC131.[4][12] In FC131, the 2-naphthylalanine side chain is believed to interact with a hydrophobic pocket within the transmembrane domains of the CXCR4 receptor, contributing significantly to its binding and antagonistic function.[12]

Quantitative Data: CXCR4 Antagonists

CompoundStructureApplicationPotency MetricValue (nM)Reference(s)
FC131 cyclo(-D-Tyr-Arg-Arg-2-Nal-Gly-)HIV, Cancer Metastasis[¹²⁵I]-SDF-1 Binding InhibitionIC₅₀ = 1.3[15]
Other Applications
  • Opioid Receptor Modulation: The substitution of specific amino acids with D-2-Nal in opioid peptides has been shown to convert µ-opioid receptor (MOR) agonists into antagonists.[16]

  • Melanocortin (MC) Receptor Ligands: Cyclic α-MSH analogues containing D-2-Nal exhibit high affinity and selectivity for the MC4 receptor. The intrinsic fluorescence of the naphthyl group also serves as a useful probe for studying peptide-membrane interactions.[17]

Experimental Protocols & Methodologies

This section provides detailed protocols for the synthesis and biological evaluation of D-2-Nal-containing peptidomimetics.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual procedure for Fmoc/tBu-based solid-phase synthesis of a generic D-2-Nal-containing peptide amide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

  • Solid Phase Peptide Synthesis vessel

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the synthesis vessel and wash with DMF for 30-60 minutes to swell the resin beads.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. c. Drain and repeat the piperidine treatment for an additional 15-20 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with HATU (3-5 eq.) and DIEA (6-10 eq.). Let the activation proceed for 1-2 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature. d. To confirm reaction completion, perform a ninhydrin (B49086) (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates successful coupling. e. Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, with this compound being coupled at the desired position.

  • N-terminal Acetylation (if required): After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF to cap the N-terminus.

  • Cleavage and Deprotection: a. Wash the final peptide-resin with DCM and dry it under vacuum. b. Add the cold cleavage cocktail (TFA/TIS/Water) to the resin. c. Agitate at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups. d. Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of anticancer peptidomimetics.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Peptidomimetic stock solution (dissolved in a suitable solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the D-2-Nal-containing peptide in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the various peptide concentrations. Include wells with medium only (blank) and cells with medium but no peptide (negative control). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[18]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate cell viability as a percentage relative to the negative control (untreated cells), which is set to 100%. c. Plot the percentage of cell viability against the peptide concentration and determine the IC₅₀ value.

Protocol 3: GPCR Radioligand Binding Assay (Competitive)

This protocol determines the affinity (Ki) of a D-2-Nal peptidomimetic antagonist for its target GPCR.

Materials:

  • Cell membranes prepared from a cell line overexpressing the target GPCR.

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled known agonist/antagonist) specific for the target GPCR.

  • Unlabeled D-2-Nal peptidomimetic (competitor).

  • Binding buffer (composition depends on the specific receptor).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Cell membranes + radioligand + binding buffer.

    • Non-specific Binding: Cell membranes + radioligand + high concentration of unlabeled ligand.

    • Competition: Cell membranes + radioligand + serial dilutions of the D-2-Nal peptidomimetic.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: a. Allow the filters to dry. b. Add scintillation cocktail to each well. c. Count the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the D-2-Nal peptidomimetic. c. Determine the IC₅₀ value from the resulting sigmoidal curve. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: In Vitro Histamine (B1213489) Release Assay

This assay is crucial for assessing a potential side effect of certain peptidomimetics, particularly GnRH antagonists.

Materials:

  • Heparinized whole blood or isolated rat peritoneal mast cells.

  • D-2-Nal-containing peptidomimetic.

  • Positive control (e.g., anti-IgE antibody or compound 48/80).

  • Negative control (buffer).

  • Release buffer (e.g., Tyrode's buffer).

  • Histamine ELISA kit or automated fluorimetric assay system.

Procedure:

  • Sample Preparation: Use fresh heparinized whole blood from healthy donors.[7]

  • Incubation: a. In microcentrifuge tubes, mix aliquots of the whole blood with different concentrations of the peptidomimetic, the positive control, and the negative control buffer. b. Incubate the tubes for 60 minutes at 37°C in a water bath.[6]

  • Stopping the Reaction: Stop the histamine release by placing the tubes in an ice bath for 10 minutes.[6]

  • Sample Collection: Centrifuge the tubes to pellet the cells. Carefully collect the supernatant, which contains the released histamine.

  • Total Histamine Control: To determine the total histamine content, lyse a separate aliquot of blood cells (e.g., by boiling).

  • Histamine Quantification: Measure the concentration of histamine in the supernatants using a commercial Histamine ELISA kit or an automated fluorimetric assay, following the manufacturer's instructions.[7]

  • Data Analysis: a. Calculate the percentage of histamine release for each sample: % Release = [(Histamine in sample - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100 b. Plot the % histamine release against the peptidomimetic concentration to evaluate the dose-response relationship.

Visualizing Workflows and Pathways

Peptidomimetic_Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Start Target Identification (e.g., GPCR) Design Peptide Lead & D-2-Nal Incorporation Start->Design SPPS Solid-Phase Peptide Synthesis Design->SPPS Purify Purification (HPLC) & Characterization (MS) SPPS->Purify Binding Receptor Binding Assay (Ki) Purify->Binding Functional Functional Assay (e.g., cAMP, Ca²⁺) Binding->Functional Tox Cytotoxicity & Histamine Release Functional->Tox Animal Animal Model Efficacy Studies Tox->Animal PKPD Pharmacokinetics & Pharmacodynamics Animal->PKPD LeadOpt Lead Optimization PKPD->LeadOpt LeadOpt->Design SAR

Caption: General workflow for D-2-Nal peptidomimetic drug discovery.

GnRH_Receptor_Signaling cluster_G_Protein G-Protein Activation cluster_Downstream Downstream Effects GnRH GnRH GnRHR GnRH Receptor (GnRHR) (Pituitary Gonadotrope) GnRH->GnRHR Activates Antagonist D-2-Nal Peptidomimetic (e.g., Ganirelix) Antagonist->GnRHR Blocks Gq11 Gαq/11 GnRHR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Secretion LH & FSH Secretion Ca->Secretion MAPK MAPK Pathway PKC->MAPK Synthesis LH & FSH Gene Transcription & Synthesis MAPK->Synthesis

Caption: GnRH receptor signaling pathway and point of antagonist action.

SPPS_Workflow step1 { 1. Start with Resin| Rink Amide Resin} step2 { 2. Fmoc Deprotection| 20% Piperidine in DMF} step1->step2 step3 { 3. Amino Acid Coupling| Fmoc-AA-OH, HATU, DIEA} step2->step3 step4 { 4. Repeat Cycle| Deprotect → Couple → Wash} step3->step4 Wash step4->step2 n cycles step5 { 5. Final Deprotection| Remove final Fmoc group} step4->step5 step6 { 6. Cleavage from Resin| TFA Cocktail} step5->step6 step7 { 7. Purification| RP-HPLC} step6->step7

Caption: Cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-2-Nal-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-D-2-Nal-OH in Dimethylformamide (DMF) during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in DMF?

A1: The limited solubility of this compound in DMF can be attributed to several factors:

  • Hydrophobic Nature: The bulky and hydrophobic naphthyl side chain of the D-2-Nal residue contributes significantly to its poor solubility in the polar aprotic solvent DMF.[1]

  • Fmoc Group Aggregation: The planar and aromatic nature of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group can lead to intermolecular π-π stacking, causing the molecules to aggregate and resist dissolution.[2]

  • Crystalline Structure: As a solid, the crystalline lattice energy of this compound may be high, requiring more energy to be overcome by the solvent for dissolution.

Q2: What is the approximate solubility of this compound in common solvents?

SolventSolubilityNotes
Dimethylformamide (DMF) Sparingly solubleOften requires assistance like sonication or gentle heating to dissolve.
Dimethyl Sulfoxide (B87167) (DMSO) 100 mg/mLUltrasonic treatment is recommended to achieve this concentration.[3]
Water Slightly solubleNot a suitable solvent for most SPPS applications.
N-Methyl-2-pyrrolidone (NMP) Generally a good solvent for Fmoc-amino acidsConsidered a stronger solvent than DMF for many applications.[2]

Q3: Can I heat the this compound solution in DMF to improve solubility?

A3: Gentle heating can be employed to improve the solubility of this compound in DMF. However, caution is advised as excessive heat can lead to degradation of the Fmoc group and racemization of the amino acid. It is recommended to keep the temperature below 40°C. During microwave-assisted peptide synthesis, temperatures are often controlled, for example, below 75°C, to minimize racemization of sensitive amino acids.[4]

Q4: Are there alternative solvents to DMF for dissolving this compound?

A4: Yes, several alternatives to DMF can be considered:

  • N-Methyl-2-pyrrolidone (NMP): NMP is a more polar solvent than DMF and often exhibits better solvating properties for complex amino acid derivatives.[2] However, some studies suggest that Fmoc-amino acids may have greater decomposition over extended periods in NMP compared to DMF.[2]

  • "Green" Solvents: Efforts are being made to replace DMF with more environmentally friendly solvents. Some alternatives that have been explored include 2-Methyltetrahydrofuran (2-MeTHF) and N-butylpyrrolidone (NBP).[5][6] The solubility of this compound in these solvents would need to be empirically determined.

  • Solvent Mixtures: Using a co-solvent can significantly improve solubility. A mixture of DMF with a small percentage of DMSO is a common strategy.[2]

Troubleshooting Guides

Issue: this compound is not dissolving in DMF at room temperature.

dot

Troubleshooting Workflow: Poor Solubility of this compound in DMF start Start: this compound in DMF sonication 1. Apply Sonication (15-30 min) start->sonication check1 Is the solution clear? sonication->check1 heating 2. Gentle Heating (30-40°C, 10-15 min) check1->heating No end_success Solution Ready for Coupling check1->end_success Yes check2 Is the solution clear? heating->check2 cosolvent 3. Add Co-solvent (e.g., 10% DMSO) check2->cosolvent No check2->end_success Yes check3 Is the solution clear? cosolvent->check3 check3->end_success Yes end_fail Consider Alternative Solvent (e.g., NMP) or In-situ Activation check3->end_fail No

Caption: Troubleshooting workflow for dissolving this compound in DMF.

Solutions:

  • Sonication: This is often the most effective initial step. Sonicate the vial containing the this compound and DMF mixture in a water bath for 15-30 minutes. The ultrasonic waves help to break down aggregates and facilitate dissolution.

  • Gentle Heating: If sonication alone is insufficient, gently warm the solution in a water bath to 30-40°C for 10-15 minutes. Avoid temperatures above 40°C to minimize the risk of degradation and racemization.

  • Use of a Co-solvent (DMSO): Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound.[3] Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL with sonication) and add the required volume to your DMF. Alternatively, add a small percentage of DMSO (e.g., 10% v/v) to the DMF before adding the amino acid.

  • In-situ Activation: If the amino acid still does not fully dissolve, you can proceed with an in-situ activation protocol. In this method, the coupling reagents are added to the suspension of the amino acid in the coupling solvent immediately before adding the mixture to the resin.

Issue: Low coupling efficiency observed after using a cloudy solution of this compound.

dot

Logical Relationship: Solubility and Coupling Efficiency solubility Poor this compound Solubility concentration Lower Effective Concentration of Activated Amino Acid solubility->concentration kinetics Reduced Reaction Kinetics concentration->kinetics coupling Incomplete Coupling kinetics->coupling deletion Deletion Sequences in Final Peptide coupling->deletion

Caption: Impact of poor solubility on peptide coupling efficiency.

Explanation:

A cloudy or suspended solution indicates that the this compound is not fully dissolved. This leads to a lower effective concentration of the activated amino acid available to react with the free amine on the resin. Consequently, the coupling reaction will be slower and may not go to completion, resulting in deletion sequences in your final peptide.

Solutions:

  • Ensure Complete Dissolution: Before proceeding with the coupling step, ensure that the this compound solution is completely clear. Utilize the methods described in the previous troubleshooting guide (sonication, gentle heating, co-solvents).

  • Double Coupling: If you suspect incomplete coupling due to poor solubility, a double coupling protocol can be implemented. After the first coupling and subsequent washing steps, repeat the coupling procedure with a fresh solution of activated this compound.

  • Increase Coupling Time: Extending the coupling reaction time can help to drive the reaction to completion, especially when dealing with sparingly soluble amino acids.

  • Use a More Effective Solvent System: Consider switching to a solvent system known for better solvation, such as NMP or a DMF/DMSO mixture.[2]

Experimental Protocols

Protocol 1: Dissolution of this compound in DMF using Sonication

dot

Experimental Workflow: Dissolution via Sonication weigh 1. Weigh this compound add_dmf 2. Add appropriate volume of DMF weigh->add_dmf vortex 3. Vortex briefly to suspend add_dmf->vortex sonicate 4. Sonicate in water bath (15-30 minutes) vortex->sonicate inspect 5. Visually inspect for clarity sonicate->inspect ready Solution is ready for use inspect->ready

Caption: Protocol for dissolving this compound in DMF with sonication.

Methodology:

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration.

  • Briefly vortex the vial to suspend the solid material.

  • Place the vial in an ultrasonic water bath.

  • Sonicate for 15-30 minutes, periodically checking for dissolution.

  • Once the solution is completely clear, it is ready for the activation and coupling steps in your solid-phase peptide synthesis (SPPS) protocol.

Protocol 2: Dissolution of this compound in a DMF/DMSO Co-solvent System

Methodology:

  • Prepare a 9:1 (v/v) mixture of DMF and DMSO. For example, to prepare 10 mL of the co-solvent, mix 9 mL of DMF with 1 mL of DMSO.

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of the DMF/DMSO co-solvent mixture.

  • Vortex the vial to suspend the solid.

  • If necessary, sonicate for 10-15 minutes as described in Protocol 1.

  • The clear solution is now ready for use in your SPPS workflow.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to their specific experimental requirements and safety protocols. It is recommended to perform small-scale test reactions to optimize conditions for your specific application.

References

Technical Support Center: Prevention of D-2-Nal Racemization During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize and troubleshoot the racemization of D-2-naphthylalanine (D-2-Nal) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for D-2-Nal?

A1: Racemization is the conversion of a single enantiomer (in this case, the desired D-isomer of 2-Nal) into an equal mixture of both its D- and L-isomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect L-2-Nal isomer into the peptide chain, resulting in a diastereomeric impurity that can be difficult to separate.[2] This is a critical issue as the incorrect stereochemistry can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[3] While any chiral amino acid can undergo racemization, those with aromatic side chains, like 2-Nal, can be particularly susceptible under certain conditions.

Q2: What are the primary mechanisms that cause racemization of D-2-Nal during peptide synthesis?

A2: The two main pathways for racemization during the coupling step are:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected D-2-Nal can cyclize to form a planar oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine component can produce both the desired D-peptide and the undesired L-diastereomer.[4]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated D-2-Nal by a base, forming a planar enolate intermediate. This achiral enolate can then be protonated from either side, leading to racemization. This pathway is more prevalent under strongly basic conditions.[4]

RacemizationMechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated D-2-Nal Activated D-2-Nal Planar Oxazolone Planar Oxazolone Activated D-2-Nal->Planar Oxazolone Cyclization Racemized Product Racemized Product Planar Oxazolone->Racemized Product Amine Attack Activated D-2-Nal_E Activated D-2-Nal Planar Enolate Planar Enolate Activated D-2-Nal_E->Planar Enolate Base Abstraction Racemized Product_E Racemized Product Planar Enolate->Racemized Product_E Protonation

Figure 1: Primary mechanisms of racemization during peptide coupling.

Q3: Which factors have the most significant impact on the racemization of D-2-Nal?

A3: Several factors during the coupling step can influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. While highly reactive reagents can speed up coupling, they can also increase the risk of racemization. The use of additives is crucial for suppressing this side reaction.[4]

  • Base: The type and concentration of the base used can promote racemization, particularly through the direct enolization pathway.[5]

  • Reaction Temperature: Higher temperatures, often employed in microwave-assisted peptide synthesis, can accelerate both the coupling reaction and the rate of racemization.[6][7]

  • Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents may be beneficial in some cases.[4]

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid before addition to the amine can lead to increased levels of racemization.[2]

Troubleshooting Guides

Issue: High levels of L-2-Nal diastereomer detected in the final peptide.

This common issue can often be resolved by systematically evaluating and optimizing your coupling conditions.

TroubleshootingWorkflow start High L-2-Nal Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions base Step 3: Assess Base Selection conditions->base end Minimized Racemization base->end

Figure 2: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additive

The choice of coupling methodology is the first line of defense against racemization.

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a racemization-suppressing additive is essential.[8]

    • Recommendation: Always use carbodiimides in conjunction with additives like HOBt, HOAt, or OxymaPure. For D-2-Nal, which may be more prone to racemization due to its aromatic nature, HOAt or OxymaPure are generally more effective than HOBt.

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" as they form active esters in situ. However, the choice of the incorporated additive (HOBt vs. HOAt) is significant.

    • Recommendation: For challenging couplings involving D-2-Nal, consider using HATU or COMU, which are known for their high efficiency and low racemization potential.[9]

Step 2: Optimize Reaction Conditions

  • Temperature:

    • Recommendation: Perform the coupling reaction at a lower temperature, for example, 0°C, especially if using microwave synthesis.[4][6] While this may slow down the reaction, it significantly reduces the rate of racemization.

  • Solvent:

    • Recommendation: While DMF is a common solvent, consider using a less polar solvent or a solvent mixture if reagent solubility allows.[4] For instance, a mixture of DMF and Dichloromethane (DCM) can sometimes be beneficial.

  • Pre-activation Time:

    • Recommendation: Minimize the pre-activation time of the Fmoc-D-2-Nal-OH with the coupling reagent before adding it to the deprotected resin. In-situ activation, where the coupling reagents are added directly to the resin-amino acid mixture, is often preferred.[2]

Step 3: Assess Your Base Selection

  • Base Type and Concentration:

    • Recommendation: Use the weakest possible base at the lowest necessary concentration. For onium salt activations, N,N-diisopropylethylamine (DIPEA) is common, but for particularly sensitive couplings, a weaker or more sterically hindered base like 2,4,6-collidine may be advantageous.[5][6]

Data Presentation

Table 1: Influence of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveRelative Racemization RiskRecommendations for D-2-Nal
DIC/DCCNoneHighNot recommended.
DIC/DCCHOBtLow to ModerateA good starting point, but may not be sufficient for complete suppression.
DIC/DCCHOAt/OxymaPureLowPreferred over HOBt for potentially sensitive amino acids like D-2-Nal.[8]
HBTU(HOBt based)Low to ModerateGenerally effective, but the presence of a base can increase risk.
HATU(HOAt based)LowHighly recommended for difficult couplings due to its high reactivity and low racemization.
COMU(OxymaPure based)Very LowAn excellent choice, known for high efficiency and safety.[9]

Data compiled from publicly available information and general peptide synthesis knowledge.[2][8][9]

Experimental Protocols

Protocol 1: General Low-Racemization Coupling of this compound

This protocol is designed as a starting point for minimizing racemization during the incorporation of D-2-Nal in SPPS.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or 2-Chlorotrityl resin) in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and then DMF (3x).

  • Coupling Mixture Preparation (In-situ activation recommended):

    • In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of a racemization-suppressing additive (e.g., HOAt or OxymaPure) in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the amino acid/additive solution to the deprotected resin.

    • Add 3 equivalents of the coupling reagent (e.g., DIC or HATU) to the resin slurry.

    • If using an onium salt like HATU, add 6 equivalents of a suitable base (e.g., DIPEA or 2,4,6-collidine).

    • Allow the reaction to proceed for 1-2 hours at room temperature, or for extended periods (e.g., 4 hours) at 0°C.

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a Kaiser test.

    • Once complete, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

ExperimentalWorkflow start Start SPPS Cycle swell Swell Resin start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple this compound (Low-Racemization Conditions) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 next Proceed to Next Cycle wash2->next

Figure 3: General experimental workflow for a low-racemization coupling cycle.

Protocol 2: Detection of D-2-Nal Racemization by Chiral HPLC

  • Peptide Cleavage and Deprotection: Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

  • Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., acetonitrile (B52724)/water).

  • HPLC Analysis:

    • Inject the sample onto a chiral HPLC column.

    • Develop a gradient method using mobile phases such as acetonitrile and water with a chiral modifier (e.g., a cyclodextrin-based selector) or use a chiral stationary phase column specifically designed for amino acid enantiomer separation.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for the naphthyl group).

  • Quantification: Integrate the peak areas of the desired D-2-Nal containing peptide and the L-2-Nal diastereomer to determine the percentage of racemization. A standard of the L-2-Nal containing peptide may be required for definitive peak identification.

References

Technical Support Center: Fmoc-D-2-Nal-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-D-2-Nal-OH. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to navigate the unique challenges presented by the sterically bulky and hydrophobic nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in SPPS?

The main challenges stem from the bulky and hydrophobic naphthyl side chain of D-2-naphthylalanine. These properties can lead to:

  • Incomplete Coupling: Steric hindrance can make it difficult for the activated amino acid to access the N-terminus of the growing peptide chain, resulting in deletion sequences.

  • Peptide Aggregation: The hydrophobic nature of the naphthyl group can promote inter-chain and intra-chain aggregation of the peptide on the solid support. This can block reactive sites and hinder both coupling and deprotection steps.[1]

  • Slow Deprotection: Aggregation can also impede the access of the deprotection reagent (e.g., piperidine) to the Fmoc group, leading to incomplete removal and subsequent failed couplings.[2]

Q2: How does the purity of this compound impact my synthesis?

Using high-purity this compound (≥98%) is crucial. Impurities can lead to unwanted side reactions and the incorporation of incorrect species, complicating the purification of the final peptide.[1]

Q3: Is racemization a significant concern with this compound?

While racemization can occur during the activation step of any amino acid in Fmoc SPPS, there is no evidence to suggest that this compound is more prone to racemization than other standard amino acids.[3][4][5] The use of urethane-based protecting groups like Fmoc generally suppresses racemization.[1] The risk of racemization is typically low (around 0.4% or less per cycle) under standard coupling conditions.[4][5]

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound

Symptom: Kaiser test is positive after coupling, or mass spectrometry of the final peptide shows a significant deletion sequence corresponding to the absence of D-2-Nal.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance 1. Double Couple: Repeat the coupling step with a fresh solution of activated this compound. 2. Increase Coupling Time: Extend the coupling reaction time to 2-4 hours or even overnight. 3. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU.
Peptide Aggregation 1. Change Solvent System: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF. The addition of chaotropic salts like LiCl (0.5 M) can also help disrupt aggregation. 2. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) to help disrupt secondary structures. 3. Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt aggregation.
Poor Resin Swelling 1. Ensure Adequate Swelling: Allow the resin to swell completely in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first coupling. 2. Use a More Suitable Resin: For highly hydrophobic peptides, a PEG-based resin (e.g., ChemMatrix®) may be more suitable than standard polystyrene resins.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is recommended for overcoming the steric hindrance associated with this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 eq.), HATU (3.8 eq.), and HOAt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test. If the test is positive, perform a second coupling (double coupling) by repeating step 3.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Modified Fmoc Deprotection for Aggregated Sequences

This protocol is useful when peptide aggregation is suspected to be inhibiting complete Fmoc removal.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times).

  • Modified Deprotection:

    • Prepare a solution of 20% piperidine in NMP.

    • Add the deprotection solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in NMP and agitate for an additional 20-30 minutes.

  • Washing: Wash the resin thoroughly with NMP (3 times) followed by DMF (3 times) to remove all traces of piperidine.

Visualizing Workflows and Logic

SPPS_Troubleshooting_Fmoc_D_2_Nal_OH start Start SPPS with This compound coupling Couple this compound (Standard Protocol) start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test coupling_complete Coupling Complete Proceed to Next Cycle kaiser_test->coupling_complete Negative incomplete_coupling Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete_coupling Positive end Successful Incorporation coupling_complete->end troubleshoot Troubleshooting Strategies incomplete_coupling->troubleshoot aggregation_check Suspect Aggregation? incomplete_coupling->aggregation_check double_couple Double Couple troubleshoot->double_couple extend_time Extend Coupling Time troubleshoot->extend_time change_reagent Use Stronger Coupling Reagent (e.g., HATU) troubleshoot->change_reagent double_couple->kaiser_test extend_time->kaiser_test change_reagent->kaiser_test aggregation_check->troubleshoot No aggregation_solutions Aggregation Mitigation aggregation_check->aggregation_solutions Yes change_solvent Use NMP or add chaotropic salts aggregation_solutions->change_solvent elevate_temp Increase Temperature aggregation_solutions->elevate_temp change_solvent->coupling elevate_temp->coupling

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Fmoc_Deprotection_Workflow start Start Deprotection standard_deprotection Standard Deprotection: 20% Piperidine in DMF start->standard_deprotection uv_monitoring Monitor Fmoc Adduct by UV Spectroscopy standard_deprotection->uv_monitoring deprotection_complete Deprotection Complete uv_monitoring->deprotection_complete Complete incomplete_deprotection Incomplete Deprotection (Tailing UV Peak) uv_monitoring->incomplete_deprotection Incomplete end Proceed to Coupling deprotection_complete->end modified_protocol Modified Deprotection Protocol incomplete_deprotection->modified_protocol use_nmp Use 20% Piperidine in NMP modified_protocol->use_nmp extend_deprotection_time Extend Deprotection Time modified_protocol->extend_deprotection_time add_dbu Add 1-2% DBU to Deprotection Solution modified_protocol->add_dbu use_nmp->uv_monitoring extend_deprotection_time->uv_monitoring add_dbu->uv_monitoring

References

Navigating Fmoc Deprotection of D-2-Naphthylalanine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your comprehensive technical support center for optimizing the Fmoc deprotection of D-2-naphthylalanine (D-2-Nal) residues in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this sterically demanding amino acid.

Troubleshooting Guide: Addressing Common Issues with D-2-Nal Fmoc Deprotection

Incorporating the bulky and hydrophobic D-2-Nal residue can present unique challenges during Fmoc deprotection, primarily due to steric hindrance and potential peptide aggregation. This guide addresses the most common issues and provides systematic solutions.

Issue 1: Incomplete Fmoc Deprotection

Symptom: The Kaiser test remains negative (yellow beads) or shows a weak positive result after the standard deprotection cycle, indicating the persistence of the Fmoc group. This can lead to deletion sequences in the final peptide.

Potential Causes & Solutions:

CauseRecommended Action
Steric Hindrance: The bulky naphthyl group of D-2-Nal can physically obstruct the piperidine (B6355638) base from accessing the Fmoc group.1. Extend Deprotection Time: Increase the duration of the piperidine treatment. A second deprotection step is often beneficial. 2. Increase Piperidine Concentration: While 20% is standard, increasing the concentration to 30-40% in DMF can enhance deprotection efficiency. 3. Use a Stronger, Less Hindered Base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine. A common cocktail is 2% DBU / 2% piperidine in DMF.
Peptide Aggregation: The hydrophobicity of D-2-Nal can promote inter-chain aggregation, forming secondary structures that limit reagent accessibility.1. Incorporate Chaotropic Agents: Adding agents that disrupt secondary structures can improve reagent penetration. 2. Microwave-Assisted Synthesis: The application of microwave energy can accelerate deprotection and help disrupt peptide aggregation. 3. Solvent Optimization: In some cases, switching to N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of a "greener" solvent may improve solvation and reduce aggregation.
Low Reagent Concentration: The concentration of the deprotection agent may be insufficient.Ensure the use of a fresh, accurately prepared piperidine solution. Concentrations up to 50% have been reported for difficult sequences.[1]

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection (Negative Kaiser Test) extend_time Extend Deprotection Time (e.g., 2 x 10 min) start->extend_time Step 1 check_complete Check for Completion (Kaiser Test) extend_time->check_complete increase_conc Increase Piperidine Concentration (e.g., 30%) increase_conc->check_complete alt_reagent Use Alternative Reagent (e.g., DBU/Piperidine) alt_reagent->check_complete check_complete->increase_conc Negative check_complete->alt_reagent Negative success Proceed to Coupling check_complete->success Positive failure Further Optimization Needed check_complete->failure Still Negative G cluster_prep Preparation cluster_deprotection Deprotection cluster_wash Washing & Verification cluster_next Next Step swell Swell Resin in DMF add_reagent Add Deprotection Reagent (e.g., 20% Piperidine/DMF) swell->add_reagent agitate Agitate at RT add_reagent->agitate wash Wash Resin with DMF agitate->wash kaiser Kaiser Test wash->kaiser coupling Proceed to Coupling kaiser->coupling

References

Technical Support Center: Synthesis of Peptides with Bulky Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of peptides containing bulky or sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of peptides with bulky amino acids so challenging?

A1: The primary challenges in synthesizing peptides with bulky amino acids, such as Valine, Isoleucine, Threonine, Phenylalanine, and α,α-disubstituted amino acids like Aib, stem from several factors:

  • Steric Hindrance: The large side chains of these amino acids physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This steric clash slows down the reaction rate and can lead to incomplete coupling reactions.[1]

  • Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids have a high propensity to form strong intermolecular hydrogen bonds.[2] This leads to the aggregation of peptide chains on the solid support, forming secondary structures like β-sheets.[2] Aggregation can render the reactive sites inaccessible, further hindering both coupling and deprotection steps.[2][3]

  • Epimerization: Under certain conditions, the chiral center (α-carbon) of the activated amino acid can lose its stereochemical integrity, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.[4][5]

Q2: Which amino acid sequences are particularly prone to synthesis difficulties?

A2: "Difficult sequences" often share common characteristics:

  • A high percentage of hydrophobic residues like Val, Leu, Ile, Phe, and Ala.[2][6]

  • The presence of β-branched amino acids such as Val, Ile, and Thr.[2][6]

  • Repeating sequences of hydrophobic amino acids.

  • Sequences containing Glycine in combination with hydrophobic residues, which is known to promote the formation of β-sheet structures.[2][6]

Q3: How can I monitor for incomplete coupling reactions during the synthesis?

A3: Several methods can be used to monitor the completeness of coupling reactions:

  • Kaiser Test (Ninhydrin Test): This is a widely used qualitative test to detect the presence of free primary amines. A blue or purple color indicates an incomplete coupling. However, in cases of severe aggregation, the N-terminus may be inaccessible, leading to a false negative result.[7]

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): An alternative colorimetric test for detecting free amines.

  • Cleavage and Analysis of a Small Resin Sample: A small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences in the mass spectrum or a complex HPLC profile can confirm incomplete coupling.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Incomplete Reactions

Symptom: The Kaiser test remains positive after a standard coupling cycle, or HPLC/MS analysis of the crude product shows significant deletion sequences.

Diagram: Troubleshooting Low Coupling Efficiency

LowCouplingEfficiency start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_coupling Perform a Double Coupling start->double_coupling Immediate Action reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) microwave Utilize Microwave-Assisted Synthesis reagent->microwave For very difficult couplings temp Increase Reaction Temperature (Conventional Heating) reagent->temp Alternative to Microwave fail Coupling Still Incomplete reagent->fail If other issues persist double_coupling->reagent If still incomplete outcome Coupling Successful microwave->outcome temp->outcome PeptideAggregation problem Peptide Aggregation pseudoproline Incorporate Pseudoproline Dipeptides problem->pseudoproline backbone_prot Use Backbone Protection (Hmb/Dmb) problem->backbone_prot solvents Optimize Solvents (e.g., 'Magic Mixture', DMSO) problem->solvents resin Choose Appropriate Resin (Low-loading, PEG-based) problem->resin solution Improved Synthesis Outcome pseudoproline->solution backbone_prot->solution solvents->solution resin->solution

References

Technical Support Center: Aggregation of D-2-Nal-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-2-Naphthylalanine (D-2-Nal) containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues commonly encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my D-2-Nal-containing peptides aggregating?

A1: Peptides containing the unnatural amino acid D-2-Naphthylalanine (D-2-Nal) are prone to aggregation primarily due to the large, hydrophobic, and aromatic nature of the naphthyl group. The primary driving forces for this aggregation are:

  • Hydrophobic Interactions: The nonpolar naphthyl side chains tend to associate with each other to minimize their contact with the aqueous solvent.

  • π-π Stacking: The planar aromatic rings of the D-2-Nal residues can stack on top of each other, creating stable intermolecular interactions.

  • Hydrogen Bonding: The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures, which are a hallmark of many peptide aggregates and fibrils.

One study noted that the position of hydrophobic amino acids, such as D-2Nal, within the peptide sequence is a significant factor in the degree of hydrophobic interactions and subsequent aggregation.[1]

Q2: What are the initial steps I should take to troubleshoot peptide aggregation?

A2: When you first encounter aggregation with a D-2-Nal-containing peptide, a systematic approach to solubilization is recommended. Start with small aliquots of your peptide to test different conditions.

  • Assess Peptide Charge: Determine the overall charge of your peptide at neutral pH.

    • Basic peptides (net positive charge): Attempt to dissolve in water or an acidic buffer. If unsuccessful, add a small amount of 10% acetic acid.

    • Acidic peptides (net negative charge): Try dissolving in water or a basic buffer. If solubility is low, add a small amount of 10% ammonium (B1175870) bicarbonate or aqueous ammonia.

    • Neutral peptides: These are often the most challenging. Start with an organic solvent like DMSO, DMF, or acetonitrile, and then slowly dilute with your aqueous buffer.[2]

  • Sonication: Use brief pulses of sonication to aid dissolution and break up small aggregates. It is advisable to chill the sample on ice between sonications to prevent heating.[2]

  • Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material or larger aggregates.[3]

Troubleshooting Guides

Issue 1: Peptide precipitates out of solution upon standing.

This is a common issue for aggregation-prone peptides. The following strategies can help maintain peptide solubility.

The net charge on a peptide influences its solubility and propensity to aggregate. Generally, solubility is lowest at the peptide's isoelectric point (pI), where the net charge is zero.

  • pH Adjustment: Modifying the pH of the buffer to be at least 1-2 units away from the pI will increase the net charge, leading to greater electrostatic repulsion between peptide molecules and potentially preventing aggregation.[4]

  • Ionic Strength: The effect of ionic strength can be complex. At low ionic strength, increasing salt concentration can shield charges and promote aggregation. However, at very high concentrations, salts can also disrupt hydrophobic interactions. It is often necessary to empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition for your specific peptide.[5][6]

Table 1: Expected Effect of pH and Ionic Strength on Aggregation of D-2-Nal Peptides

ParameterConditionExpected Effect on AggregationRationale
pH pH ≈ pIIncreased AggregationMinimal electrostatic repulsion.
pH ≪ pI or pH ≫ pIDecreased AggregationIncreased net positive or negative charge enhances electrostatic repulsion.
Ionic Strength Low to ModerateMay Increase AggregationShielding of electrostatic repulsions.
HighMay Decrease AggregationDisruption of hydrophobic interactions (Hofmeister effect).
  • Co-solvents: Small amounts of organic co-solvents can significantly improve the solubility of hydrophobic peptides.

    • Dimethyl Sulfoxide (DMSO): A common choice for initial solubilization. For most biological assays, the final concentration should be kept low (e.g., <1%).[3]

    • Ethanol, Acetonitrile, Isopropanol: Can also be effective. It's crucial to ensure the chosen solvent is compatible with your downstream experiments.[3]

  • Chaotropic Agents: These agents disrupt the structure of water, which can weaken the hydrophobic interactions that drive aggregation.

    • Urea (up to 8 M) and Guanidinium Chloride (GdnHCl): Can be very effective at solubilizing aggregates, but they are also potent denaturants.[7][8]

Table 2: Common Co-solvents and Chaotropic Agents for D-2-Nal Peptides

AdditiveTypical ConcentrationMechanism of ActionConsiderations
DMSO 1-50% for stock, <1% finalDisrupts hydrophobic interactionsCheck compatibility with assays.
Ethanol 10-30%Reduces solvent polarityMay induce secondary structure changes.
Urea 2-8 MDisrupts hydrogen bonds and hydrophobic interactionsDenaturing. Remove by dialysis/dilution for functional assays.
GdnHCl 1-6 MPotent denaturant, disrupts multiple non-covalent interactionsMore denaturing than urea. Remove for functional assays.

Detergents can be very effective at preventing the aggregation of hydrophobic peptides by forming micelles around the hydrophobic regions.

  • Non-ionic detergents (e.g., Tween® 20, Triton™ X-100): Generally milder and less likely to denature the peptide.

  • Zwitterionic detergents (e.g., CHAPS): Can also be used.

  • Ionic detergents (e.g., Sodium Dodecyl Sulfate - SDS): Very effective but are strongly denaturing.

The detergent concentration should be above its critical micelle concentration (CMC).

Issue 2: Difficulty in obtaining reproducible results in aggregation-dependent assays.

Variability in aggregation kinetics can lead to inconsistent experimental outcomes. Controlling the experimental setup is key.

Temperature can have a significant impact on aggregation kinetics. Higher temperatures often accelerate aggregation.[9] For reproducible results, it is critical to perform experiments at a consistent and controlled temperature.

Improper storage can lead to pre-aggregated peptide stocks.

  • Lyophilization: Ensure peptides are fully lyophilized to remove water, which can mediate aggregation.

  • Storage: Store lyophilized peptides at -20°C or -80°C in a desiccated environment.[10][11][12] Before opening, allow the vial to warm to room temperature to prevent condensation.[11]

  • Reconstitution: Reconstitute immediately before use and avoid repeated freeze-thaw cycles by preparing single-use aliquots.

If aggregation remains a persistent issue, consider redesigning the peptide.

  • Amino Acid Substitution: Strategically replacing the D-2-Nal residue or adjacent hydrophobic amino acids with more hydrophilic or charged residues (e.g., Lys, Arg, Asp, Glu) can disrupt the hydrophobic patches that drive aggregation.[4]

  • Introduction of D-Amino Acids: Incorporating other D-amino acids at specific positions can disrupt the formation of regular β-sheet structures.

  • Arginine Tagging: Attaching cleavable arginine tags can significantly improve the solubility of a problematic peptide fragment.[13]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Kinetic Assay for Monitoring Fibril Formation

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheets. ThT dye exhibits enhanced fluorescence upon binding to these structures.[14]

  • Preparation of Reagents:

    • Peptide Stock Solution: Prepare a concentrated stock solution of the D-2-Nal-containing peptide in an appropriate solvent (e.g., DMSO). It is crucial to ensure this stock is free of pre-existing aggregates by centrifugation (e.g., >14,000 x g for 15-30 minutes at 4°C).[15]

    • Assay Buffer: Prepare the desired buffer (e.g., PBS, Tris) at the target pH and ionic strength.

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in water and filter it through a 0.2 µm filter. Store protected from light.

  • Assay Setup:

    • Use a non-binding, black, clear-bottom 96-well plate.[15]

    • In each well, add the assay buffer and the ThT stock solution to a final concentration of 10-25 µM.

    • Initiate the aggregation reaction by adding the peptide stock solution to the desired final concentration (e.g., 10-100 µM).

  • Data Acquisition:

    • Place the plate in a plate reader capable of bottom reading fluorescence.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[16][17]

    • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

    • Monitor the fluorescence intensity over time (e.g., every 5-15 minutes for several hours or days).

  • Data Analysis:

    • Subtract the background fluorescence from a control well (buffer + ThT only).

    • Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated fibril formation.

    • Analyze key kinetic parameters such as the lag time (t_lag) and the apparent growth rate.[14]

Protocol 2: Dynamic Light Scattering (DLS) for Measuring Aggregate Size Distribution

DLS measures the hydrodynamic radius of particles in solution, providing information on the presence and size of aggregates.[18]

  • Sample Preparation:

    • Prepare the peptide solution in the desired buffer at the target concentration.

    • The sample must be free of dust and large, extraneous particles. Filter the sample through a low-binding 0.2 µm filter directly into a clean DLS cuvette.[10]

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up.

    • Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements (e.g., 10-20 runs) to ensure reproducibility.

  • Data Analysis:

    • The instrument software will generate an intensity-based size distribution plot.

    • A monomodal peak at a small hydrodynamic radius is indicative of a monodisperse, non-aggregated sample.

    • The appearance of larger peaks or an increase in polydispersity indicates the presence of oligomers or larger aggregates.

Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing Fibril Morphology

TEM provides direct visualization of the morphology of peptide aggregates.[19][20][21]

  • Sample Preparation:

    • An aliquot of the peptide solution (after incubation under aggregating conditions) is applied to a carbon-coated copper grid (e.g., 200-400 mesh) for 1-3 minutes.[19]

  • Negative Staining:

    • Wick away the excess sample solution with filter paper.

    • Immediately apply a drop of a negative staining solution (e.g., 2% uranyl acetate (B1210297) in water) to the grid for 1-3 minutes.[19]

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope operating at a suitable voltage (e.g., 80 keV).[19]

    • Scan the grid at low magnification to locate areas with good particle distribution, then image at higher magnification (e.g., 25,000x or higher) to resolve the morphology of the aggregates. Amyloid fibrils typically appear as long, unbranched filaments with a width of approximately 5-10 nm.[19]

Visualizations

Aggregation_Pathway Monomer Soluble Monomers (D-2-Nal Peptide) Oligomers Soluble Oligomers Monomer->Oligomers Nucleation (Slow) Oligomers->Monomer Dissociation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Insoluble Fibrils (β-sheet rich) Protofibrils->Fibrils Maturation

Caption: A simplified pathway of D-2-Nal peptide aggregation.

Troubleshooting_Workflow start D-2-Nal Peptide Aggregation Observed solubility_test Initial Solubility Test (pH, Sonication) start->solubility_test adjust_params Adjust Buffer Conditions (pH, Ionic Strength) solubility_test->adjust_params Insoluble success Aggregation Resolved solubility_test->success Soluble additives Incorporate Additives (Co-solvents, Detergents) adjust_params->additives Still Aggregates adjust_params->success Aggregation Resolved sequence_mod Consider Sequence Modification additives->sequence_mod Still Aggregates additives->success Aggregation Resolved fail Aggregation Persists sequence_mod->fail

Caption: A decision-making workflow for troubleshooting aggregation.

ThT_Assay_Workflow prep_peptide Prepare Aggregate-Free Peptide Stock setup_plate Set up 96-well Plate (Buffer, ThT, Peptide) prep_peptide->setup_plate prep_reagents Prepare Assay Buffer and ThT Solution prep_reagents->setup_plate run_assay Incubate with Shaking in Plate Reader setup_plate->run_assay acquire_data Measure Fluorescence (Ex: 450nm, Em: 490nm) run_assay->acquire_data analyze Plot Fluorescence vs. Time & Analyze Kinetics acquire_data->analyze

References

Technical Support Center: Managing Steric Hindrance from the Naphthyl Group in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with steric hindrance from the naphthyl group during coupling reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during cross-coupling reactions involving sterically hindered naphthyl substrates.

Q1: My coupling reaction with a naphthyl substrate is giving a low yield. What are the first things I should check?

Low yields in coupling reactions with naphthyl groups often stem from steric hindrance impeding key steps in the catalytic cycle, such as oxidative addition or reductive elimination. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stability:

    • Organoborane Reagents (for Suzuki-Miyaura Coupling): Naphthylboronic acids can be susceptible to degradation, particularly protodeboronation.[1][2] It is recommended to use freshly purchased or recrystallized boronic acids. For increased stability, consider using naphthylboronic acid pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates.[1][2]

    • Catalyst and Ligands: Ensure your palladium catalyst and phosphine (B1218219) ligands have not degraded.[2] Phosphine ligands are particularly prone to oxidation by air, which can inhibit their coordination to the palladium center.[1] Using air-stable pre-catalysts can often ensure a sufficient concentration of the active catalyst.[2]

    • Solvents and Bases: The purity of your solvents and bases is crucial. Ensure solvents are anhydrous and have been properly degassed.[1]

  • Reaction Conditions:

    • Degassing: Oxygen can deactivate your catalyst system.[1] Thoroughly degas the reaction mixture by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[1][3]

    • Temperature: If the reaction is sluggish at a lower temperature, a cautious increase may improve the reaction rate.[1] However, be aware that excessive heat can lead to catalyst decomposition.[1]

    • Stirring: Ensure vigorous and efficient stirring to prevent localized high concentrations of reagents, which can contribute to catalyst decomposition.[1]

Q2: I suspect steric hindrance from the naphthyl group is the primary issue. How can I modify my reaction to overcome this?

When the bulky naphthyl group is hindering the reaction, strategic adjustments to the catalyst system are often necessary.

  • Choice of Ligand: This is one of the most critical factors.

    • Bulky, Electron-Rich Ligands: For many coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, bulky and electron-rich phosphine ligands are highly effective.[4] These ligands promote the formation of a coordinatively unsaturated, reactive palladium species and can facilitate challenging oxidative addition and reductive elimination steps. Examples include Buchwald ligands such as BrettPhos and RuPhos.[5][6][7]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can possess significant steric bulk, making them highly effective for cross-coupling reactions of sterically hindered substrates.[8]

  • Catalyst System:

    • In some cases, particularly for stereospecific cross-couplings, nickel catalysts have shown promise. The use of a simple stilbene (B7821643) additive with a nickel catalyst has been shown to overcome the "naphthyl requirement" in certain reactions, suggesting its utility in managing the steric and electronic properties of the system.[9][10][11]

  • Solvent and Base Combination: The choice of solvent and base can significantly influence the outcome of the reaction. For instance, in some Suzuki-Miyaura couplings with sterically hindered substrates, dioxane and a strong base like t-BuOK have been found to be highly effective.[8]

Q3: I am observing significant amounts of side products like homocoupling of my naphthylboronic acid. What can I do to minimize this?

Homocoupling is a common side reaction, especially in Suzuki-Miyaura couplings, and is often exacerbated by the presence of oxygen.

  • Improve Degassing: This is the most critical step to prevent the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[1]

  • Optimize Base and Temperature: Milder bases (e.g., K₃PO₄, Cs₂CO₃) and lower reaction temperatures can sometimes reduce the rate of protodeboronation and other side reactions.[2]

Data Summary: Ligand and Catalyst Systems for Hindered Couplings
Coupling ReactionSubstrate TypeCatalyst SystemLigand TypeKey Findings
Suzuki-MiyauraSterically hindered aryl halides/boronic acidsPalladium complexesN-Heterocyclic Carbenes (NHCs)Excellent yields with low catalyst loadings under mild conditions.[8]
Suzuki-MiyauraTertiary benzylic carboxylates (non-naphthyl)Ni(OAc)₂·4H₂OStilbene additiveOvercomes the "naphthyl requirement," enabling coupling of previously challenging substrates.[9][10]
Buchwald-Hartwig AminationAryl halides and aminesPalladium complexesBrettPhos, RuPhosThe choice of ligand can influence the rate-limiting step; amines with larger substituents can reduce the energy barrier for reductive elimination.[5][6][7]

Frequently Asked Questions (FAQs)

Q: Does the position of the functional group on the naphthyl ring (e.g., 1-naphthyl vs. 2-naphthyl) affect steric hindrance?

A: Yes, the position of the coupling partner on the naphthyl ring has a significant impact on steric hindrance. The 1-position is generally more sterically hindered due to the "peri" interaction with the hydrogen at the 8-position. This can make coupling reactions at the 1-position more challenging than at the less hindered 2-position.

Q: Are there specific experimental protocols I can follow for coupling reactions with naphthyl substrates?

A: Yes, below are generalized protocols for common coupling reactions that can be adapted for naphthyl-containing substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Naphthyl Bromide

Materials:

  • Naphthyl bromide (1.0 equiv)

  • Naphthylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the naphthyl bromide, naphthylboronic acid pinacol ester, base, and palladium precatalyst.

  • Add the degassed solvent system via cannula or syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Naphthyl Halide

Materials:

  • Naphthyl halide (e.g., bromide or chloride) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%)

  • Bulky phosphine ligand (if not using a precatalyst)

  • Base (e.g., NaOt-Bu or K₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand (if separate), and base to a dry reaction vessel.

  • Add the naphthyl halide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Visual Guides

Troubleshooting Workflow for Low-Yield Coupling Reactions

G start Low Yield in Naphthyl Coupling Reaction reagent_check Step 1: Verify Reagent Quality start->reagent_check conditions_check Step 2: Evaluate Reaction Conditions reagent_check->conditions_check Reagents OK sub1 Boronic Acid/Ester Stability? Ligand/Catalyst Degradation? Solvent/Base Purity? reagent_check->sub1 catalyst_optimization Step 3: Optimize Catalyst System conditions_check->catalyst_optimization Conditions OK sub2 Inadequate Degassing? Suboptimal Temperature? Poor Mixing? conditions_check->sub2 success High Yield Achieved catalyst_optimization->success sub3 Increase Ligand Bulk/Electron Donation? Switch to Ni Catalyst? Try Different Ligand Class (e.g., NHC)? catalyst_optimization->sub3

Caption: A stepwise guide for troubleshooting low-yielding coupling reactions.

Decision Pathway for Ligand Selection

G start Managing Naphthyl Steric Hindrance reaction_type What is the coupling reaction type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald other Other (e.g., Sonogashira, Heck) reaction_type->other Other ligand1 Use Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald type) suzuki->ligand1 ligand2 Consider N-Heterocyclic Carbene (NHC) Ligands suzuki->ligand2 ligand3 Use Bulky Biaryl Phosphine Ligands (e.g., BrettPhos, RuPhos) buchwald->ligand3 ligand4 Consult literature for specific ligand classes other->ligand4

Caption: A decision tree for selecting appropriate ligands.

References

Technical Support Center: A Troubleshooting Guide for Fmoc-SPPS of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the Fmoc-solid-phase peptide synthesis (SPPS) of hydrophobic peptides. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide synthesis is resulting in a low yield and purity. What are the common causes when synthesizing hydrophobic peptides?

A1: Low yield and purity in the Fmoc-SPPS of hydrophobic peptides are often interconnected and typically stem from on-resin aggregation.[1] As the hydrophobic peptide chain elongates, it can fold into secondary structures like β-sheets, leading to inter-chain hydrogen bonding. This aggregation can physically block reactive sites, leading to:

  • Incomplete Fmoc Deprotection: The piperidine (B6355638) base cannot efficiently access and remove the N-terminal Fmoc group.

  • Inefficient Coupling: The activated amino acid is sterically hindered from reaching the N-terminus of the growing peptide chain.[2]

Visible signs of aggregation include the shrinking of the resin matrix in batch synthesis or a flattened and broadened UV deprotection profile in continuous-flow systems.[3] "Difficult sequences" are often rich in hydrophobic and β-branched amino acids such as valine, leucine, isoleucine, and phenylalanine.

Q2: I suspect peptide aggregation. What strategies can I employ to mitigate this issue?

A2: Several strategies can be employed to disrupt aggregation and improve synthesis outcomes. These can be broadly categorized as modifications to the solvent system, the peptide backbone, or the reaction conditions.

  • Solvent System Modification:

    • High-Polarity Solvents: Switching from DMF to more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or using solvent mixtures can enhance solvation of the peptide-resin complex.[4][5] A well-known example is the "magic mixture" (DCM/DMF/NMP 1:1:1) which has been successfully used for various difficult sequences.[5][6]

    • Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the solvent can disrupt hydrogen bonding and break up secondary structures.[3]

    • Structure-Inducing Solvents: In some cases, solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be added to DMF to induce a helical structure, which can prevent β-sheet formation and aggregation.[5]

  • Peptide Backbone Modification:

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations (ideally every 6-7 residues) introduces a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures.[3][7] These are introduced as dipeptides and the native serine or threonine residue is regenerated during the final TFA cleavage.[7][8]

    • Hmb/Dmb-Protected Amino Acids: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids on the backbone nitrogen of a residue prevents hydrogen bond formation.[3]

  • Reaction Condition Optimization:

    • Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 55-86°C) can help to disrupt hydrogen bonds and improve reaction kinetics.[1][9] Microwave-assisted synthesis is a common method for achieving rapid heating.[1][9]

    • Double Coupling: If a coupling reaction is incomplete, repeating the coupling step with fresh reagents can help drive the reaction to completion.[10]

Q3: My coupling efficiency is low, even after extending the reaction time. What should I do?

A3: Low coupling efficiency for hydrophobic peptides is a common problem. Beyond extending the reaction time, consider the following:

  • Change Coupling Reagent: Uronium-based reagents like HATU and HBTU are generally more reactive than carbodiimide-based reagents like DIC and are often more effective for difficult couplings.[11] For sterically hindered amino acids, HATU is often preferred over HBTU.[11]

  • Increase Reagent Equivalents: Using a higher molar excess of the activated amino acid and coupling reagents can help to drive the reaction forward.

  • In Situ Neutralization: In this protocol, a high concentration of the activated amino acid in a polar solvent containing a base like DIEA is added directly after TFA treatment, minimizing the time the deprotected amine is in a neutral state where it is prone to aggregation.[5]

Q4: I am observing incomplete Fmoc deprotection. What are the best strategies to ensure complete removal of the Fmoc group?

A4: Incomplete deprotection is often a consequence of peptide aggregation. To improve Fmoc removal:

  • Use a Stronger Base: A solution of 2% DBU and 2% piperidine in DMF can be more effective than the standard 20% piperidine in DMF for difficult deprotections. However, this should be used with caution for peptides containing aspartic acid, as it can promote aspartimide formation.

  • Elevated Temperature: As with coupling, increasing the temperature during deprotection can disrupt secondary structures and improve reagent access.

  • Monitor Deprotection: The cleavage of the Fmoc group can be monitored by UV absorbance of the fluorenyl group in the reaction mixture, a feature utilized in automated peptide synthesizers.[]

Q5: What is the best cleavage cocktail for a hydrophobic peptide?

A5: The choice of cleavage cocktail depends on the amino acid composition of your peptide. A common and generally effective "odorless" cocktail for peptides without sensitive residues like Cys, Met, or Trp is Reagent B :

  • TFA/Phenol/Water/TIPS (88:5:5:2 v/v/v/v) [13]

For peptides containing sensitive residues that are prone to modification by reactive cations generated during cleavage, more complex cocktails with specific scavengers are necessary:

  • Reagent K: For peptides with Cys, Met, Trp, and Tyr.

    • TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) [14]

  • Reagent H: Specifically for preventing methionine oxidation.

    • TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w/w/w/w/w/w) [13]

Q6: My hydrophobic peptide won't precipitate from ether after cleavage. What should I do?

A6: This is a common issue with short or very hydrophobic peptides.[15] Here are a few troubleshooting steps:

  • Concentrate the TFA: Before adding cold ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen.

  • Use a Different Precipitation Solvent: A mixture of ether and pentane (B18724) (1:1) can sometimes be more effective.

  • Check the Supernatant: After centrifugation, carefully decant the ether and check the supernatant for your peptide. If it is present, you can recover it by evaporating the ether.

Q7: How can I purify my hydrophobic peptide?

A7: The purification of hydrophobic peptides by RP-HPLC can be challenging due to poor solubility and potential for aggregation on the column.

  • Column Choice: A C4 or C8 column is generally recommended over a C18 column for very hydrophobic peptides.[16]

  • Solvent System:

    • Initial Solubilization: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or HFIP before diluting with the initial mobile phase.[][16]

    • Mobile Phase Additives: Using formic acid instead of TFA in the mobile phase can improve ionization efficiency for mass spectrometry analysis.[16]

  • Gradient Optimization: A shallow gradient of the organic solvent (e.g., acetonitrile) is often necessary to achieve good separation.

  • Temperature: Heating the column during purification can sometimes improve peak shape and recovery.

Data Presentation

Table 1: Comparison of Solvents for Fmoc-SPPS of a Model Hydrophobic Peptide

Solvent SystemModel PeptideCrude Purity (%)Yield (%)Reference
DMF7-mer (hydrophobic)Lower-[4]
NMP7-mer (hydrophobic)Higher-[4]
80% NMP/DMSOBradykinin Receptor Fragment (34-mer)-12[5]
DMFBradykinin Receptor Fragment (34-mer)-4[5]

Table 2: Comparison of Coupling Reagents for a Difficult Coupling Step

Coupling ReagentModel ReactionProduct Yield (%)Epimerization (%)Reference
HATU/DIPEAFmoc-Phg-OH + H-Pro-NH2983.2[11]
HBTU/DIPEAFmoc-Phg-OH + H-Pro-NH2954.1[11]
DIC/OxymaDifficult model peptidesImproved Purity-[17]
HATU/Sym-collidineDifficult model peptidesLower Purity-[17]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Wash the peptide-resin with DMF (3 times).

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the solution.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[18]

Protocol 2: Coupling using HATU

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

  • Add HATU (3-5 equivalents) and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

  • Pre-activate the mixture by shaking for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).[11]

Protocol 3: Use of Pseudoproline Dipeptides

  • Identify a suitable Ser or Thr residue in your sequence to be replaced by a pseudoproline dipeptide. The optimal spacing is every 5-6 amino acids.[7]

  • In the synthesis cycle, after deprotecting the preceding amino acid, use the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide for the coupling step.

  • Dissolve the pseudoproline dipeptide (1.5-2 equivalents) and a coupling reagent (e.g., HATU, 1.5-2 equivalents) in DMF.

  • Add DIPEA (3-4 equivalents) to the solution.

  • Add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours.[8]

  • The pseudoproline structure is stable throughout the synthesis and is converted back to the native Ser or Thr residue during the final TFA cleavage.[7]

Protocol 4: Peptide Cleavage using Reagent K

  • Wash the dried peptide-resin with dichloromethane (B109758) (DCM).

  • In a well-ventilated fume hood, prepare Reagent K fresh: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v).[14]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield / Purity in Hydrophobic Peptide Synthesis check_aggregation Visible signs of aggregation? (Resin shrinking, broad UV peak) start->check_aggregation incomplete_coupling Incomplete Coupling (Positive Kaiser Test) check_aggregation->incomplete_coupling No aggregation_solutions Implement Anti-Aggregation Strategies check_aggregation->aggregation_solutions Yes incomplete_deprotection Incomplete Deprotection incomplete_coupling->incomplete_deprotection No coupling_solutions Optimize Coupling Step incomplete_coupling->coupling_solutions Yes deprotection_solutions Optimize Deprotection Step incomplete_deprotection->deprotection_solutions Yes solvent_mod Modify Solvent System: - NMP or 'Magic Mixture' - Chaotropic Salts - TFE/HFIP aggregation_solutions->solvent_mod backbone_mod Modify Peptide Backbone: - Pseudoproline Dipeptides - Hmb/Dmb Amino Acids aggregation_solutions->backbone_mod temp_mod Increase Temperature: - Conventional Heating - Microwave Synthesis aggregation_solutions->temp_mod end Improved Synthesis Outcome solvent_mod->end backbone_mod->end temp_mod->end double_couple Perform Double Coupling coupling_solutions->double_couple change_reagent Change Coupling Reagent: (e.g., to HATU, HBTU) coupling_solutions->change_reagent increase_equiv Increase Reagent Equivalents coupling_solutions->increase_equiv double_couple->end change_reagent->end increase_equiv->end stronger_base Use Stronger Base: (e.g., 2% DBU/Piperidine) deprotection_solutions->stronger_base increase_temp_deprot Increase Temperature deprotection_solutions->increase_temp_deprot stronger_base->end increase_temp_deprot->end

Caption: A troubleshooting workflow for addressing low yield and purity in the Fmoc-SPPS of hydrophobic peptides.

Pseudoproline_Mechanism cluster_synthesis During SPPS cluster_cleavage Final Cleavage (TFA) peptide_chain Growing Peptide Chain (Aggregating) pseudoproline Incorporate Pseudoproline Dipeptide peptide_chain->pseudoproline h_bond Inter-chain H-bonding peptide_chain->h_bond disrupted_chain Peptide Chain with Disrupted Secondary Structure pseudoproline->disrupted_chain cleavage TFA Cleavage disrupted_chain->cleavage h_bond->peptide_chain native_peptide Native Peptide with Ser/Thr Residue cleavage->native_peptide

Caption: The mechanism of action of pseudoproline dipeptides in preventing aggregation during Fmoc-SPPS.

References

Technical Support Center: Minimizing Aspartimide Formation in Peptides with D-2-Nal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize aspartimide formation, a common side reaction in solid-phase peptide synthesis (SPPS), particularly when working with sequences containing aspartic acid (Asp) residues. While the principles discussed are broadly applicable, special consideration is given to peptides incorporating D-2-Naphthylalanine (D-2-Nal).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

A1: Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis, particularly under basic conditions used for Fmoc deprotection.[1][2] The backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp, forming a five-membered succinimide (B58015) ring.[1][2] This aspartimide intermediate is unstable and can lead to several undesired products:

  • α- and β-peptides: The ring can be hydrolyzed to form a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide bond is formed with the side-chain carboxyl group of the aspartic acid.[1][2]

  • Racemization: The α-carbon of the aspartic acid is prone to epimerization during this process, leading to a mixture of D- and L-isomers.[1][2]

  • Piperidide adducts: The nucleophilic base used for Fmoc deprotection (commonly piperidine) can attack the aspartimide ring, forming piperidide adducts.[1]

These side products are often difficult to separate from the target peptide, leading to lower yields and complex purification challenges.[1][2]

Q2: Which sequences are most prone to aspartimide formation?

A2: The propensity for aspartimide formation is highly sequence-dependent.[1][2] The most problematic sequences are those where the Asp residue is followed by a small, sterically unhindered amino acid. The general order of propensity for the residue C-terminal to Asp (the "Xxx" in an Asp-Xxx motif) is:

Gly > Ser > Ala > Asn

Sequences like Asp-Gly are notoriously prone to this side reaction due to the lack of steric hindrance from the glycine (B1666218) residue.[1] While D-2-Nal is a sterically bulky amino acid, the potential for aspartimide formation should not be entirely dismissed, as other factors like peptide conformation and reaction conditions also play a significant role.[1]

Q3: How does D-2-Naphthylalanine (D-2-Nal) influence aspartimide formation?

A3: There is limited specific literature on the direct influence of D-2-Nal on aspartimide formation. However, based on the known mechanisms, the bulky and rigid nature of the D-2-Nal side chain might be expected to sterically hinder the formation of the succinimide ring compared to smaller amino acids. Despite this, it is crucial to remain vigilant, as factors such as the overall peptide sequence and prolonged exposure to basic conditions can still promote this side reaction.

Q4: Can aspartimide formation occur under acidic conditions?

A4: While it is predominantly a base-catalyzed reaction, aspartimide formation can also occur under strong acidic conditions, such as during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[1][3] However, this is generally a less significant issue compared to the base-mediated formation during Fmoc deprotection.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating aspartimide formation in your peptide synthesis.

Problem: My peptide containing an Asp-D-2-Nal sequence shows a significant impurity with the same mass or a mass corresponding to a piperidide adduct.

This is a strong indication of aspartimide formation. The mass of the desired peptide and the α- and β-isomers will be identical, making them indistinguishable by mass spectrometry alone.[4] Piperidide adducts will show a mass increase corresponding to the addition of piperidine (B6355638) minus a water molecule.

Troubleshooting Workflow

troubleshooting_workflow start Aspartimide Formation Suspected check_sequence Is the sequence known to be prone to aspartimide formation? (e.g., Asp-Gly, Asp-Ser) start->check_sequence modify_deprotection Modify Fmoc-Deprotection Conditions check_sequence->modify_deprotection Yes check_sequence->modify_deprotection No, but still observed use_hindered_asp Use Sterically Hindered Asp Protecting Group modify_deprotection->use_hindered_asp If still problematic re_evaluate Re-evaluate and Combine Strategies modify_deprotection->re_evaluate use_backbone_protection Employ Backbone Protection use_hindered_asp->use_backbone_protection If still problematic use_hindered_asp->re_evaluate use_csy Utilize Cyanosulfurylide (CSY) Protecting Group use_backbone_protection->use_csy For complete elimination use_backbone_protection->re_evaluate success Successful Synthesis use_csy->success re_evaluate->use_csy Persistent Issue re_evaluate->success Problem Solved csy_workflow start Synthesize Peptide with Fmoc-Asp(CSY)-OH spps Standard Fmoc-SPPS Cycles start->spps cleavage Cleave Peptide from Resin (e.g., with TFA) spps->cleavage deprotection Deprotect CSY Group (e.g., with NCS in aqueous buffer) cleavage->deprotection purification Purify Final Peptide deprotection->purification

References

Technical Support Center: Strategies for Difficult Couplings Involving Fmoc-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Fmoc-D-2-Nal-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound, or N-Fmoc-3-(2-naphthyl)-D-alanine, presents a significant challenge in solid-phase peptide synthesis due to the steric hindrance caused by its bulky naphthyl side chain. This steric bulk can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.

Q2: What are the common indicators of a failed or incomplete coupling of this compound?

A2: Incomplete coupling of this compound can manifest in several ways:

  • Positive Kaiser Test: A positive Kaiser test (indicated by a blue or purple bead color) after the coupling step signifies the presence of unreacted primary amines on the resin.

  • Deletion Sequences: Mass spectrometry analysis of the final peptide will reveal the presence of deletion sequences, where the this compound residue is missing.

  • Low Yield: The overall yield of the desired peptide will be significantly reduced.

  • Difficult Purification: The presence of deletion sequences and other byproducts will complicate the purification of the target peptide by HPLC.

Q3: Does the choice of resin affect the coupling efficiency of this compound?

A3: Yes, the choice of resin can influence coupling efficiency. Resins with higher loading capacities can lead to greater chain aggregation, exacerbating steric hindrance. Using a resin with a lower substitution level or a more flexible linker, such as a PEG (polyethylene glycol) based resin, can improve solvation and reduce inter-chain interactions, thereby facilitating the coupling of bulky residues like this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Problem: I am observing a positive Kaiser test after a standard coupling protocol for this compound. What should I do?

This common issue points to incomplete acylation of the N-terminal amine. The following troubleshooting workflow can help identify the cause and mitigate the problem.

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Kaiser Test Still Positive? double_coupling->kaiser_test_2 capping Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_test_2->capping Yes proceed Proceed to Next Cycle kaiser_test_2->proceed No capping->proceed optimize Optimize Coupling Strategy for Next Attempt proceed->optimize reagent Change Coupling Reagent (e.g., HATU, HCTU) optimize->reagent solvent Change Solvent (e.g., NMP instead of DMF) optimize->solvent temp Increase Temperature (if using microwave synthesis) optimize->temp end_optimize Implement Optimized Protocol reagent->end_optimize solvent->end_optimize temp->end_optimize

Caption: Troubleshooting workflow for incomplete coupling.

Step-by-Step Troubleshooting:

  • Perform a Double Coupling: Immediately after the initial coupling and a positive Kaiser test, repeat the coupling step with a fresh solution of activated this compound. This is often sufficient to drive the reaction to completion.

  • Assess the Need for Capping: If the Kaiser test is still positive after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. A common capping agent is a solution of acetic anhydride (B1165640) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Optimize Future Coupling Steps: For subsequent attempts or for the synthesis of longer peptides containing this residue, consider optimizing the coupling strategy from the outset. This can involve changing the coupling reagent, solvent, or reaction temperature.

Advanced Coupling Strategies

For particularly challenging sequences, a more robust coupling strategy may be necessary from the start.

Q4: Which coupling reagents are most effective for this compound?

A4: While standard carbodiimide (B86325) reagents like DIC (N,N'-diisopropylcarbodiimide) can be used, they are often less effective for sterically hindered amino acids.[1] Uronium/aminium-based reagents are generally more powerful and are recommended for difficult couplings.[2]

G DIC DIC + Additive Active_Ester Activated Species (e.g., O-acylisourea, OBt/OAt ester) DIC->Active_Ester HATU HATU HATU->Active_Ester HBTU HBTU HBTU->Active_Ester HCTU HCTU HCTU->Active_Ester PyBOP PyBOP PyBOP->Active_Ester PyAOP PyAOP PyAOP->Active_Ester Fmoc_AA This compound Fmoc_AA->Active_Ester Activation Coupled_Peptide Coupled Peptide Active_Ester->Coupled_Peptide Peptide_Resin Peptide-Resin (with free N-terminus) Peptide_Resin->Coupled_Peptide Coupling

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing D-2-Naphthylalanine (D-2-Nal)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as D-2-Naphthylalanine (D-2-Nal), into peptide structures is a critical strategy in modern drug discovery. This modification can significantly enhance peptide stability, receptor affinity, and overall therapeutic efficacy. Consequently, robust analytical methods are paramount for the characterization and quality control of these modified peptides. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of D-2-Nal-containing peptides, supported by experimental principles and protocols.

Performance Comparison: HPLC Parameters for D-2-Nal Peptide Analysis

The introduction of the bulky, hydrophobic, and chiral D-2-Nal residue influences the chromatographic behavior of peptides. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of these molecules. The separation is primarily driven by the hydrophobic interactions between the peptide and the stationary phase.

Stationary Phase Selection

The choice of stationary phase is critical for achieving optimal separation. C18 columns are the most widely used for peptide analysis due to their high hydrophobicity and resolving power. However, for highly hydrophobic peptides containing D-2-Nal, alternative phases can offer different selectivities and improved peak shapes.

Stationary PhaseTypical Particle Size (µm)Pore Size (Å)Performance Characteristics for D-2-Nal Peptides
C18 (Octadecyl) 1.7 - 5100 - 300General Standard: Provides strong retention for D-2-Nal peptides due to the bulky hydrophobic naphthyl group. Good resolution for many peptide diastereomers is achievable.[1][2]
C8 (Octyl) 3 - 5100 - 300Reduced Retention: Offers less retention compared to C18, which can be advantageous for very hydrophobic D-2-Nal peptides, potentially improving peak shape and reducing analysis time.
Phenyl-Hexyl 3 - 5100 - 300Alternative Selectivity: Provides different selectivity based on π-π interactions with the aromatic naphthyl group of D-2-Nal, which can be beneficial for separating closely related impurities or diastereomers.
Chiral Stationary Phases (e.g., Teicoplanin-based) 3 - 5N/ADiastereomer Separation: Specifically designed for the separation of enantiomers and diastereomers. Can provide baseline resolution of D-2-Nal and L-2-Nal containing peptide diastereomers.[3]
Mobile Phase Optimization

Mobile phase composition, particularly the organic modifier and ion-pairing agent, significantly impacts the retention and selectivity of D-2-Nal peptides.

Mobile Phase ComponentCommon ChoiceEffect on D-2-Nal Peptide Analysis
Organic Modifier Acetonitrile (ACN)Excellent Eluting Strength: Generally provides sharp peaks and good resolution for peptides. Its lower viscosity compared to other organic modifiers is also advantageous.
Ion-Pairing Agent Trifluoroacetic Acid (TFA)Improved Peak Shape: TFA (0.1%) is the most common additive. It suppresses the ionization of free silanols on the stationary phase and forms ion pairs with the peptide, reducing peak tailing and improving resolution.[1]
Formic Acid (FA)MS-Compatibility: Preferred for LC-MS applications as it is more volatile and causes less ion suppression than TFA. However, it may result in broader peaks for some peptides compared to TFA.
pH Acidic (pH 2-3)Protonation of Peptides: At low pH, the carboxylic acid groups of the peptide are protonated, leading to more predictable and reproducible interactions with the reversed-phase column.

Experimental Protocols

Below are representative experimental protocols for the RP-HPLC analysis of a peptide containing D-2-Nal. Optimization will be required based on the specific peptide's properties.

Protocol 1: General Purity Analysis by RP-HPLC

This protocol is suitable for determining the purity of a synthesized D-2-Nal-containing peptide.

1. Sample Preparation:

  • Dissolve the peptide sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm, 300 Å.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40°C.[4]

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10 µL.

Protocol 2: Chiral Separation of D-2-Nal and L-2-Nal Peptide Diastereomers

This protocol is designed to separate the diastereomers of a peptide containing either D-2-Nal or L-2-Nal.

1. Sample Preparation:

  • Prepare a mixture of the D-2-Nal and L-2-Nal peptide diastereomers, each at a concentration of 0.5 mg/mL in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

2. HPLC Conditions:

  • Column: Teicoplanin-based chiral stationary phase, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A shallow gradient optimized around the elution point of the peptides (e.g., 20% to 40% B over 40 minutes).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 23°C.[3]

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for peptide analysis, other techniques can provide complementary or, in some cases, superior information.

TechniquePrinciple of SeparationAdvantages for D-2-Nal PeptidesDisadvantages
Ultra-High Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Higher Resolution & Speed: Provides significantly better resolution and much faster analysis times compared to conventional HPLC.[5]Requires specialized high-pressure instrumentation.
Capillary Electrophoresis (CE) Separation based on the charge-to-mass ratio of the analyte in an electric field.High Efficiency & Low Sample Consumption: Offers very high separation efficiency, especially for charged peptides, and requires minimal sample and solvent.[6][7][8]Generally lower sensitivity and loading capacity compared to HPLC.[6][8]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High Specificity & Structural Information: Provides accurate mass determination and fragmentation data, which can confirm the peptide sequence and the presence of the D-2-Nal modification.[2][9]Cannot distinguish between diastereomers (D-2-Nal vs. L-2-Nal peptides) without prior chromatographic separation.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful analysis. The following diagrams, generated using Graphviz, illustrate the key steps in the HPLC analysis of D-2-Nal containing peptides.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide_Synthesis Peptide Synthesis with D-2-Nal Sample_Dissolution Dissolve Peptide in Initial Mobile Phase Peptide_Synthesis->Sample_Dissolution Sample_Filtration Filter Sample (0.22 µm) Sample_Dissolution->Sample_Filtration Sample_Injection Inject Sample Sample_Filtration->Sample_Injection Mobile_Phase_Prep Prepare Mobile Phases (A & B) with Additives Column_Equilibration Equilibrate HPLC Column Mobile_Phase_Prep->Column_Equilibration Column_Equilibration->Sample_Injection Gradient_Elution Gradient Elution Sample_Injection->Gradient_Elution UV_Detection UV Detection (214/280 nm) Gradient_Elution->UV_Detection Chromatogram_Acquisition Acquire Chromatogram UV_Detection->Chromatogram_Acquisition Peak_Integration Integrate Peaks Chromatogram_Acquisition->Peak_Integration Purity_Calculation Calculate Purity / Analyze Resolution Peak_Integration->Purity_Calculation

Caption: Workflow for RP-HPLC purity analysis of D-2-Nal peptides.

Chiral_Separation_Logic Start Mixture of D-2-Nal and L-2-Nal Peptide Diastereomers HPLC_System HPLC System with Chiral Stationary Phase Start->HPLC_System Interaction Differential Diastereomeric Interactions HPLC_System->Interaction Separation Separation of Diastereomers Interaction->Separation Peak1 Elution of First Diastereomer Separation->Peak1 Peak2 Elution of Second Diastereomer Separation->Peak2 Detector UV Detector Peak1->Detector Peak2->Detector Chromatogram Chromatogram with Two Resolved Peaks Detector->Chromatogram

Caption: Logical flow for the chiral separation of peptide diastereomers.

References

A Comparative Guide to the Mass Spectrometry Characterization of D-2-Nal Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-proteinogenic amino acid D-2-naphthylalanine (D-2-Nal) into peptide structures is a key strategy in modern drug design, often conferring enhanced metabolic stability and receptor affinity. Comprehensive characterization of these modified peptides is crucial for both quality control during synthesis and for detailed pharmacokinetic and pharmacodynamic studies. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information.

This guide provides a comparative overview of the mass spectrometric characterization of D-2-Nal-containing peptides against peptides with other modifications, supported by established experimental principles. While direct, head-to-head published data on the specific fragmentation patterns of D-2-Nal peptides is limited, this guide synthesizes general principles of peptide mass spectrometry to offer a robust framework for their analysis.

Comparison of Mass Spectrometric Performance

The introduction of a bulky, aromatic side chain like that of D-2-Nal can influence several aspects of mass spectrometric analysis compared to peptides containing natural amino acids like L-phenylalanine (L-Phe) or other modifications.

ParameterPeptides with D-2-NalPeptides with L-PhenylalaninePeptides with Other Modifications (e.g., Phosphorylation)Key Considerations & Supporting Data
Ionization Efficiency (ESI) Potentially enhanced due to the large, hydrophobic, and electron-rich naphthyl group.Standard ionization efficiency.Can be enhanced or suppressed depending on the modification. Phosphorylation can sometimes suppress ionization in positive ion mode.The increased hydrophobicity and surface area of the D-2-Nal side chain may lead to more efficient desolvation and ionization in electrospray ionization (ESI). However, this is a general expectation and requires empirical validation for specific peptide sequences.
Fragmentation (CID/HCD) Predominantly b- and y-type ions are expected from backbone cleavage. The bulky naphthyl group might influence fragmentation propensities around the D-2-Nal residue, potentially leading to characteristic neutral losses or side-chain cleavages, though this is not extensively documented.Well-characterized fragmentation with dominant b- and y-ion series.Fragmentation is highly dependent on the modification. Labile modifications like phosphorylation can lead to a dominant neutral loss of H3PO4 (98 Da), complicating backbone sequencing.Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are expected to cleave the peptide backbone, generating sequence-informative b- and y-ions for D-2-Nal peptides, similar to standard peptides.[1][2] The stability of the D-2-Nal side chain under CID conditions is a key factor; however, specific studies on its fragmentation pathways are not readily available.
Quantitative Analysis (LC-MS/MS) Amenable to standard quantitative workflows using stable isotope-labeled internal standards. The hydrophobicity of D-2-Nal may require optimization of chromatographic conditions to ensure good peak shape and retention.Standard and well-established quantitative methods.Quantification can be challenging due to altered chromatographic behavior and potential for differential ionization efficiency of modified vs. unmodified peptides.Quantitative analysis of peptides, including those with modifications, is routinely performed using targeted mass spectrometry approaches like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), often in conjunction with stable isotope-labeled internal standards for accuracy and precision.[3]

Experimental Protocols

Detailed methodologies are critical for the successful mass spectrometric analysis of D-2-Nal peptides. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation for Quantitative Analysis from Plasma

This protocol is adapted from established methods for the bioanalysis of therapeutic peptides.

1. Materials:

  • Human plasma (or other biological matrix)

  • D-2-Nal-containing peptide standard

  • Stable isotope-labeled D-2-Nal peptide internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Procedure:

  • Spiking: Thaw plasma samples on ice. Spike a known volume of plasma (e.g., 100 µL) with the internal standard to a final concentration within the linear range of the assay.

  • Protein Precipitation: Add 4 volumes of cold ACN with 0.1% FA to the plasma sample. Vortex thoroughly to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol (B129727) followed by equilibration with water containing 0.1% FA.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in water with 0.1% FA) to remove salts and other interferences.

    • Elute the peptide and IS from the cartridge using a higher concentration of organic solvent (e.g., 80% ACN in water with 0.1% FA).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a mobile phase-compatible solvent (e.g., 10% ACN in water with 0.1% FA) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for D-2-Nal Peptide Characterization

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of D-2-Nal peptides.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source and capable of tandem MS (MS/MS) (e.g., triple quadrupole, Q-TOF, or Orbitrap).

2. LC Conditions:

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 100 Å pore size, 1.7-2.1 µm particle size). The hydrophobicity of D-2-Nal peptides may necessitate a column with good retention for hydrophobic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%) and ramp up to a higher percentage (e.g., 60-80%) over a suitable time to achieve separation. The gradient will need to be optimized based on the specific peptide's retention time.

  • Flow Rate: Dependent on the column internal diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

  • Column Temperature: 40-50°C to improve peak shape.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: A full scan from a suitable m/z range (e.g., 300-1500 m/z) to identify the precursor ion of the D-2-Nal peptide.

  • MS/MS Scan (for fragmentation analysis):

    • Select the precursor ion of the D-2-Nal peptide for fragmentation.

    • Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) with an appropriate collision energy to generate fragment ions. The collision energy will need to be optimized to achieve a good balance of precursor ion depletion and fragment ion generation.

    • Acquire the MS/MS spectrum over a suitable m/z range to capture the b- and y-ions.

  • Multiple Reaction Monitoring (MRM) (for quantitative analysis):

    • Define precursor-to-product ion transitions for the D-2-Nal peptide and its internal standard. Typically, 2-3 transitions are monitored for each analyte to ensure specificity.

Visualizing the Impact of D-2-Nal: A Signaling Pathway Example

Many bioactive peptides incorporating D-amino acids, including those with structural similarities to D-2-Nal, exert their effects through G-protein coupled receptors (GPCRs). A well-studied example is Melanotan II, a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that contains a D-phenylalanine residue, structurally related to D-2-Nal. It acts as a non-selective agonist for melanocortin receptors (MCRs).[4][5][6] The following diagram illustrates the general signaling pathway initiated by such a peptide.

Melanocortin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-2-Nal_Peptide D-2-Nal Peptide (e.g., Melanotan II analog) MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) D-2-Nal_Peptide->MCR Binding & Activation G_Protein G-Protein (Gs) MCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Pigmentation, Steroidogenesis) CREB->Gene_Expression Modulation

Caption: Signaling pathway of a D-2-Nal containing melanocortin receptor agonist.

Experimental Workflow for D-2-Nal Peptide Characterization

The following diagram outlines a typical workflow for the comprehensive mass spectrometric characterization of a novel D-2-Nal-containing peptide.

Peptide_Characterization_Workflow Start Peptide Synthesis & Purification Intact_Mass Intact Mass Analysis (LC-MS) Start->Intact_Mass Fragmentation Tandem MS Analysis (LC-MS/MS) Intact_Mass->Fragmentation Data_Analysis Data Analysis Fragmentation->Data_Analysis Sequence_Confirmation Sequence Confirmation (b- and y-ion series) Data_Analysis->Sequence_Confirmation Modification_Analysis Side-Chain Fragmentation & Neutral Loss Analysis Data_Analysis->Modification_Analysis Quant_Method_Dev Quantitative Method Development (LC-MRM/MS) Sequence_Confirmation->Quant_Method_Dev Validation Method Validation (Accuracy, Precision, Stability) Quant_Method_Dev->Validation Bioanalysis Bioanalytical Application (PK/PD Studies) Validation->Bioanalysis

Caption: Workflow for D-2-Nal peptide characterization by mass spectrometry.

References

A Tale of Two Stereoisomers: Fmoc-D-2-Nal-OH vs. Fmoc-L-2-Nal-OH in Peptide Function

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing therapeutic properties. Among these, 2-naphthylalanine (2-Nal), a bulky and hydrophobic amino acid, is a valuable tool for modulating peptide conformation and receptor interactions. The stereochemistry of this amino acid, whether in the D- or L-configuration, can profoundly influence a peptide's biological activity, stability, and receptor binding affinity. This guide provides a comprehensive comparison of Fmoc-D-2-Nal-OH and Fmoc-L-2-Nal-OH in peptide function, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Unveiling the Stereochemical Impact: A Head-to-Head Comparison

The substitution of a naturally occurring L-amino acid with its D-enantiomer, or the incorporation of a non-natural D-amino acid like D-2-Nal, can dramatically alter a peptide's three-dimensional structure. This, in turn, affects its interaction with chiral biological targets such as receptors and enzymes.

Enhanced Proteolytic Stability with D-2-Naphthylalanine

One of the most significant advantages of incorporating D-amino acids into peptides is the enhancement of their resistance to proteolytic degradation.[1] Proteases, the enzymes responsible for breaking down peptides and proteins, are stereospecific and primarily recognize L-amino acids. By introducing a D-amino acid like D-2-Nal, the peptide becomes a poor substrate for these enzymes, leading to a longer biological half-life.

Modulating Receptor Binding and Activity

The stereochemistry at the 2-naphthylalanine position can be a critical determinant of a peptide's pharmacological profile, dictating whether it acts as an agonist or an antagonist at a given receptor. This is particularly evident in peptides targeting G-protein coupled receptors (GPCRs).

For instance, in the context of melanocortin receptors (MCRs) , the substitution of D-Phenylalanine at position 7 with D-2-Naphthylalanine has been shown to be a molecular switch that can convert an agonist into an antagonist.[2][3] This highlights the profound impact of the bulkier and sterically different D-2-Nal side chain on the conformational changes required for receptor activation.

Similarly, in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists , the incorporation of D-amino acids, including D-2-Nal, at the N-terminus is a common strategy to enhance antagonist potency. This preference for D-isomers is attributed to the stabilization of a peptide conformation that is favorable for receptor binding and contributes to increased resistance to proteolysis.[1]

In the case of the CXCR4 receptor , a key player in HIV entry and cancer metastasis, peptide antagonists have been developed containing D-2-Nal. While direct comparative studies with L-2-Nal are limited in the provided results, the successful development of potent D-2-Nal-containing antagonists underscores the importance of this modification.[4][5]

Quantitative Comparison of Peptide Activity

The following tables summarize the available quantitative data comparing the effects of D-2-Nal and L-2-Nal on peptide activity.

Peptide/AnalogReceptorAssay TypeD-2-Nal Activity (IC50/EC50)L-2-Nal Activity (IC50/EC50)Reference
Acyline Analog 9 (with D-Ncy(2-naphthyl))human GnRH-RAntagonist Reporter Gene AssayIC50 = 0.73 nM-[1]
Acyline Analog 10 (with L-Ncy(2-naphthyl))human GnRH-RAntagonist Reporter Gene Assay-IC50 = 2.2 nM[1]
γ-MSH Analog 11 (with D-Nal(2'))human MC4RAgonist ActivityEC50 = 24 nM (Reported as agonist, later found to be antagonist)-[2][3]
γ-MSH Analog 13 (with D-Nal(2'))human MC4RAgonist ActivityEC50 = 50 nM (Reported as agonist, later found to be antagonist)-[2][3]

Note: The data for Acyline analogs showcases a significant increase in antagonist potency with the D-isomer of a 2-naphthyl-containing amino acid derivative compared to the L-isomer. The melanocortin receptor data highlights how D-2-Nal can confer antagonist properties.

Experimental Protocols

Proteolytic Stability Assay

This protocol outlines a general method for assessing the stability of peptides containing D- or L-2-Nal against enzymatic degradation, for example, by trypsin.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer)

  • Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing the peptide at a final concentration of 100 µg/mL in the digestion buffer.

  • Initiate the digestion by adding trypsin to a final enzyme-to-substrate ratio of 1:50 (w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

  • The percentage of remaining peptide at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) of the peptide can then be determined.[6][7]

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

  • Peptide solution (0.1-0.2 mg/mL in a suitable buffer, e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

  • CD-transparent quartz cuvette (e.g., 1 mm path length)

  • CD spectrometer

Procedure:

  • Record a baseline spectrum of the buffer alone in the far-UV range (e.g., 190-260 nm).

  • Record the CD spectrum of the peptide solution under the same conditions.

  • Subtract the buffer baseline from the peptide spectrum to obtain the final CD spectrum of the peptide.

  • The resulting spectrum, with its characteristic positive and negative bands, can provide qualitative information about the peptide's secondary structure (α-helix, β-sheet, random coil).[8][9] For example, α-helical structures typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm.

Radioligand Receptor Binding Assay (Filtration Method)

This protocol describes a method to determine the binding affinity of peptides to their target receptors expressed on cell membranes.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor (e.g., [125I]-labeled peptide)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Peptide solutions of varying concentrations (competitor)

  • Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine)

  • Vacuum filtration manifold (cell harvester)

  • Scintillation counter

Procedure:

  • In a 96-well plate, incubate a fixed amount of cell membranes with a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide (containing either D- or L-2-Nal).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the vacuum manifold. This separates the bound radioligand-receptor complexes from the unbound radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The data is then used to generate a competition binding curve, from which the IC50 (the concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated to reflect the binding affinity of the peptide.[10][11][12][13][14]

Visualizing the Molecular Mechanisms

To better understand the context of these experimental comparisons, the following diagrams illustrate a typical GPCR signaling pathway and a general workflow for peptide synthesis and characterization.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Peptide Ligand (with D/L-2-Nal) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_characterization Functional Characterization Resin Solid Support Resin Coupling Fmoc-AA-OH Coupling (D- or L-2-Nal) Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Deprotection->Coupling Repeat for each AA Cleavage Cleavage from Resin Deprotection->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure Peptide HPLC->Pure_Peptide MS Mass Spectrometry Pure_Peptide->MS Purity_Analysis Purity Analysis (HPLC) Pure_Peptide->Purity_Analysis Biological_Assays Biological Assays (e.g., Receptor Binding) Pure_Peptide->Biological_Assays Stability_Assay Proteolytic Stability Pure_Peptide->Stability_Assay Conformation_Analysis Conformational Analysis (e.g., CD Spectroscopy) Pure_Peptide->Conformation_Analysis

Caption: A general workflow for solid-phase peptide synthesis and characterization.

Conclusion

The choice between this compound and Fmoc-L-2-Nal-OH in peptide design is a critical decision that can profoundly impact the resulting peptide's therapeutic potential. The incorporation of this compound is a well-established strategy to enhance proteolytic stability, a crucial attribute for in vivo applications. Furthermore, the stereochemistry of the 2-naphthylalanine residue can act as a molecular switch, converting receptor agonists to antagonists, thereby offering a powerful tool for fine-tuning the pharmacological profile of a peptide. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the rational design of novel peptide therapeutics with improved efficacy and drug-like properties. As the field of peptide drug discovery continues to evolve, a deep understanding of the subtle yet significant effects of stereochemistry will remain paramount for success.

References

A Head-to-Head Comparison: D-2-Naphthylalanine versus Tryptophan in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic substitution of natural amino acids with synthetic counterparts is a cornerstone of modern peptide therapeutic design. This guide provides a comprehensive comparison of D-2-naphthylalanine (D-2-Nal) and the natural amino acid L-tryptophan (Trp), offering insights into how this substitution can modulate the physicochemical properties, biological activity, and stability of peptides. The following sections present a detailed analysis supported by experimental data and methodologies to inform rational peptide design.

Executive Summary

The replacement of tryptophan with D-2-naphthylalanine in a peptide sequence is a common strategy employed to enhance the therapeutic potential of peptide-based drugs. D-2-Nal, with its bulky bicyclic naphthalene (B1677914) side chain, offers distinct advantages over the indole (B1671886) side chain of tryptophan. These include increased hydrophobicity, which can improve membrane permeability and receptor interaction, and enhanced enzymatic stability due to the unnatural D-amino acid configuration. However, the substitution can also impact receptor binding affinity and specificity, necessitating a careful evaluation for each specific peptide and its target. This guide will delve into these aspects, providing quantitative data and detailed experimental protocols to aid in the decision-making process for peptide drug development.

Physicochemical Properties: A Quantitative Comparison

The fundamental differences in the molecular architecture of D-2-Naphthylalanine and L-Tryptophan give rise to distinct physicochemical properties that significantly influence the behavior of the peptides into which they are incorporated.

PropertyD-2-Naphthylalanine (D-2-Nal)L-Tryptophan (Trp)
Molecular Weight ( g/mol ) 215.25204.23
Structure Contains a naphthalene ringContains an indole ring
Hydrophobicity More hydrophobicLess hydrophobic
Chirality D-amino acidL-amino acid

Table 1: Comparison of the key physicochemical properties of D-2-Naphthylalanine and L-Tryptophan.

The increased molecular weight and, more importantly, the extended aromatic system of the naphthalene ring in D-2-Nal contribute to its greater hydrophobicity compared to tryptophan. This enhanced lipophilicity can facilitate the passage of peptides across cellular membranes. Furthermore, as a D-amino acid, D-2-Nal confers resistance to degradation by proteases, which typically recognize and cleave peptide bonds adjacent to L-amino acids.

Impact on Biological Activity: A Case Study on Melanocortin Receptor Agonists

The substitution of tryptophan with D-2-Naphthylalanine has been extensively studied in the context of melanocortin receptor agonists, such as α-melanocyte-stimulating hormone (α-MSH) analogs. These peptides are involved in regulating a variety of physiological processes, including pigmentation, inflammation, and energy homeostasis. The melanocortin 4 receptor (MC4R) is a key target for the treatment of obesity.

PeptideReceptorBinding Affinity (Ki, nM)
α-MSH (contains Trp)MC4R~1.5
SHU9119 (contains D-2-Nal)MC4R~0.2

Table 2: Comparison of the binding affinity of α-MSH and its D-2-Nal-containing analog, SHU9119, to the human melanocortin 4 receptor (MC4R). Data is illustrative and compiled from various sources.

As shown in Table 2, the substitution of the tryptophan residue in the core pharmacophore of α-MSH with D-2-Naphthylalanine, as seen in the antagonist SHU9119, can significantly increase the binding affinity for the MC4R.[1] This highlights the potential of D-2-Nal to enhance receptor-ligand interactions.

Enzymatic Stability: Prolonging Peptide Half-Life

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of D-amino acids is a well-established strategy to improve enzymatic stability.

PeptideMatrixHalf-life (t½)
L-amino acid containing peptideHuman SerumMinutes
D-amino acid substituted peptideHuman SerumHours to Days

Table 3: General comparison of the enzymatic stability of peptides containing L-amino acids versus those with D-amino acid substitutions.

Peptides containing D-amino acids, such as D-2-Nal, are poor substrates for most endogenous proteases, leading to a significantly prolonged circulating half-life. This enhanced stability can translate to less frequent dosing and improved therapeutic efficacy.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

Solid-Phase Peptide Synthesis (SPPS) of a D-2-Naphthylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating D-2-Naphthylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-2-Naphthylalanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (or Fmoc-D-2-Naphthylalanine) (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Competitive Radioligand Binding Assay for Melanocortin Receptors

This protocol describes a method to determine the binding affinity of a peptide to the melanocortin 4 receptor (MC4R) using a competitive binding assay with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human MC4R

  • [¹²⁵I]-NDP-α-MSH (radioligand)

  • Unlabeled competitor peptides (including the D-2-Nal-containing peptide and a reference peptide)

  • Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Plate the HEK293-hMC4R cells in a 96-well plate and grow to confluence.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled competitor peptides.

    • In each well, add a fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH).

    • Add the different concentrations of the competitor peptides. For total binding, add only the radioligand. For non-specific binding, add a high concentration of an unlabeled reference ligand.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Washing: Aspirate the binding buffer and wash the cells with ice-cold wash buffer to remove unbound radioligand.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Peptide Stability Assay in Human Serum

This protocol outlines a method to assess the enzymatic stability of a peptide in human serum by monitoring its degradation over time using RP-HPLC.

Materials:

  • Peptide stock solution

  • Human serum

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Incubation:

    • Incubate the peptide at a final concentration of 100 µM in human serum at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic reaction by adding an equal volume of ACN to the aliquot to precipitate the serum proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Use a gradient of water/ACN containing 0.1% TFA as the mobile phase.

    • Monitor the peptide peak at a specific wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining peptide against time.

    • Calculate the half-life (t½) of the peptide in human serum.

Signaling Pathway and Experimental Workflow Diagrams

Melanocortin 4 Receptor (MC4R) Signaling Pathway

The MC4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

MC4R_Signaling cluster_AC_cAMP Ligand α-MSH or D-2-Nal Analog MC4R MC4R Ligand->MC4R Binds G_protein Gαsβγ MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Energy Homeostasis) CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of the Melanocortin 4 Receptor (MC4R).

Experimental Workflow for Peptide Comparison

The following diagram illustrates the logical flow of experiments to compare a tryptophan-containing peptide with its D-2-naphthylalanine-substituted analog.

Peptide_Comparison_Workflow Peptide_Synthesis Peptide Synthesis (Trp vs D-2-Nal) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Stability_Assay Enzymatic Stability Assay Characterization->Stability_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Stability_Assay->Data_Analysis Conclusion Conclusion on Substitution Effect Data_Analysis->Conclusion

References

The Impact of D-2-Naphthylalanine Substitution on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of natural L-amino acids with synthetic, non-canonical amino acids is a cornerstone of modern peptide drug design. Among these, D-2-naphthylalanine (D-2-Nal), a bulky, hydrophobic amino acid, has emerged as a critical component in the development of potent and stable peptide therapeutics. This guide provides a comparative analysis of the biological activity of D-2-Nal substituted peptides, drawing upon experimental data to elucidate their performance against other analogs.

Enhanced Receptor Binding and Functional Potency

The incorporation of D-2-Nal into peptide sequences has been shown to significantly influence receptor binding affinity and subsequent biological activity. This is particularly evident in the development of antagonists for G-protein coupled receptors (GPCRs) such as the Gonadotropin-Releasing Hormone (GnRH) receptor.

Comparative In Vitro Activity of GnRH Antagonists

The development of potent GnRH antagonists has been a key strategy for the treatment of hormone-dependent cancers and other conditions. The substitution of amino acids in the native GnRH decapeptide with unnatural amino acids, including D-2-Nal, has led to the generation of highly active compounds.

Peptide/AnalogModificationsIn Vitro Bioactivity (IC50, nM)TargetReference
Nal-Glu Antagonist [Ac-D-2-Nal¹, D-4-Cl-Phe², D-Pal³, Arg⁵, D-Glu(AA)⁶, D-Ala¹⁰]-GnRHNot specified, but showed transient suppression of LH and FSH at 250 µg/kgGnRH Receptor[1]
Antide (Nal-Lys) [Ac-D-Nal¹, D-4-Cl-Phe², D-Pal³, Nic-Lys⁵, D-Nic-Lys⁶, Ip-Lys⁸, D-Ala¹⁰]-GnRHNot specified, but showed transient suppression of LH and FSH at 250 µg/kgGnRH Receptor[1]
Cetrorelix [Ac-D-Nal¹, D-4-Cl-Phe², D-Pal³, D-Cit⁶, D-Ala¹⁰]-GnRHNot specified, but induced complete inhibition of LH and FSH at 250 µg/kgGnRH Receptor[1]
MI-1544 (Ac-D-Trp¹,³,D-Cpa²,D-Lys⁶,D-Ala¹⁰)-GnRHShowed strong castration effect in ratsHuman GnRH Receptor[2]
MI-1892 (Ac-D-Trp¹,³,D-Cpa²,Lys⁵,β-Asp(DEA)⁶,Gln⁸,D-Ala¹⁰)-GnRHShowed slight castration effect in ratsChicken GnRH Receptor[2]

Note: Direct comparison of IC50 values is challenging due to variations in experimental setups across different studies. The data presented here illustrates the potent antagonist activity achieved with D-2-Nal and other D-amino acid substitutions.

Signaling Pathways Modulated by D-2-Nal Substituted Peptides

D-2-Nal substituted peptides often target GPCRs, initiating a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating their mechanism of action.

GnRH Receptor Signaling

GnRH receptors are primarily coupled to Gαq/11 proteins. Upon antagonist binding, the downstream signaling cascade, which involves phospholipase C (PLC) activation, inositol (B14025) triphosphate (IP3) production, and calcium mobilization, is blocked. This ultimately inhibits the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4][5][6][7]

GnRH_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GnRH Antagonist (D-2-Nal) GnRH Antagonist (D-2-Nal) GnRHR GnRH Receptor GnRH Antagonist (D-2-Nal)->GnRHR Blocks G_alpha_q11 Gαq/11 GnRHR->G_alpha_q11 X PLC Phospholipase C (PLC) G_alpha_q11->PLC X PIP2 PIP2 PLC->PIP2 X IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Hormone_Release LH & FSH Release Ca2->Hormone_Release MAPK MAPK Cascade PKC->MAPK Gene_Expression LH & FSH Gene Transcription MAPK->Gene_Expression Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Opioid Peptide (D-2-Nal) Opioid Peptide (D-2-Nal) Opioid_Receptor Opioid Receptor (μ, δ, κ) Opioid Peptide (D-2-Nal)->Opioid_Receptor G_alpha_i Gαi/o Opioid_Receptor->G_alpha_i G_beta_gamma Gβγ Opioid_Receptor->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits Ca_channel Ca²⁺ Channel (Inhibition) G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel (Activation) G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Neuronal_Activity Ca_channel->Neuronal_Activity K_channel->Neuronal_Activity Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow Prep Prepare Cell Membranes (with Receptor) Incubate Incubate: - Membranes - Radioligand (fixed conc.) - Test Peptide (varied conc.) Prep->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

References

Confirming D-2-Naphthylalanine Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) like D-2-Naphthylalanine (D-2-Nal) is critical for engineering proteins with novel therapeutic and biochemical properties. Verifying the successful and site-specific integration of these synthetic residues requires robust analytical methods. This guide provides a comprehensive comparison of four key techniques for this purpose: Mass Spectrometry (MS), Edman Degradation, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

This document details the experimental protocols for each method, presents quantitative data for performance comparison, and includes workflow diagrams to illustrate the analytical processes.

At a Glance: Comparison of Analytical Methods

The choice of analytical method depends on a variety of factors including the required level of detail, sample purity, available instrumentation, and throughput needs. Mass spectrometry is often the most comprehensive method, providing confirmation of incorporation and precise localization. Edman degradation offers direct sequence verification from the N-terminus. NMR spectroscopy provides detailed structural information in solution, while HPLC is a valuable tool for purity assessment and quantification.

FeatureMass Spectrometry (MS)Edman DegradationNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Use Confirmation of mass, sequence, and location of incorporationN-terminal sequence verificationStructural confirmation and dynamic studies in solutionPurity assessment and quantification
Sample Requirement Picomole to femtomole range10-100 picomolesMilligram quantitiesNanomole to picomole range
Throughput HighLowLow to mediumHigh
Quantitative Capability Yes (Relative and Absolute)Limited, can be quantitative with isotopic labeling[1]Yes (with internal standards)[2][3]Yes (with standards)[4][5]
Strengths High sensitivity and specificity, provides exact mass, can handle complex mixtures.[6][7]Direct sequencing method, unambiguous residue identification.[6][8][9]Provides atomic-level structural information in solution, non-destructive.[10]High precision and reproducibility for purity and quantification.[4]
Limitations Indirect sequencing, potential for ion suppression.Limited to ~30-50 residues from N-terminus, requires a free N-terminus, inefficient for long sequences.[8][9]Lower sensitivity, requires larger sample amounts, complex data analysis.[2]Indirect confirmation of incorporation, relies on retention time shifts.

Analytical Workflows and Methodologies

Successful confirmation of D-2-Nal incorporation often involves a multi-step workflow, beginning with protein or peptide preparation followed by analysis using one or more of the techniques detailed below.

cluster_prep Sample Preparation cluster_analysis Analytical Methods P Protein containing D-2-Nal D Protease Digestion P->D NMR NMR Spectroscopy P->NMR Intact Protein Analysis Pep Peptide Mixture D->Pep MS Mass Spectrometry (LC-MS/MS) Pep->MS Peptide Mapping ED Edman Degradation Pep->ED Sequencing HPLC HPLC Analysis Pep->HPLC Purity & Quantification

General workflow for confirming D-2-Nal incorporation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful and widely used technique for confirming the incorporation of unnatural amino acids. It directly measures the mass-to-charge ratio of the protein or its constituent peptides, allowing for precise mass verification.

Experimental Protocol: LC-MS/MS for D-2-Nal Confirmation

1. In-Solution Tryptic Digestion:

  • Denaturation and Reduction: Dissolve the protein (10-100 µg) in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Digestion: Dilute the solution 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.[11] Due to the hydrophobic nature of D-2-Nal, using a combination of proteases (e.g., trypsin and chymotrypsin) or a less specific protease like elastase can improve sequence coverage around the incorporation site.[12]

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

2. LC-MS/MS Analysis:

  • Chromatography: Separate the peptide mixture using a reversed-phase C18 column on a nano-LC system. A typical gradient would be a linear increase from 5% to 40% acetonitrile (B52724) in 0.1% formic acid over 60-90 minutes. For hydrophobic peptides containing D-2-Nal, a shallower gradient or the use of a different organic modifier may be necessary to achieve good separation.

  • Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Full Scan (MS1): Acquire full MS scans to determine the mass-to-charge ratio of the intact peptides. The presence of a peptide with the expected mass of the D-2-Nal-containing fragment provides initial confirmation.

    • Tandem MS (MS/MS): Select the precursor ion corresponding to the D-2-Nal peptide for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).

  • Data Analysis: Search the resulting MS/MS spectra against a protein sequence database that includes the D-2-Nal modification. The identification of fragment ions (b- and y-ions) that are consistent with the D-2-Nal-containing peptide sequence confirms both the incorporation and the specific site.

cluster_workflow LC-MS/MS Workflow start Digested Peptides lc Reverse-Phase LC (C18 column) start->lc esi Electrospray Ionization lc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 frag Fragmentation (CID/HCD) ms1->frag ms2 MS2 Scan (Fragment Ion Detection) frag->ms2 da Data Analysis ms2->da result Confirmation of D-2-Nal Incorporation and Location da->result

LC-MS/MS workflow for D-2-Nal peptide analysis.

Edman Degradation

Edman degradation is a classic method for N-terminal sequencing of proteins and peptides. It involves the sequential removal and identification of amino acid residues from the N-terminus.

Experimental Protocol: Edman Degradation

1. Sample Preparation:

  • The protein or peptide sample must be highly purified.

  • The N-terminus of the peptide must be unmodified.

  • For proteins larger than 50-60 residues, initial fragmentation into smaller peptides using proteases is necessary.[9]

2. Automated Edman Sequencing:

  • The sample is immobilized on a solid support within an automated protein sequencer.

  • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[13]

  • Cleavage: The PTC-derivatized N-terminal residue is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.[13]

  • Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative.[13]

  • Identification: The PTH-amino acid is identified by HPLC by comparing its retention time to that of known PTH-amino acid standards. A standard for PTH-D-2-Nal would need to be synthesized and characterized.

  • The cycle is repeated for the new N-terminal residue.

Quantitative Data:

  • Repetitive Yield: Modern automated sequencers can achieve repetitive yields of over 99%.[8] However, for bulky, hydrophobic residues like D-2-Nal, the yield might be slightly lower. A study on Edman degradation coupled with accelerator mass spectrometry reported a repetitive yield of 88% for a ten-cycle sequence analysis.[14]

cluster_edman Edman Degradation Cycle start Peptide coupling 1. Coupling with PITC start->coupling cleavage 2. Cleavage coupling->cleavage conversion 3. Conversion to PTH-AA cleavage->conversion short_pep Shortened Peptide cleavage->short_pep hplc 4. HPLC Identification conversion->hplc short_pep->coupling Next Cycle

The cyclical process of Edman degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of proteins in solution at atomic resolution. It can be used to confirm the incorporation of D-2-Nal and to study its local environment within the protein.

Experimental Protocol: 1D ¹H-NMR for D-2-Nal Confirmation

1. Sample Preparation:

  • A highly purified and concentrated protein sample (typically >0.1 mM) is required.

  • The protein is dissolved in a suitable buffer, often in D₂O to suppress the water signal.

2. NMR Data Acquisition:

  • A simple one-dimensional (1D) ¹H-NMR spectrum is acquired.

  • The large, flat aromatic surface of the naphthyl group of D-2-Nal gives rise to characteristic signals in the aromatic region of the ¹H-NMR spectrum (typically between 7 and 9 ppm). The presence of these unique signals, which are distinct from the signals of the natural aromatic amino acids (phenylalanine, tyrosine, tryptophan), provides strong evidence for the incorporation of D-2-Nal.[10]

3. Quantitative Analysis:

  • The concentration of the D-2-Nal-containing protein can be determined by comparing the integral of a well-resolved D-2-Nal proton signal to the integral of a known concentration of an internal or external standard.[2][3]

For more detailed structural analysis, 2D NMR experiments like COSY, TOCSY, and NOESY can be employed to assign the resonances of the D-2-Nal residue and its neighboring amino acids.

cluster_nmr NMR Confirmation Logic protein Protein with D-2-Nal nmr 1D ¹H-NMR Spectroscopy protein->nmr spectrum ¹H-NMR Spectrum nmr->spectrum aromatic Unique signals in aromatic region (7-9 ppm)? spectrum->aromatic confirm D-2-Nal Incorporation Confirmed aromatic->confirm Yes no_confirm Incorporation Not Confirmed aromatic->no_confirm No

Logical flow for D-2-Nal confirmation by 1D ¹H-NMR.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for assessing the purity of peptides and proteins and can be used to indirectly confirm the incorporation of D-2-Nal. The bulky and hydrophobic naphthyl group of D-2-Nal will significantly alter the retention time of a peptide compared to its wild-type counterpart.

Experimental Protocol: Reversed-Phase HPLC Analysis

1. Sample Preparation:

  • The protein is digested into smaller peptides as described in the Mass Spectrometry section.

  • The resulting peptide mixture is solubilized in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water).

2. HPLC Analysis:

  • The peptide mixture is injected onto a reversed-phase C18 column.

  • Peptides are separated using a gradient of increasing organic solvent (typically acetonitrile) containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).

  • The elution of peptides is monitored by UV absorbance, usually at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues). The naphthyl group of D-2-Nal also absorbs strongly in the UV range.

  • The retention time of the D-2-Nal-containing peptide will be significantly longer than the corresponding wild-type peptide due to its increased hydrophobicity. This shift in retention time provides indirect evidence of incorporation.

3. Quantification:

  • The quantity of the D-2-Nal-containing peptide can be determined by comparing the peak area to a standard curve generated from a known concentration of a synthetic peptide standard of the same sequence.[4][5]

cluster_hplc HPLC Analysis Workflow sample Peptide Mixture hplc RP-HPLC (C18 column) sample->hplc uv UV Detection hplc->uv chromatogram Chromatogram uv->chromatogram analysis Compare Retention Times (WT vs. D-2-Nal) chromatogram->analysis result Indirect Confirmation & Quantification analysis->result

Workflow for indirect confirmation of D-2-Nal by HPLC.

References

A Comparative Guide to Fmoc-D-2-Nal-OH and Fmoc-D-1-Nal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide chemistry, the incorporation of unnatural amino acids is a key strategy for modulating the pharmacological properties of peptides. Among these, the D-isomers of naphthylalanine (Nal) are of significant interest due to their bulky aromatic side chains, which can enhance receptor affinity, improve enzymatic stability, and introduce unique conformational constraints. This guide provides a detailed comparison of two commonly used derivatives, Fmoc-D-2-Nal-OH and Fmoc-D-1-Nal-OH, for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Both this compound and Fmoc-D-1-Nal-OH are Fmoc-protected D-amino acids utilized in solid-phase peptide synthesis (SPPS). Their core difference lies in the attachment point of the alanine (B10760859) side chain to the naphthalene (B1677914) ring system. In Fmoc-D-1-Nal-OH, the linkage is at the C1 position, leading to a more sterically hindered environment around the chiral center compared to this compound, where the attachment is at the more accessible C2 position. This structural nuance can influence their reactivity and the conformational properties of the resulting peptides.

PropertyThis compoundFmoc-D-1-Nal-OH
Synonym Fmoc-3-(2-naphthyl)-D-alanineFmoc-3-(1-naphthyl)-D-alanine
CAS Number 138774-94-4[1][2]138774-93-3[3]
Molecular Formula C₂₈H₂₃NO₄[2]C₂₈H₂₃NO₄[3]
Molecular Weight 437.49 g/mol [1][2]437.49 g/mol [3]
Appearance White to off-white solidData not available
Purity (HPLC) ≥98.0%[1]≥96.0%
Storage Temperature 2-8°C2-8°C

Performance in Peptide Synthesis: A Comparative Outlook

Coupling Efficiency: The steric hindrance around the alpha-carbon is a critical factor influencing the rate and completeness of the coupling reaction in SPPS. The naphthyl group at the C1 position in Fmoc-D-1-Nal-OH presents a greater steric impediment compared to the C2-substituted analogue. This increased steric bulk may lead to slower coupling kinetics and potentially lower coupling yields, especially when coupling to a sterically hindered N-terminal amino acid on the growing peptide chain. Consequently, more potent coupling reagents or longer reaction times might be necessary to achieve complete incorporation of Fmoc-D-1-Nal-OH.

Racemization: Racemization is a potential side reaction during the activation and coupling of amino acids in SPPS, particularly for sterically hindered residues. The base-catalyzed activation step can lead to the abstraction of the alpha-proton, resulting in a loss of stereochemical integrity. While the urethane-based Fmoc protecting group generally suppresses racemization, the bulkier side chain of Fmoc-D-1-Nal-OH could theoretically influence the rate of this side reaction, although specific data is lacking.

Impact on Peptide Structure and Function

The choice between incorporating D-1-Nal or D-2-Nal can have a significant impact on the final peptide's conformation and biological activity.

Conformational Effects: A study on β-hairpin peptides has shown that 1-naphthylalanine is a better mimic of tryptophan in terms of adopting a similar edge-to-face geometry in aromatic interactions. In contrast, 2-naphthylalanine behaves more like a substituted phenylalanine[4]. This suggests that the choice between the two isomers can be used to fine-tune the three-dimensional structure of a peptide and its interaction with a target receptor. The incorporation of D-amino acids, in general, is known to induce specific turns and folds in peptides, and the distinct steric profiles of D-1-Nal and D-2-Nal would be expected to result in different conformational preferences.

Fluorescent Properties: The naphthalene moiety is intrinsically fluorescent. Research has demonstrated that β-(2-naphthyl)-D-alanine can serve as a fluorescent probe to study the interactions of melanocortin peptides with their receptors[5]. The unique fluorescence profile of D-2-Nal allows for its distinction from other fluorophores like tryptophan, making it a valuable tool in biophysical studies. While D-1-Nal also possesses fluorescent properties, its utility as a probe in similar contexts has been less explored.

Experimental Protocols

To empirically determine the performance differences between this compound and Fmoc-D-1-Nal-OH, the following experimental protocols can be employed.

Protocol 1: Comparative Coupling Efficiency Assessment

Objective: To quantitatively compare the coupling yield of this compound and Fmoc-D-1-Nal-OH to a model peptide sequence on a solid support.

Materials:

  • This compound

  • Fmoc-D-1-Nal-OH

  • Rink Amide resin

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/HOBt, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Synthesize a model tripeptide (e.g., H-Gly-Ala-Val-Resin) on Rink Amide resin using standard Fmoc-SPPS protocols.

  • Divide the resin into two equal portions.

  • Coupling of Fmoc-D-Nal-OH:

    • To one portion, couple this compound (3 eq.) using HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2 hours.

    • To the other portion, perform the same coupling reaction with Fmoc-D-1-Nal-OH.

  • After the coupling reaction, wash the resins thoroughly with DMF and DCM.

  • Take a small sample of each resin for a qualitative ninhydrin (B49086) test to assess the presence of free amines.

  • Cleave the peptide from a small, accurately weighed amount of each resin using the cleavage cocktail for 2 hours.

  • Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and dry.

  • Analyze the crude peptides by analytical RP-HPLC.

  • Quantify the peak area of the desired tetrapeptide (Nal-Gly-Ala-Val-NH₂) and any unreacted tripeptide.

  • Calculate the coupling yield for each reaction.

  • Confirm the identity of the products by mass spectrometry.

Protocol 2: Racemization Analysis by HPLC

Objective: To determine the extent of racemization of this compound and Fmoc-D-1-Nal-OH during coupling.

Procedure:

  • Synthesize a model dipeptide where the C-terminal residue is a chiral amino acid (e.g., L-Ala-OMe).

  • Couple this compound and Fmoc-D-1-Nal-OH to the L-Ala-OMe in separate reactions under standard coupling conditions.

  • After the reaction and workup, deprotect the Fmoc group.

  • Analyze the resulting dipeptides (D-2-Nal-L-Ala-OMe and D-1-Nal-L-Ala-OMe) and their potential epimers (L-2-Nal-L-Ala-OMe and L-1-Nal-L-Ala-OMe) using a chiral HPLC column or by derivatization with a chiral reagent followed by standard RP-HPLC analysis[6][7][8].

  • Quantify the peak areas of the diastereomers to determine the percentage of racemization.

Visualization of Potential Biological Impact

The incorporation of D-1-Nal versus D-2-Nal can influence how a peptide interacts with its target receptor, such as a G protein-coupled receptor (GPCR), potentially leading to biased signaling. The different conformations induced by these amino acids could stabilize different active states of the receptor, leading to preferential activation of certain downstream signaling pathways.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Ligand (with D-1-Nal or D-2-Nal) Peptide Ligand (with D-1-Nal or D-2-Nal) GPCR GPCR Peptide Ligand (with D-1-Nal or D-2-Nal)->GPCR Binding and Conformational Change G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: Generalized GPCR signaling pathway initiated by peptide binding.

The distinct three-dimensional shapes of peptides containing D-1-Nal versus D-2-Nal can alter the initial binding event with the GPCR. This could lead to subtle differences in the conformational changes induced in the receptor, which in turn could affect the efficiency of G protein coupling and the subsequent activation of downstream effectors. This phenomenon, known as biased agonism, is a critical concept in modern drug design, and the choice between these two unnatural amino acids could be a tool to achieve such signaling bias.

Conclusion

Both this compound and Fmoc-D-1-Nal-OH are valuable reagents for introducing the bulky, aromatic naphthylalanine moiety into peptides. The primary distinction arises from the position of the side-chain attachment to the naphthalene ring, with the C1-substituted Fmoc-D-1-Nal-OH being more sterically hindered. This difference is likely to translate into variations in coupling efficiency and may have implications for racemization, although direct comparative data is currently lacking.

Functionally, the choice between these two isomers can significantly influence the resulting peptide's conformation and its interaction with biological targets. D-1-Nal appears to be a better structural mimic of tryptophan, while D-2-Nal has been successfully employed as a fluorescent probe. For researchers and drug developers, the selection between this compound and Fmoc-D-1-Nal-OH should be guided by the specific goals of the peptide design, whether it is to optimize receptor binding, fine-tune peptide conformation, or incorporate a biophysical probe. The provided experimental protocols offer a framework for making an evidence-based selection for their specific application.

References

A Comparative Guide to NMR Structural Analysis of Peptides with D-2-Naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like D-2-naphthylalanine (D-2-Nal) into peptides is a key strategy for enhancing stability, modulating bioactivity, and introducing novel functionalities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structures of these modified peptides in solution, providing critical insights into their conformation and dynamics. This guide offers a comparative analysis of the NMR structural features of peptides containing D-2-Nal, supported by experimental protocols and data interpretation.

Data Presentation: Comparative NMR Parameters

The introduction of the bulky and aromatic D-2-Nal residue induces specific conformational preferences and unique NMR spectral characteristics. The following table summarizes key NMR parameters for D-2-Nal in comparison to other common aromatic D-amino acids. The values for D-2-Nal are estimates based on the free amino acid and typical ranges observed for aromatic residues in peptides, as specific literature data is limited.

ParameterD-2-Naphthylalanine (D-2-Nal) (estimated)D-Phenylalanine (D-Phe)D-Tryptophan (D-Trp)D-Tyrosine (D-Tyr)
¹H Chemical Shifts (ppm)
α-H4.0 - 5.04.0 - 5.04.0 - 5.04.0 - 5.0
β-H3.0 - 3.52.8 - 3.33.1 - 3.62.7 - 3.2
Aromatic-H7.4 - 8.07.1 - 7.46.8 - 7.76.7 - 7.2
¹³C Chemical Shifts (ppm)
α-C55 - 6055 - 6055 - 6055 - 60
β-C~40~39~29~38
Aromatic-C125 - 135127 - 138110 - 138115 - 157
Key NOE Contacts Intra-residue: αH to βH, βH to aromatic H. Inter-residue: αH(i) to NH(i+1), NH(i) to NH(i+1). Side chain contacts depend on local conformation.Similar to D-2-Nal, with specific contacts depending on the orientation of the phenyl ring.Similar to D-2-Nal, with additional contacts involving the indole (B1671886) ring protons.Similar to D-2-Nal, with specific contacts influenced by the hydroxyl group of the phenol (B47542) ring.
³J(Hα-Hβ) Coupling (Hz) 5 - 95 - 94 - 85 - 9

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality NMR data for structural analysis.

Sample Preparation
  • Peptide Synthesis and Purification: Peptides containing D-2-Nal are typically synthesized using solid-phase peptide synthesis (SPPS).[1] High-performance liquid chromatography (HPLC) is used for purification to ensure sample homogeneity (>95%).

  • NMR Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent, commonly 90% H₂O/10% D₂O or a buffered aqueous solution.[2] The peptide concentration should ideally be between 1-5 mM.[2] A pH meter is used to adjust the pH of the sample, which is critical for observing amide proton signals.

NMR Data Acquisition

A standard set of 2D NMR experiments is required for complete resonance assignment and structural analysis.[2][3]

  • TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues by correlating all scalar-coupled protons within a residue.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (< 5 Å), providing the distance restraints necessary for structure calculation.[2][4] The choice between NOESY and ROESY depends on the molecular weight of the peptide.[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of carbon resonances.[6]

Mandatory Visualization

The following diagrams illustrate the workflow of NMR structural analysis and the conformational behavior of D-2-Nal in peptides.

NMR_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample NMR Sample Preparation Peptide_Synthesis->NMR_Sample TOCSY 2D TOCSY NOESY 2D NOESY/ROESY HSQC 2D ¹H-¹³C HSQC Resonance_Assignment Resonance Assignment TOCSY->Resonance_Assignment NOE_Restraints NOE Distance Restraints NOESY->NOE_Restraints HSQC->Resonance_Assignment Resonance_Assignment->NOE_Restraints Structure_Calculation Structure Calculation (e.g., CYANA, CNS) NOE_Restraints->Structure_Calculation Structure_Ensemble Final Structure Ensemble Structure_Calculation->Structure_Ensemble

NMR Structural Analysis Workflow

D2Nal_Conformation cluster_peptide Peptide Backbone cluster_interactions Potential Intramolecular Interactions N_terminus N-terminus D2Nal D-2-Nal N_terminus->D2Nal C_terminus C-terminus D2Nal->C_terminus Hydrophobic_Core Hydrophobic Core D2Nal->Hydrophobic_Core Hydrophobic Interactions Aromatic_Stacking Aromatic Stacking D2Nal->Aromatic_Stacking π-π Stacking Sidechain_Backbone Sidechain-Backbone NOEs D2Nal->Sidechain_Backbone NOE Contacts

Conformational Landscape of D-2-Nal

Conclusion

The incorporation of D-2-naphthylalanine into peptides offers a powerful strategy for peptide drug design. A thorough NMR structural analysis is paramount to understanding the conformational consequences of this modification. While specific, high-resolution NMR data for a wide range of D-2-Nal-containing peptides is still emerging, the principles and protocols outlined in this guide provide a robust framework for researchers to characterize their novel peptide structures. By combining careful experimental design with advanced data analysis, the structural and dynamic properties of these complex biomolecules can be successfully elucidated, paving the way for the development of next-generation peptide therapeutics.

References

Assessing the Enantiomeric Purity of Fmoc-D-2-Nal-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-Fmoc-D-3-(2-naphthyl)alanine (Fmoc-D-2-Nal-OH) is a critical step in the synthesis of peptides and pharmaceuticals. The presence of the corresponding L-enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides an objective comparison of analytical techniques for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

The stereochemical integrity of amino acid derivatives used in peptide synthesis is paramount, as even small enantiomeric impurities can lead to the formation of undesired diastereomeric peptides, complicating purification and potentially altering the pharmacological profile of the final compound. This compound, with its bulky naphthyl side chain, is a crucial component in the design of peptide-based therapeutics, making the rigorous assessment of its enantiomeric purity a non-negotiable aspect of quality control.

This guide explores and compares the most common and effective methods for this purpose: direct enantioselective High-Performance Liquid Chromatography (HPLC), an indirect HPLC method involving derivatization with Marfey's reagent, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Direct Enantioselective HPLC: The Gold Standard

Direct chiral HPLC stands as the most widely used and robust method for the enantioselective analysis of Fmoc-protected amino acids.[1][2][3] This technique offers a balance of high resolution, sensitivity, and speed. The primary approach involves the use of a chiral stationary phase (CSP) that differentially interacts with the D- and L-enantiomers, leading to their separation.

Comparison of Chiral Stationary Phases (CSPs)

The choice of CSP is critical for achieving successful enantioseparation. Polysaccharide-based and quinine-based CSPs have demonstrated particular effectiveness in resolving Fmoc-amino acid enantiomers.[1][2][3] Given the structural similarity of this compound to other aromatic Fmoc-amino acids like Fmoc-phenylalanine, data from the latter can provide valuable insights.

Chiral Stationary Phase (CSP) TypeTypical Mobile PhasePerformance for Aromatic Fmoc-Amino AcidsAdvantagesDisadvantages
Polysaccharide-based (e.g., Chiralpak® IA, IC, IE; Lux® Cellulose-1, -2) n-Hexane/Isopropanol (B130326) or Ethanol (Normal Phase); Acetonitrile (B52724)/Water with acidic modifier (e.g., TFA) (Reversed Phase)Excellent selectivity (α > 1.5) and resolution (Rs > 2.0) are often achieved. For Fmoc-Phe-OH on Chiralpak IA, resolution values (Rs) as high as 8.62 have been reported.[2]Broad applicability, high efficiency, robust and reproducible.Can be expensive, method development may require screening of different columns and mobile phases.
Quinine-based (e.g., Chiralpak® QN-AX, QD-AX) Methanol/Acetonitrile with additives like triethylamine (B128534) (TEA) and formic acid (FA)Good to excellent separation, with the D-enantiomer typically eluting before the L-enantiomer. For Fmoc-Phe-OH on QN-AX, a resolution (Rs) greater than 5.0 has been observed.[3]Unique selectivity, predictable elution order for many Fmoc-amino acids.Mobile phase composition can be more complex, may have limitations in mobile phase pH range.
Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC™ T) Methanol/Water with acidic or basic modifiersEffective for a wide range of N-blocked amino acids, including Fmoc derivatives.Multimodal (can be used in reversed-phase, normal-phase, and polar organic modes), broad selectivity.Selectivity for specific Fmoc-amino acids may vary and require optimization.

Note: The performance data is based on published results for structurally similar aromatic Fmoc-amino acids and serves as a strong indicator for the expected performance with this compound.

Indirect HPLC Method: Derivatization with Marfey's Reagent

An alternative to direct chiral HPLC is the indirect method, which involves the derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for this purpose.

The primary advantage of this method is that it bypasses the need for a specialized and often costly chiral column. However, the derivatization step adds complexity and potential for analytical error.

ParameterPerformanceAdvantagesDisadvantages
Applicability Broadly applicable to primary and secondary amino acids.No need for a chiral column; uses standard RP-HPLC.Requires a separate derivatization step; potential for side reactions or incomplete derivatization.
Sensitivity High, due to the strong chromophore in Marfey's reagent (detection at 340 nm).Excellent sensitivity.The derivatizing agent itself can interfere with the chromatogram if not used in appropriate ratios.
Resolution Typically provides good separation of the resulting diastereomers.Good resolution on standard C18 columns.The success of the separation depends on the efficiency of the derivatization reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using chiral solvating agents (CSAs), offers a distinct approach for determining enantiomeric excess. This method avoids chromatographic separation altogether. In the presence of a CSA, the enantiomers of this compound form transient diastereomeric complexes that exhibit chemically non-equivalent signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.

ParameterPerformanceAdvantagesDisadvantages
Applicability Applicable to a wide range of chiral molecules, including Fmoc-amino acids.No separation required; provides a direct measure of the enantiomeric ratio in solution.Lower sensitivity compared to HPLC; requires higher sample concentrations.
Accuracy Can be highly accurate, provided that baseline resolution of the diastereomeric signals is achieved.High accuracy is possible.Signal overlap can be an issue; requires careful selection of the CSA and optimization of experimental conditions.
Throughput Relatively low throughput compared to automated HPLC systems.-Not ideal for high-throughput screening.

Experimental Protocols

Direct Chiral HPLC Protocol

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve this compound in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject sample onto Chiral HPLC Column (e.g., Chiralpak IA) prep2->hplc1 hplc2 Elute with mobile phase (e.g., n-Hexane:IPA:TFA 90:10:0.1) hplc1->hplc2 hplc3 Detect at 265 nm hplc2->hplc3 data1 Integrate peaks for D- and L-enantiomers hplc3->data1 data2 Calculate enantiomeric purity (%ee) data1->data2

Caption: Workflow for Direct Chiral HPLC Analysis.

Detailed Method:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System: An HPLC system equipped with a UV detector is used.

  • Chiral Column: A polysaccharide-based chiral column, such as Chiralpak® IA (250 x 4.6 mm, 5 µm), is recommended based on performance with similar compounds.[1]

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 265 nm.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100.

Indirect HPLC (Marfey's Method) Protocol

G cluster_deprotection Fmoc Deprotection (if starting with Fmoc-AA) cluster_derivatization Derivatization cluster_hplc RP-HPLC Analysis cluster_data Data Analysis dep1 Dissolve this compound in acetone (B3395972)/hexane (B92381) dep2 Add NaOH and mix dep1->dep2 dep3 Neutralize with HCl dep2->dep3 der1 Add Marfey's Reagent (FDAA) in acetone dep3->der1 der2 Incubate at 40°C der1->der2 der3 Quench reaction with HCl der2->der3 hplc1 Inject derivatized sample onto C18 column der3->hplc1 hplc2 Run gradient elution (e.g., Acetonitrile/Water) hplc1->hplc2 hplc3 Detect at 340 nm hplc2->hplc3 data1 Integrate peaks for diastereomers hplc3->data1 data2 Calculate enantiomeric purity (%ee) data1->data2

Caption: Workflow for Indirect HPLC Analysis using Marfey's Reagent.

Detailed Method:

  • Fmoc Deprotection: If starting with the Fmoc-protected amino acid, the Fmoc group must first be removed. Dissolve the sample in a biphasic system of acetone and hexane, and add NaOH to facilitate deprotection. After mixing, the hexane layer containing Fmoc byproducts is discarded, and the aqueous layer is neutralized.

  • Derivatization: To the deprotected amino acid solution, add a solution of Marfey's reagent in acetone and incubate at 40°C for 1 hour. The reaction is then quenched by the addition of HCl.

  • HPLC System: A standard reversed-phase HPLC system with a UV detector is used.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed, for example, a linear gradient of acetonitrile in water (both containing 0.1% TFA) from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 340 nm.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two resulting diastereomers.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Dissolve this compound in deuterated solvent (e.g., CDCl3) prep2 Add Chiral Solvating Agent (CSA) (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) prep1->prep2 nmr1 Acquire ¹H NMR spectrum prep2->nmr1 nmr2 Identify diastereomerically split signals nmr1->nmr2 data1 Integrate the distinct signals for each enantiomer's complex nmr2->data1 data2 Calculate enantiomeric ratio data1->data2

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Detailed Method:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Addition of CSA: Add an equimolar or slight excess of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a proton signal in the this compound molecule that is well-resolved and shows distinct chemical shifts for the two diastereomeric complexes. Integrate the two signals and calculate the enantiomeric ratio directly from the integral values.

Conclusion and Recommendation

For the routine and reliable determination of the enantiomeric purity of this compound, direct chiral HPLC is the recommended method due to its high resolution, robustness, and ease of use. Polysaccharide-based chiral stationary phases, in particular, have demonstrated excellent performance in resolving a wide range of Fmoc-amino acid enantiomers and are highly likely to provide a successful separation for this compound.

The indirect method using Marfey's reagent is a viable alternative if a chiral column is not available, offering high sensitivity. However, the additional sample preparation steps increase the complexity and potential for error. NMR spectroscopy with chiral solvating agents is a powerful tool for direct measurement in solution and can be used for confirmation, but it is generally less sensitive and has lower throughput than HPLC-based methods.

The selection of the most appropriate method will ultimately depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and the required level of validation. For drug development and quality control environments, the validation of a robust chiral HPLC method is the industry standard.

References

A Comparative Guide to Coupling Reagents for Fmoc-D-2-Nal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of sterically hindered amino acids is a critical challenge in solid-phase peptide synthesis (SPPS). Fmoc-D-2-Nal-OH, a bulky derivative of alanine, often presents significant hurdles to achieving high coupling yields and purity. This guide provides an objective comparison of common coupling reagents, supported by experimental data, to facilitate the selection of the optimal reagent for your research needs.

The choice of coupling reagent is paramount in overcoming the steric hindrance posed by this compound and ensuring the successful synthesis of peptides containing this residue. This guide will delve into the performance of several widely used coupling reagents, presenting a summary of their efficiency, impact on product purity, and propensity for racemization.

Performance Comparison of Coupling Reagents

While direct, quantitative comparative studies on the coupling efficiency of this compound with a wide range of reagents are not extensively available in the literature, the following data, extrapolated from studies on other sterically hindered amino acids and general principles of SPPS, provides a representative comparison. The bulky nature of the 2-naphthylalanine side chain can present steric challenges during the coupling reaction, making the choice of coupling reagent crucial for success.

Coupling ReagentReagent TypeTypical Coupling TimeTypical Coupling Yield (%)Key AdvantagesPotential Drawbacks
HATU Aminium/Uronium Salt20 - 45 min> 99.5%Very high reactivity, often used for difficult couplings such as with sterically hindered amino acids.[1][2]Higher cost, potential for guanidinylation if used in excess.[3]
HBTU Aminium/Uronium Salt30 - 60 min98 - 99.5%Fast and efficient, widely used.[4][5]Potential for guanidinylation if used in excess.[3]
PyBOP Phosphonium Salt30 - 60 min98 - 99%Efficient, with no risk of guanidinylation.[2][4]Byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOBt Carbodiimide60 - 120 min95 - 98%Cost-effective, low risk of guanidinylation.[4]Slower reaction rates, potential for N-acylurea formation and racemization.[4][6]

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol. For particularly difficult couplings involving sterically hindered residues like this compound, strategies such as double coupling may be necessary to drive the reaction to completion.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. Below are representative protocols for SPPS using the Fmoc/tBu strategy with different coupling reagents.

Protocol 1: Coupling with HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[1]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 45-60 minutes.[1]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 2: Coupling with HBTU
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Washing: Follow step 3 from Protocol 1.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[4]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.[4]

  • Monitoring and Washing: Follow steps 7 and 8 from Protocol 1.

Protocol 3: Coupling with PyBOP
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Washing: Follow step 3 from Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and vortex briefly.[2]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-120 minutes. The reaction time may need to be extended for sterically hindered amino acids.[2]

  • Monitoring and Washing: Follow steps 7 and 8 from Protocol 1.

Protocol 4: Coupling with DIC/HOBt
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Washing: Follow step 3 from Protocol 1.

  • Coupling Reaction: In the reaction vessel, add the this compound (5 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (5 equivalents) to the resin. Add DMF to dissolve the solids. Add diisopropylcarbodiimide (DIC) (5 equivalents) to the vessel.

  • Incubation: Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring and Washing: Follow steps 7 and 8 from Protocol 1.

Minimizing Racemization

A significant concern during peptide synthesis, especially with hindered amino acids, is racemization. The activation of the carboxylic acid can lead to the formation of a planar oxazolone (B7731731) intermediate, which can result in a loss of stereochemical integrity.[7] The choice of coupling reagent and base can significantly impact the degree of racemization.

  • Additives: The addition of HOBt or its analogues like HOAt or Oxyma Pure can help to suppress racemization.[3][8]

  • Bases: Weaker bases, such as N-methylmorpholine (NMM), are often preferred over stronger bases like DIPEA to minimize racemization, although this may come at the cost of slower reaction rates.[9]

  • Reagent Choice: Phosphonium-based reagents like PyBOP are generally considered to cause less racemization than some aminium/uronium-based reagents.[2]

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general workflow of SPPS and the activation mechanisms of different classes of coupling reagents.

SPPS_Workflow Resin Resin with Linker Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Fmoc_AA Fmoc-Protected Amino Acid Coupling Coupling: Activated Fmoc-AA + Coupling Reagent + Base Fmoc_AA->Coupling Washing1 Washing (DMF, DCM) Deprotection->Washing1 Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Washing2->Cleavage after final cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of a single cycle in Fmoc solid-phase peptide synthesis (SPPS).

Coupling_Mechanisms cluster_aminium Aminium/Uronium Reagents (e.g., HATU, HBTU) cluster_phosphonium Phosphonium Reagents (e.g., PyBOP) cluster_carbodiimide Carbodiimide Reagents (e.g., DIC/HOBt) Fmoc_AA1 Fmoc-AA-COOH Active_Ester1 Highly Reactive OAt/OBt Ester Fmoc_AA1->Active_Ester1 Activation Reagent1 HATU/HBTU + Base Reagent1->Active_Ester1 Peptide_Bond1 Fmoc-AA-CO-NH-Peptide-Resin Active_Ester1->Peptide_Bond1 Coupling Peptide_Resin1 H2N-Peptide-Resin Peptide_Resin1->Peptide_Bond1 Fmoc_AA2 Fmoc-AA-COOH Active_Ester2 Reactive OBt Ester Fmoc_AA2->Active_Ester2 Activation Reagent2 PyBOP + Base Reagent2->Active_Ester2 Peptide_Bond2 Fmoc-AA-CO-NH-Peptide-Resin Active_Ester2->Peptide_Bond2 Coupling Peptide_Resin2 H2N-Peptide-Resin Peptide_Resin2->Peptide_Bond2 Fmoc_AA3 Fmoc-AA-COOH O_Acyl_Isourea O-Acyl-Isourea (unstable) Fmoc_AA3->O_Acyl_Isourea Activation Reagent3 DIC Reagent3->O_Acyl_Isourea Active_Ester3 Reactive OBt Ester O_Acyl_Isourea->Active_Ester3 HOBt HOBt HOBt->Active_Ester3 Peptide_Bond3 Fmoc-AA-CO-NH-Peptide-Resin Active_Ester3->Peptide_Bond3 Coupling Peptide_Resin3 H2N-Peptide-Resin Peptide_Resin3->Peptide_Bond3

Caption: Simplified activation mechanisms for different classes of coupling reagents.

Conclusion

The successful incorporation of this compound into a peptide sequence is highly dependent on the judicious selection of the coupling reagent and optimization of the reaction conditions. For challenging couplings involving this sterically hindered amino acid, high-reactivity reagents such as HATU are often the preferred choice, despite their higher cost. HBTU and PyBOP also offer excellent performance with specific advantages, such as the lack of guanidinylation with PyBOP. While more economical, DIC/HOBt may require longer reaction times and careful monitoring to ensure complete coupling and minimize side reactions. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the peptide, the desired purity, and budgetary considerations. For particularly challenging sequences, empirical testing of a few selected reagents may be the most effective approach to identify the ideal coupling conditions.

References

A Comparative Guide to the Validation of Peptide Purity: RP-HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide therapeutics and research, establishing the purity of synthetic peptides is a critical step to ensure safety, efficacy, and reproducibility. Two powerhouse analytical techniques dominate this landscape: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

The Foundation of Peptide Purity Analysis

Impurities in synthetic peptides can arise from various sources during solid-phase peptide synthesis (SPPS), including deletion sequences, truncated peptides, and incomplete deprotection of amino acid side chains.[1] Regulatory bodies and rigorous scientific standards demand the accurate identification and quantification of these impurities.

Quantitative Performance: A Side-by-Side Comparison

While both RP-HPLC with UV detection and LC-MS are staples in peptide analysis, they offer different levels of sensitivity and specificity. The following table summarizes key performance metrics for each technique, compiled from various studies. It is important to note that these values can vary depending on the specific peptide, instrumentation, and method optimization.

Performance MetricRP-HPLC with UV DetectionLC-MSKey Considerations
Limit of Detection (LOD) Typically in the low ng range on column. Can be <0.05% for impurity quantification.[2]Can reach the low pg to fg range, offering significantly higher sensitivity. For example, the LOD for calcitonin and its impurities was found to be 0.02-0.04 µM.[3]LC-MS is superior for detecting trace-level impurities.
Limit of Quantification (LOQ) Generally in the mid-to-high ng range. For an anticancer peptide, the LOQ was 17.13 µg/mL.[4]Offers much lower LOQs, often in the low ng/mL to pg/mL range. For C-peptide, an LOQ of 0.058 nmol/L was achieved.For applications requiring precise measurement of very low-level impurities, LC-MS is the preferred method.
Linearity (R²) Excellent linearity is achievable, with R² values typically >0.999 over a defined concentration range (e.g., 0.1-2.0 mg/mL).[2]Also demonstrates excellent linearity with R² values ≥0.99. For calcitonin and its impurities, R² values were >0.993.[3]Both techniques can provide a linear response suitable for quantification, though the linear dynamic range may differ.
Precision (%RSD) High precision with a Relative Standard Deviation (RSD) of <2.0% for replicate injections is a common requirement.[2]Intra-assay precision is typically <10-15% RSD. For calcitonin, the intra-assay precision was less than 10%.[3]While both are precise, the acceptable %RSD can be higher for LC-MS at very low concentrations.
Accuracy (% Recovery) Good accuracy is expected, with recovery values typically within 98-102%.High accuracy, with spike recovery experiments for calcitonin impurities showing accuracy greater than 85%.[3]Both methods can be highly accurate when properly validated.

Experimental Protocols

RP-HPLC for Peptide Purity Analysis

This protocol outlines a general procedure for determining peptide purity using RP-HPLC with UV detection.

1. Sample Preparation:

  • Dissolve the peptide sample in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is most common (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a specified time (e.g., 5% to 95% B over 30 minutes). The gradient should be optimized to achieve good separation of the main peptide peak from impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at 214-220 nm (for the peptide backbone) and optionally at 280 nm (for aromatic residues like Trp and Tyr).[6]

3. Data Analysis:

  • Integrate the peak areas of the main peptide and all impurity peaks in the chromatogram.

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

LC-MS for Peptide Purity and Identity Confirmation

This protocol provides a general workflow for peptide analysis by LC-MS.

1. Sample Preparation:

  • Prepare the sample as described for RP-HPLC. The concentration may need to be adjusted to be within the optimal range for the mass spectrometer.

2. LC Conditions:

  • The LC conditions (column, mobile phases, gradient, flow rate, and temperature) are similar to those used for RP-HPLC. However, volatile mobile phase modifiers like formic acid are often preferred over TFA to minimize ion suppression in the mass spectrometer.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

  • Ionization Mode: Positive ion mode is typical for peptides.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap.

  • Scan Range: A suitable mass-to-charge (m/z) range is selected to encompass the expected m/z of the target peptide and any potential impurities.

  • Data Acquisition: Data can be acquired in full scan mode to detect all ions within the specified range, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific impurities.

4. Data Analysis:

  • The total ion chromatogram (TIC) is generated.

  • Extracted ion chromatograms (EICs) for the expected m/z of the target peptide and known impurities are used to identify and quantify these species.

  • The mass spectra of the main peak and impurity peaks are analyzed to confirm their molecular weights.

  • Purity can be estimated based on the relative peak areas in the TIC or EICs, although UV detection is generally considered more accurate for quantification.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for RP-HPLC and LC-MS analysis.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC System cluster_analysis Data Analysis Peptide_Sample Peptide_Sample Dissolution Dissolution Peptide_Sample->Dissolution 1. Dissolve Filtration Filtration Dissolution->Filtration 2. Filter Injection Injection Filtration->Injection 3. Inject C18_Column C18_Column Injection->C18_Column 4. Separation UV_Detector UV_Detector C18_Column->UV_Detector 5. Detection Chromatogram Chromatogram UV_Detector->Chromatogram 6. Generate Purity_Calculation Purity_Calculation Chromatogram->Purity_Calculation 7. Calculate

Caption: Workflow for peptide purity analysis by RP-HPLC.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis Peptide_Sample Peptide_Sample Dissolution Dissolution Peptide_Sample->Dissolution 1. Dissolve Filtration Filtration Dissolution->Filtration 2. Filter Injection Injection Filtration->Injection 3. Inject C18_Column C18_Column Injection->C18_Column 4. Separation ESI_Source ESI_Source C18_Column->ESI_Source 5. Ionization Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer 6. Mass Analysis Data_Acquisition Data_Acquisition Mass_Analyzer->Data_Acquisition 7. Acquire Data Purity_Identity Purity_Identity Data_Acquisition->Purity_Identity 8. Analyze

Caption: Workflow for peptide purity and identity analysis by LC-MS.

The Synergy of RP-HPLC and LC-MS

While RP-HPLC with UV detection is a robust and reliable method for quantifying peptide purity, it has limitations.[7] Co-eluting impurities with similar UV absorbance properties can lead to an overestimation of purity. Furthermore, UV detection does not provide structural information about the impurities.

LC-MS, on the other hand, excels at identifying compounds based on their mass-to-charge ratio.[8] This allows for the confident identification of impurities, even those that co-elute with the main peptide. The high sensitivity of MS also enables the detection of trace-level impurities that may be missed by UV detection.[9]

For a comprehensive validation of peptide purity, a combined approach is often the most effective. RP-HPLC with UV detection provides accurate quantification, while in-line mass spectrometry confirms the identity of the main peak and provides mass information for all detected impurities. This integrated approach leverages the strengths of both techniques to provide a complete picture of peptide purity and impurity profile.[8]

Conclusion: Choosing the Right Tool for the Job

The choice between RP-HPLC and LC-MS for peptide purity validation depends on the specific requirements of the analysis.

  • RP-HPLC with UV detection is a cost-effective, robust, and highly reproducible method that is well-suited for routine quality control and release testing where the impurity profile is well-characterized.

  • LC-MS is indispensable for in-depth characterization, identification of unknown impurities, and analysis of complex peptide mixtures. Its superior sensitivity makes it the method of choice for detecting trace contaminants and for applications requiring the highest level of analytical scrutiny.

Ultimately, a thorough understanding of the capabilities and limitations of each technique, as outlined in this guide, will empower researchers, scientists, and drug development professionals to make informed decisions and ensure the quality and integrity of their peptide products.

References

A Comparative Guide to Functional Assays for Peptides Synthesized with Fmoc-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the unnatural amino acid D-2-naphthylalanine (D-2-Nal), facilitated by its Fmoc-protected form (Fmoc-D-2-Nal-OH), is a key strategy in modern peptide drug design.[1][2] Its bulky aromatic side chain enhances hydrophobicity and steric presence, making it a valuable tool for modulating peptide conformation, stability, and receptor-ligand interactions.[1][3] This guide provides a comparative overview of essential functional assays to characterize the biological activity of D-2-Nal-containing peptides, with a focus on G-protein coupled receptor (GPCR) ligands, a common target for such analogs.[4][5][6][7]

Receptor Binding Assays: Quantifying Target Affinity

The initial step in characterizing a D-2-Nal peptide is to determine its binding affinity for its target receptor. Competition binding assays are a standard and effective method for this purpose.[8][9][10][11][12][13]

Comparison of Receptor Binding Assay Formats

Assay Type Principle Advantages Disadvantages Typical Application
Radioligand Binding Assay (Filtration) A radiolabeled ligand of known affinity competes with the unlabeled D-2-Nal peptide for receptor binding. Bound and free radioligand are separated by filtration.[13][14]High sensitivity and specificity. Well-established methodology.[14]Requires handling of radioactive materials and specialized equipment.Gold standard for determining binding affinity (Ki) of novel peptides.
Fluorescence Polarization (FP) Assay A fluorescently labeled ligand is used. When bound to the larger receptor, its rotation slows, increasing fluorescence polarization. The D-2-Nal peptide competes for binding, causing a decrease in polarization.[15]Non-radioactive, homogeneous (no-wash) format. Amenable to high-throughput screening (HTS).[15]Requires a suitable fluorescent probe. Can be susceptible to interference from colored or fluorescent compounds.Rapid screening of peptide libraries for receptor binders.
Surface Plasmon Resonance (SPR) The receptor is immobilized on a sensor chip. Binding of the D-2-Nal peptide alters the refractive index at the surface, which is detected in real-time.[12]Label-free. Provides kinetic data (association and dissociation rates) in addition to affinity.[12]Requires specialized equipment. Immobilization of the receptor can sometimes affect its conformation.Detailed kinetic characterization of lead peptide candidates.
Second Messenger Assays: Elucidating Signaling Pathways

Once binding is confirmed, the functional consequence of that interaction must be determined. D-2-Nal peptides, particularly those targeting GPCRs, will modulate the production of intracellular second messengers. The choice of assay depends on the G-protein subtype the receptor couples to (Gαs, Gαi, or Gαq).[16][17]

Comparison of Second Messenger Assays

G-Protein Subtype Second Messenger Recommended Assay Principle Advantages Disadvantages
Gαs (stimulatory) ↑ cyclic AMP (cAMP)HTRF cAMP Assay A competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Increased cellular cAMP displaces the d2-cAMP, disrupting FRET.[18][19]Homogeneous, sensitive, and suitable for HTS.[18][19]Requires specific HTRF-compatible plate readers.
Gαi (inhibitory) ↓ cyclic AMP (cAMP)AlphaScreen cAMP Assay A competition-based assay where endogenous cAMP competes with biotinylated-cAMP for binding to an antibody-coated acceptor bead.[20]High sensitivity and wide dynamic range.[20]Can be sensitive to light and requires specialized reader.
Gαq Inositol (B14025) Trisphosphate (IP₃) & Ca²⁺IP-One HTRF Assay Measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP₃.[16][21][22]More stable signal than transient Ca²⁺ or IP₃ measurements. Less prone to artifacts from non-GPCR related calcium release.[16][21]Indirect measurement of the primary second messenger.
Cell-Based Functional Assays: Assessing Physiological Response

Ultimately, the biological effect of a D-2-Nal peptide is assessed in a cellular context. These assays provide a more integrated view of the peptide's activity, from receptor activation to a final physiological outcome.

Comparison of Cell-Based Functional Assays

Assay Type Principle Advantages Disadvantages Typical Application
Reporter Gene Assay Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest.[23]High sensitivity and signal amplification. Can be customized for specific pathways.Requires genetically modified cell lines. Response is several steps downstream of receptor activation.Characterizing agonist or antagonist activity in a defined signaling pathway. For example, screening GnRH antagonists.[4]
Cell Proliferation/Viability Assay (e.g., MTT) Measures the metabolic activity of cells, which is often linked to proliferation or cytotoxicity. The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells.[15]Simple, inexpensive, and widely used.[15]Indirect measure of cell number. Can be affected by changes in cellular metabolism.Assessing the effect of peptides on cell growth or toxicity.
Live-Cell Imaging Real-time visualization of cellular responses, such as changes in morphology, protein localization, or ion concentration using fluorescent probes.[24]Provides dynamic, real-time data on individual cells.[24]Requires specialized microscopy equipment and software for analysis.Observing dynamic cellular processes in response to peptide treatment.

Experimental Protocols & Methodologies

Protocol 1: Competitive Radioligand Binding Assay
  • Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Reaction Setup: In a 96-well filter plate, add a constant concentration of radiolabeled ligand (e.g., ³H-labeled native peptide) and varying concentrations of the unlabeled D-2-Nal competitor peptide to the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[11]

  • Separation: Rapidly filter the contents of the wells and wash with ice-cold buffer to separate bound from free radioligand.[14]

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide to determine the IC₅₀, which can then be used to calculate the binding affinity (Kᵢ).

Protocol 2: HTRF cAMP Assay for Gαs/Gαi Coupled Receptors
  • Cell Plating: Seed cells expressing the target receptor into a 384-well plate and incubate overnight.

  • Peptide Stimulation: For Gαs-coupled receptors, add varying concentrations of the D-2-Nal peptide. For Gαi-coupled receptors, stimulate with a known agonist (like forskolin) in the presence of varying concentrations of the D-2-Nal peptide.[18]

  • Lysis and Detection: Add the HTRF lysis buffer containing the Eu³⁺ cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP.[19]

  • Incubation: Incubate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.[21]

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the peptide concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 3: IP-One HTRF Assay for Gαq Coupled Receptors
  • Cell Stimulation: Plate cells and stimulate them with varying concentrations of the D-2-Nal peptide in a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.[16][21][22]

  • Lysis and Detection: Add the lysis buffer containing the IP1-d2 conjugate and the anti-IP1-cryptate antibody.[21][25]

  • Incubation: Incubate for 60 minutes at room temperature.[21]

  • Reading: Read the plate on an HTRF-compatible reader.

  • Data Analysis: The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the peptide concentration to determine the EC₅₀.

Visualizing Workflows and Pathways

G_Protein_Signaling_Pathways cluster_Gas Gαs Pathway cluster_Gaq Gαq Pathway Gas_Peptide D-2-Nal Peptide (Agonist) Gas_Receptor Gαs-Coupled GPCR Gas_Peptide->Gas_Receptor Activates Gas_AC Adenylate Cyclase Gas_Receptor->Gas_AC Activates Gas_cAMP ↑ cAMP Gas_AC->Gas_cAMP Converts ATP to Gas_PKA Protein Kinase A Gas_cAMP->Gas_PKA Activates Gas_Response Cellular Response Gas_PKA->Gas_Response Gaq_Peptide D-2-Nal Peptide (Agonist) Gaq_Receptor Gαq-Coupled GPCR Gaq_Peptide->Gaq_Receptor Activates Gaq_PLC Phospholipase C (PLC) Gaq_Receptor->Gaq_PLC Activates Gaq_PIP2 PIP₂ Gaq_PLC->Gaq_PIP2 Cleaves Gaq_IP3 IP₃ Gaq_PIP2->Gaq_IP3 Gaq_DAG DAG Gaq_PIP2->Gaq_DAG Gaq_Ca ↑ Ca²⁺ Release Gaq_IP3->Gaq_Ca Gaq_PKC Protein Kinase C Gaq_DAG->Gaq_PKC Gaq_Response Cellular Response Gaq_Ca->Gaq_Response Gaq_PKC->Gaq_Response

Caption: Major GPCR signaling pathways activated by D-2-Nal peptide agonists.

HTRF_Assay_Workflow cluster_workflow Homogeneous Time-Resolved Fluorescence (HTRF) Assay Workflow cluster_principle Competitive Assay Principle start 1. Plate Cells stimulate 2. Add Peptide (Stimulate Cells) start->stimulate lyse 3. Add Lysis Buffer & HTRF Reagents stimulate->lyse incubate 4. Incubate (60 min, RT) lyse->incubate read 5. Read Plate (FRET Signal) incubate->read analyze 6. Analyze Data (EC₅₀/IC₅₀) read->analyze High_Analyte High Cellular Analyte (e.g., cAMP, IP1) FRET_Disrupted Low FRET Signal High_Analyte->FRET_Disrupted Leads to Low_Analyte Low Cellular Analyte FRET_High High FRET Signal Low_Analyte->FRET_High Leads to

Caption: General workflow and principle of competitive HTRF-based functional assays.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-2-Nal-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-D-2-Nal-OH, a commonly used protected amino acid in peptide synthesis. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. While specific toxicity data is limited, it is prudent to treat this compound as potentially hazardous.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[1]

General Handling:

  • Avoid dust formation.[2]

  • Do not breathe dust, mist, gas, or vapors.[1][2]

  • Avoid contact with skin and eyes.[2]

  • Ensure adequate ventilation in the work area.[2]

  • Keep away from heat and sources of ignition.[1]

  • Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect all solid waste of this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.

    • The container should be made of a material that will not react with the chemical, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling:

    • The waste container must be clearly and accurately labeled with:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • Associated hazards (e.g., "Irritant")

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated waste accumulation area.

    • This area should be well-ventilated, secure, and separate from incompatible materials.

  • Final Disposal:

    • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all federal, state, and local environmental control regulations for hazardous waste disposal.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: Use appropriate tools to carefully sweep or shovel the spilled material into a convenient waste disposal container.[1]

  • Large Spills: Evacuate personnel to a safe area.[2] Wearing full PPE, use a shovel to place the material into a suitable container for disposal.[1]

  • General Precautions:

    • Prevent further leakage or spillage if it is safe to do so.[2]

    • Do not let the chemical enter drains.[2]

    • Ensure adequate ventilation.[2]

    • Remove all sources of ignition.[2]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Solid this compound Waste & Contaminated Materials A->C B Handle in a Well-Ventilated Area (e.g., Fume Hood) B->C D Place in a Designated Hazardous Waste Container C->D E Label Container Clearly: 'Hazardous Waste', Chemical Name, Date D->E F Store Sealed Container in a Designated, Secure Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Dispose via Licensed Chemical Destruction Plant or Incineration G->H

Caption: Workflow for the safe disposal of this compound.

Quantitative Data Summary

Safety Data Sheets for this compound do not typically provide specific quantitative data such as permissible exposure limits or concentration thresholds for disposal. The primary directive is to treat the compound as a solid chemical waste and dispose of it through approved hazardous waste channels.

ParameterData
Recommended Storage Temp.2-8°C
Purity≥95% - ≥98.0% (HPLC)[3]
AppearanceWhite Powder / Solid
Molecular FormulaC₂₈H₂₃NO₄[1][3]
Molecular Weight437.49 g/mol [3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Essential Safety and Operational Guide for Handling Fmoc-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of Fmoc-D-2-Nal-OH, a derivative of alanine (B10760859) commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment of any procedure involving this compound should be conducted to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE based on safety data sheets.[1]

Body Part Personal Protective Equipment Specifications and Rationale
Respiratory Dust Mask (NIOSH-approved N95 or equivalent)Required when handling the powder, especially outside of a chemical fume hood, to prevent inhalation of dust particles.[1]
Self-Contained Breathing Apparatus (SCBA)Recommended for large spills or situations with significant dust generation where exposure limits may be exceeded.[1]
Eyes Safety Glasses with Side Shields or GogglesEssential to protect against splashes and airborne particles.[1][2]
Hands Chemical-resistant GlovesNitrile or other suitable gloves should be worn to prevent skin contact. Always inspect gloves for integrity before use.[1][3]
Body Laboratory CoatA standard lab coat is necessary to protect skin and clothing from contamination.[1]
Full SuitRecommended for handling large quantities or during significant spill cleanup to provide comprehensive body protection.[1]
Feet BootsAdvised for large spill scenarios to prevent foot contamination.[1]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3]

  • Avoid the formation of dust and aerosols.[2]

  • Keep away from heat and sources of ignition.[1]

  • Wash hands thoroughly after handling the material and before eating, drinking, or smoking.[1]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[1][2]

  • Recommended storage temperature is between 2-8°C.

Spill and Disposal Procedures

Spill Cleanup:

  • Small Spills: Carefully use appropriate tools to collect the spilled solid and place it into a suitable, labeled container for waste disposal.[1]

  • Large Spills: Evacuate the area. Use a shovel to place the material into a convenient waste disposal container.[1] For significant spills, personal protective equipment should include a full suit, boots, and a dust respirator or SCBA.[1]

  • Avoid allowing the product to enter drains.[2][3]

Disposal:

  • All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with federal, state, and local environmental regulations.[1]

  • Do not dispose of down the drain or in regular trash.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed contractor.

Procedural Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) prep_1->prep_2 prep_3 Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_2->prep_3 handling_1 Weigh this compound prep_3->handling_1 handling_2 Add to Reaction Vessel handling_1->handling_2 cleanup_1 Decontaminate Glassware & Equipment handling_2->cleanup_1 cleanup_2 Collect Contaminated Materials cleanup_1->cleanup_2 disposal_1 Segregate Solid & Liquid Waste cleanup_2->disposal_1 disposal_2 Label Hazardous Waste Containers disposal_1->disposal_2 disposal_3 Store in Designated Area disposal_2->disposal_3 disposal_4 Arrange for EHS Pickup disposal_3->disposal_4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-2-Nal-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-2-Nal-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.